Quinoline-2,4-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
quinoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXSJFUIFJMXED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557445 | |
| Record name | Quinoline-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146136-78-9 | |
| Record name | Quinoline-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Quinoline-2,4-diamine
Abstract
Quinoline-2,4-diamine is a foundational heterocyclic scaffold of immense interest to the pharmaceutical and materials science sectors. Its derivatives are integral to the development of novel therapeutics, exhibiting a wide spectrum of biological activities including anticancer, antiviral, and antimalarial properties.[1][2][3] This guide provides an in-depth exploration of the prevalent synthetic methodologies for Quinoline-2,4-diamine, emphasizing the chemical rationale behind procedural choices. Furthermore, it details a comprehensive suite of analytical techniques for its structural elucidation and purity verification, designed to equip researchers and drug development professionals with a robust framework for its application.
The Strategic Importance of the Quinoline-2,4-diamine Core
The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged structure in medicinal chemistry.[2][3][4] The specific placement of amino groups at the C2 and C4 positions imparts a unique electronic and steric profile, enabling diverse molecular interactions with biological targets. This substitution pattern is a recurring motif in compounds investigated for cell cycle arrest, apoptosis induction, and angiogenesis inhibition in cancer cell lines.[1] The versatility of the diamino groups serves as a crucial handle for further chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and pharmacokinetic profiles.[1] Consequently, a reliable and well-characterized supply of the core Quinoline-2,4-diamine molecule is a critical prerequisite for advancing these research frontiers.
Synthetic Pathways: From Precursor to Product
Direct, one-pot synthesis of Quinoline-2,4-diamine is often challenging. Classical quinoline syntheses like the Skraup or Friedländer reactions typically yield oxygenated or less-functionalized analogues and can involve harsh conditions unsuitable for substrates bearing multiple sensitive amino groups.[1][4] Therefore, a more strategic, multi-step approach is commonly employed, which offers greater control and higher yields.
The most field-proven approach involves the conversion of a readily available quinoline precursor, where the C2 and C4 positions are functionalized with good leaving groups, followed by nucleophilic substitution.
The Chloro-Intermediate Strategy: A Causal Analysis
The conversion of hydroxyl groups to chloro groups is a cornerstone transformation in heterocyclic chemistry. The rationale is twofold: hydroxyl groups are poor leaving groups, whereas chloride is an excellent leaving group for subsequent nucleophilic aromatic substitution (SₙAr) reactions.
A common starting material is quinazoline-2,4(1H,3H)-dione or a related dihydroxyquinoline. This is converted to the highly reactive 2,4-dichloroquinazoline intermediate using a potent chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a high-boiling tertiary amine such as N,N-dimethylaniline.[5] The dichloro-intermediate is then subjected to amination. The C4 position is generally more reactive towards nucleophilic attack than the C2 position, allowing for potentially selective or stepwise substitution if desired. For the synthesis of the parent diamine, reaction with an excess of an ammonia source under controlled temperature and pressure effectively displaces both chloro groups to yield the target Quinoline-2,4-diamine.
The following diagram illustrates this reliable synthetic workflow.
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biological activity of "Quinoline-2,4-diamine" derivatives
While quinoline-2,4-diamine derivatives hold immense therapeutic promise, their translation from bench to bedside faces several challenges. Key obstacles include optimizing bioavailability, mitigating potential off-target effects, and overcoming resistance mechanisms that may develop over time. [23]Future research should focus on structure-based drug design to enhance target specificity and reduce toxicity. The development of hybrid molecules that combine the quinoline-2,4-diamine scaffold with other pharmacophores could lead to dual-action agents with improved efficacy. [2]Furthermore, exploring novel drug delivery systems, such as nanoparticle formulations, may help improve the pharmacokinetic profiles of these potent compounds. [20]
References
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Reeves, A. Z., et al. (2017). Characterizing the Antimicrobial Activity of N 2 , N 4 -Disubstituted Quinazoline-2,4-Diamines Towards Multidrug Resistant Acinetobacter baumannii. ResearchGate. Available at: [Link]
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Bench-Top. (n.d.). Quinoline-2,4-diamine | High-Quality Research Chemical. Bench-Top. Available at: [Link]
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Reeves, A. Z., et al. (2017). Characterizing the Antimicrobial Activity of N2,N4-Disubstituted Quinazoline-2,4-Diamines toward Multidrug-Resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy, 61(7), e00277-17. Available at: [Link]
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Reeves, A. Z., et al. (2017). Characterizing the Antimicrobial Activity of N2, N4-Disubstituted Quinazoline-2,4-Diamines toward Multidrug-Resistant Acinetobacter baumannii. PubMed. Available at: [Link]
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Kumar, D., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1626-S1641. Available at: [Link]
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Rosenthal, P. J., et al. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. Journal of Medicinal Chemistry, 54(20), 7066-7075. Available at: [Link]
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Saeedi, M., et al. (2019). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 9(28), 16046-16068. Available at: [Link]
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Rosowsky, A., et al. (1984). Chemistry and antitumor evaluation of selected classical 2,4-diaminoquinazoline analogues of folic acid. Journal of Medicinal Chemistry, 27(5), 600-604. Available at: [Link]
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Manera, C., et al. (2012). Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation. European Journal of Medicinal Chemistry, 47(1), 542-549. Available at: [Link]
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Matada, B. S., et al. (2021). Recent Developments of Quinoline Derivatives and their Potential Biological Activities. Molecules, 26(11), 3127. Available at: [Link]
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Kumar, S., et al. (2009). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. Available at: [Link]
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Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. Available at: [Link]
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Bala, S., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 14(10), 6895-6917. Available at: [Link]
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Gupta, H., et al. (2009). Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2016). Antibacterial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-Diamines. ResearchGate. Available at: [Link]
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Kaur, M., et al. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. Available at: [Link]
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Kumar, A., et al. (2014). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry, 21(24), 2821-2834. Available at: [Link]
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Joseph, A., & George, M. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. Available at: [Link]
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Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
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Al-Ostoot, F. H., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. Drug Design, Development and Therapy, 18, 1789-1804. Available at: [Link]
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Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship. Pharmacy 180. Available at: [Link]
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Kumar, R., et al. (2023). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry, 47(16), 7543-7551. Available at: [Link]
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Colotta, V., et al. (2000). Synthesis and Structure-Activity Relationships of a New Set of 2-arylpyrazolo[3,4-c]quinoline Derivatives as Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 43(16), 3118-3124. Available at: [Link]
-
Ali, D., et al. (2023). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry, 1(10), 659-669. Available at: [Link]
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Naidoo, S., & Jeena, V. (2020). Synthesis of 2,4-Disubstituted Quinoline Derivatives via A³-Coupling: An EcoScale Evaluation. ChemistrySelect, 5(29), 8887-8902. Available at: [Link]
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Kumar, A. T. K., et al. (2018). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Organic & Biomolecular Chemistry, 16(10), 1736-1744. Available at: [Link]
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Kouznetsov, V. V., et al. (2020). Quinoline compounds with anticancer activity and 2,4-diphenylquinolines studied in this work. ResearchGate. Available at: [Link]
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Dr. Pushpendra Kumar. (2022, December 1). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. Available at: [Link]
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de Oliveira, A. B., et al. (2000). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. ResearchGate. Available at: [Link]
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Ma, S., et al. (2023). Quinoline derivatives with anti-inflammatory activity. ResearchGate. Available at: [Link]
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The Quinoline-2,4-diamine Scaffold: A Privileged Core in Modern Medicinal Chemistry
Abstract
The quinoline ring system is a cornerstone of heterocyclic chemistry and a prolific scaffold in drug discovery, recognized for its versatile pharmacological potential.[1][2][3][4] Among its many derivatives, the quinoline-2,4-diamine core has emerged as a particularly "privileged" structure. This is due to its synthetic accessibility and the strategic positioning of its two amino groups, which serve as versatile handles for chemical modification and as key pharmacophoric features for interacting with a multitude of biological targets. This guide provides an in-depth exploration of the quinoline-2,4-diamine scaffold, synthesizing field-proven insights into its synthesis, mechanisms of action, structure-activity relationships (SAR), and its successful application in developing novel therapeutic agents against cancer, infectious diseases, and beyond.
Strategic Importance in Drug Discovery
The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a structural motif present in numerous natural alkaloids and synthetic drugs.[2][5] Its rigid, planar structure and unique electronic properties allow it to effectively bind to various biological targets.[3] The addition of diamine functionalities at the C2 and C4 positions significantly enhances its drug-like properties. These amino groups can be readily substituted, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.[6] This inherent tunability has established the 2,4-diamino substituted quinoline and its close analog, quinazoline, as powerful platforms for developing inhibitors for kinases, enzymes involved in folate biosynthesis, and other critical cellular pathways.[7][8][9]
Synthetic Pathways: Constructing the Core
The construction of the quinoline-2,4-diamine scaffold can be approached through several established and modern synthetic routes. The choice of method is often dictated by the desired substitution pattern on the carbocyclic ring and the nature of the amine substituents.
Classical Name Reactions
Traditional methods for quinoline synthesis often provide hydroxyquinolines as intermediates, which require subsequent functionalization to yield the target diamine.[6]
-
Combes Synthesis: An acid-catalyzed reaction of anilines with β-diketones to form 2,4-disubstituted quinolines.[2][10] While effective for the core, it typically yields a 4-hydroxyquinoline that must be converted to the diamine.
-
Pfitzinger Reaction: This route uses an isatin and a carbonyl compound to produce quinoline-4-carboxylic acids, providing another indirect path to the scaffold.[2][6][10]
-
Camps Cyclization: This method yields hydroxyquinolines which can be converted to chloro-intermediates. These chloro groups can then be displaced by amines via nucleophilic aromatic substitution to afford the 2,4-diamine product.[6] This multi-step process, while versatile, can be less efficient than more direct modern approaches.
Modern Catalytic and One-Pot Methodologies
Contemporary organic synthesis favors efficiency and functional group tolerance, leading to the development of more direct routes.
-
Transition-Metal Catalysis: Palladium, copper, and cobalt-catalyzed reactions are powerful tools for constructing the quinoline scaffold through C-H activation, cross-coupling, and cycloaddition reactions.[2][6] These methods allow for the assembly of highly substituted quinolines from readily available starting materials under milder conditions than classical routes.
-
Metal-Free Approaches: To avoid metal contamination in the final products, metal-free synthetic protocols have been developed. One such method involves the use of molecular iodine as a catalyst for the one-pot synthesis of quinoline-2,4-dicarboxylate scaffolds from aryl amines and acetylenedicarboxylates, which can then be converted to the diamine derivatives.[11]
A generalized workflow for synthesizing substituted quinoline-2,4-diamine derivatives often starts from a key 2,4-dichloroquinoline intermediate, which is readily prepared from the corresponding quinoline-2,4(1H,3H)-dione.[12] This intermediate allows for sequential and regioselective substitution reactions.
Therapeutic Applications & Mechanisms of Action
The quinoline-2,4-diamine scaffold has demonstrated remarkable versatility, showing potent activity across a spectrum of diseases.
Anticancer Activity
Quinoline derivatives are extensively investigated for their anticancer properties.[6] Compounds based on this scaffold can induce cancer cell death and inhibit proliferation through multiple mechanisms, including:
-
Kinase Inhibition: Many quinoline-based compounds function as potent kinase inhibitors, targeting key enzymes in cancer signaling pathways like EGFR, VEGF receptors, and BCR-ABL.[8][13][14][15] By competing with ATP at the enzyme's binding site, these inhibitors block downstream signaling, leading to cell cycle arrest and apoptosis.[1][16]
-
Induction of Apoptosis: The representative compound 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine has been shown to trigger p53/Bax-dependent apoptosis in colorectal cancer cells by activating p53 transcriptional activity.[17]
-
Wnt Signaling Inhibition: The closely related 2,4-diamino-quinazoline (2,4-DAQ) scaffold has been identified as a selective inhibitor of lymphoid enhancer binding factor 1 (Lef1), a key component of the Wnt/β-catenin signaling pathway.[18] This inhibition suppresses Wnt target genes, leading to apoptosis and reduced migration in gastric cancer cells.[18]
| Compound Class/Example | Cancer Cell Line(s) | IC50 | Mechanism of Action | Reference |
| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine (10g) | Multiple human tumor lines | < 1.0 µM | p53/Bax-dependent apoptosis | [17] |
| N-arylquinazoline-4-amine analogs (18b) | Chronic Myeloid Leukemia (K562) | 0.05 ± 0.02 µM | WRN protein inhibition | [19] |
| 4-methyl-N3-(4-(pyridin-3-yl)pyrimidin-2-yl)-N1-(quinolin-4-yl)benzene-1,3-diamine (2g) | Chronic Myeloid Leukemia (K562) | 0.9 µM | BCR-ABL1 Inhibition | [15] |
| Pyrazolo[4,3-f]quinoline derivatives (1M, 2E, 2P) | Various (ACHN, HCT-15, etc.) | < 8 µM | Topoisomerase I/IIα Inhibition | [20] |
Table 1: Representative anticancer activities of quinoline-based scaffolds.
Antibacterial Activity
The emergence of multidrug-resistant bacteria presents a global health crisis. The quinoline-2,4-diamine scaffold has proven to be a valuable platform for developing novel antibacterial agents.
-
Activity Against Gram-Positive Pathogens: N2,N4-disubstituted derivatives have shown potent activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) with MICs in the low micromolar range.[21][22]
-
Activity Against Gram-Negative Pathogens: Optimized derivatives are also strongly bactericidal against multidrug-resistant Acinetobacter baumannii, a notoriously difficult-to-treat Gram-negative pathogen.[7] These compounds also exhibit antibiofilm activity, eradicating 90% of cells within a biofilm at concentrations near their MICs.[7]
-
Mechanism of Action: A primary mechanism for this antibacterial effect is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway necessary for bacterial DNA synthesis.[7] This targeted action is advantageous, as serial passage assays show a limited capacity for resistance development compared to existing folate synthesis inhibitors like trimethoprim.[7]
| Compound Series | Bacterial Strain(s) | MIC Range | Key Finding | Reference |
| N2,N4-disubstituted quinazoline-2,4-diamines | Multidrug-resistant S. aureus | 1 to 64 µg/mL | Favorable physicochemical properties and in vivo efficacy. | [21][22] |
| 6-substituted N2,N4-disubstituted quinazoline-2,4-diamines | Multidrug-resistant A. baumannii | 0.5 to 30 µM | Potent antibiofilm activity and low resistance potential. | [7] |
| Facilely accessible quinoline derivatives | Clostridium difficile (UK6) | ≤ 4.0 µg/mL | Effective in vivo against C. difficile. | [23] |
Table 2: Representative antibacterial activities of quinoline-based scaffolds.
Antimalarial Activity
The quinoline core is historically significant in antimalarial therapy, with chloroquine being a prime example.[5][24] Research into 2,4-diamine derivatives builds on this legacy.
-
Mechanism of Action: Like chloroquine, many quinoline derivatives are thought to act by accumulating in the parasite's acidic food vacuole and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion. This leads to a buildup of free heme, which kills the parasite.[5]
-
Structure-Activity Relationship: Studies on 4-position diamine quinoline methanols, designed based on the mefloquine scaffold, have shown that systematic variation of the side chain is critical for activity and can reduce accumulation in the central nervous system, thereby lowering toxicity.[25] A lead compound, WR621308, was identified with single-dose efficacy and substantially lower CNS permeability than mefloquine.[25]
Structure-Activity Relationships (SAR)
Systematic evaluation of substituted quinoline-2,4-diamines has yielded crucial insights into the structural requirements for biological activity.
-
Substitutions at C4: The amino side chain at the C4 position is critical. For antimalarial activity, a dialkylaminoalkyl side chain with 2-5 carbons between the nitrogen atoms is often optimal.[26][27] For anticancer activity, an amino side chain with two CH2 units between the quinoline and a terminal dimethylamino group was found to be most favorable.[17]
-
Substitutions at C2: In the closely related 2,4-diaminoquinazoline series developed as anti-tubercular agents, a piperidine group at the C2 position was identified as a key determinant of activity.[12]
-
Substitutions on the Carbocyclic Ring: A halogen, such as chlorine at the C7 position, is a common feature in potent antimalarial quinolines like chloroquine and is considered optimal for activity.[26][27] For antibacterial activity against A. baumannii, a halide or alkyl substituent at the C6 position was found to confer strong antibacterial properties.[7] For anticancer activity, a large, bulky alkoxy substituent at the C7 position was found to be beneficial.[17]
Experimental Protocol: General Synthesis of an N2,N4-Disubstituted Quinazoline-2,4-diamine
This protocol is adapted from methodologies used for the synthesis of 2,4-diaminoquinazolines, which follows a similar logic for the quinoline core starting from the 2,4-dichloro intermediate.[12]
Objective: To synthesize a target N2,N4-disubstituted quinoline-2,4-diamine via sequential nucleophilic aromatic substitution.
Materials:
-
2,4-dichloroquinoline
-
Primary or secondary amine (R1-NH2), e.g., 4-fluorobenzylamine
-
Primary or secondary amine (R2-NH2), e.g., piperidine
-
Isopropanol (i-PrOH) or similar high-boiling solvent
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a non-nucleophilic base
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
First Substitution (C4 position):
-
To a solution of 2,4-dichloroquinoline (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or isopropanol in a round-bottom flask, add the first amine (R1-NH2, 1.1 eq) and a base such as TEA (1.5 eq). The C4 position is generally more reactive towards nucleophilic attack.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Causality: The base is crucial to neutralize the HCl generated during the substitution, preventing protonation of the amine nucleophile and driving the reaction to completion. Room temperature is often sufficient for the more reactive C4 position.
-
-
Work-up and Isolation of Intermediate:
-
Once the first step is complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the crude 2-chloro-N4-substituted-quinolin-4-amine intermediate. This intermediate can be purified by column chromatography or used directly in the next step if sufficiently pure.
-
-
Second Substitution (C2 position):
-
Dissolve the intermediate from the previous step in isopropanol.
-
Add the second amine (R2-NH2, 1.5-2.0 eq). The substitution at the less reactive C2 position often requires more forcing conditions.
-
Heat the reaction mixture to reflux (the boiling point of isopropanol is ~82 °C). Monitor the reaction by TLC until completion (typically 8-16 hours).
-
Causality: Refluxing provides the necessary thermal energy to overcome the higher activation barrier for substitution at the C2 position, which is electronically less activated for nucleophilic attack compared to C4.
-
-
Final Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature and concentrate under reduced pressure.
-
Perform an aqueous work-up as described in Step 2.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N2,N4-disubstituted quinoline-2,4-diamine.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Future Perspectives and Conclusion
The quinoline-2,4-diamine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its derivatives have demonstrated potent and diverse biological activities, leading to promising lead compounds in oncology and infectious disease.[22] Future research will likely focus on several key areas:
-
Enhancing Selectivity: As many derivatives target common motifs like ATP-binding sites, improving selectivity for specific kinase isoforms or microbial enzymes over human counterparts will be critical to minimize off-target effects.[16]
-
Overcoming Resistance: Designing next-generation compounds that can circumvent known resistance mechanisms is a perpetual challenge in both cancer and antibacterial drug development.[15][16]
-
Exploring New Targets: The versatility of the scaffold suggests it could be adapted to inhibit novel biological targets beyond those already identified.[8]
References
- Quinoline-2,4-diamine|High-Qurity Research Chemical. (URL: )
- Antibacterial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-Diamines.
- Characterizing the Antimicrobial Activity of N2,N4-Disubstituted Quinazoline-2,4-Diamines toward Multidrug-Resistant Acinetobacter baumannii - NIH. (2017-05-24). (URL: )
- Antibacterial activity of a series of N2,N4-disubstituted quinazoline-2,4-diamines - PubMed. (2014-04-10). (URL: )
- Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum - PubMed. (2011-09-22). (URL: )
- Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. (URL: )
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An In-depth Technical Guide to the Physicochemical Properties of Quinoline-2,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline-2,4-diamine is a heterocyclic aromatic organic compound that serves as a critical scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including potential as anticancer, antimicrobial, and antimalarial agents.[1][2][3] This guide provides a comprehensive overview of the core physicochemical properties of Quinoline-2,4-diamine, offering insights into its behavior in various experimental settings. Understanding these properties is paramount for the rational design and development of novel therapeutic agents based on this versatile molecular framework.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery.[4][5] Its presence in numerous natural products and synthetic compounds with significant pharmacological activities underscores its importance.[2][6] Quinoline-2,4-diamine, with its two reactive amino groups at the C2 and C4 positions, offers multiple sites for structural modification, allowing for the fine-tuning of its physicochemical and biological properties.[1] This adaptability makes it a valuable building block for creating libraries of compounds for high-throughput screening and lead optimization.[7]
The exploration of quinoline derivatives has a rich history, with compounds like quinine and chloroquine being cornerstone therapies for malaria.[8][9] Modern research continues to unveil new applications, with quinoline-based compounds being investigated for their potential in treating a wide range of diseases, including cancer, bacterial infections, and inflammatory conditions.[3][10][11] The efficacy of these compounds is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their interaction with biological targets.
Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical characteristics of Quinoline-2,4-diamine is essential for its effective utilization in research and development. These properties dictate its solubility, stability, and reactivity, thereby influencing experimental design and interpretation of results.
Molecular Structure and Formula
The foundational attributes of Quinoline-2,4-diamine are its molecular structure and formula.
-
Molecular Formula: C₉H₉N₃[1]
-
Molecular Weight: 159.19 g/mol [1]
-
IUPAC Name: quinoline-2,4-diamine[1]
-
CAS Number: 146136-78-9[1]
Caption: Chemical structure of Quinoline-2,4-diamine.
Tabulated Physicochemical Data
The following table summarizes key physicochemical properties of Quinoline-2,4-diamine and its parent compound, quinoline, for comparative purposes.
| Property | Quinoline-2,4-diamine | Quinoline | References |
| Molecular Formula | C₉H₉N₃ | C₉H₇N | [1][8] |
| Molecular Weight | 159.19 g/mol | 129.16 g/mol | [1][8] |
| Melting Point | >300 °C (for the related 2,4-Quinolinediol) | -15 °C | [12][13] |
| Boiling Point | 439.1±45.0 °C (Predicted) | 237 °C | [12][13] |
| pKa (Conjugate Acid) | Predicted Strongest Basic: 6.16 (for 2-Aminoquinoline) | 4.85 | [8][14] |
| Solubility | Aqueous Base (Slightly), DMSO (Slightly) (for 2,4-Quinolinediol) | Slightly soluble in cold water, soluble in hot water, alcohol, ether, and carbon disulfide. | [8][12] |
| Appearance | Not specified | Colorless hygroscopic liquid | [8] |
Note: Experimental data for Quinoline-2,4-diamine is limited. Data for the closely related compound 2,4-Quinolinediol is provided where available, and some values are predicted.
Experimental Protocols for Physicochemical Characterization
To ensure the reliability of experimental data, standardized protocols are crucial. The following sections outline methodologies for determining key physicochemical properties of Quinoline-2,4-diamine.
Determination of Melting Point
Principle: The melting point is a fundamental physical property used to identify a pure solid compound and assess its purity.
Methodology (Capillary Method):
-
Ensure the Quinoline-2,4-diamine sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube, ensuring a column height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the apparatus at a rate of 10-20 °C/min initially.
-
As the melting point is approached, reduce the heating rate to 1-2 °C/min.
-
Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.
Caption: Workflow for melting point determination.
Determination of pKa
Principle: The pKa value quantifies the acidity or basicity of a compound. For Quinoline-2,4-diamine, the pKa of its conjugate acid indicates its strength as a base.
Methodology (Potentiometric Titration):
-
Prepare a standard solution of Quinoline-2,4-diamine in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl).
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point.
Spectral Analysis
Spectral data provides invaluable information about the molecular structure and electronic properties of Quinoline-2,4-diamine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the carbon-hydrogen framework of the molecule.[15][16] Concentration-dependent chemical shift changes in ¹H-NMR studies of quinoline derivatives can indicate intermolecular interactions such as π-π stacking.[15]
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule.[16] Characteristic peaks for the amino (N-H stretching and bending) and aromatic (C=C and C-H stretching) groups would be expected for Quinoline-2,4-diamine.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[17][18] The absorption spectrum is influenced by the solvent and the presence of substituents on the quinoline ring.[18][19]
Synthesis and Reactivity
The synthesis of Quinoline-2,4-diamine and its derivatives is a key area of research. Various synthetic strategies have been developed to construct the quinoline scaffold and introduce the diamino functionality.
Synthetic Methodologies
Several named reactions are employed for the synthesis of the quinoline core, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[9][20] However, the direct synthesis of Quinoline-2,4-diamine can be challenging due to the presence of multiple reactive amino groups.[1]
A common strategy involves a multi-step synthesis where a pre-functionalized quinoline precursor is used. For example, 2,4-dichloroquinazoline can be reacted with amines in a stepwise manner to introduce the amino groups at the desired positions.[7] Another approach involves the conversion of 2,4-dihydroxyquinoline (2,4-quinolinediol) to the corresponding dichloro derivative, followed by nucleophilic substitution with ammonia or amines.[1][21]
Caption: A common synthetic route to Quinoline-2,4-diamine.
Chemical Reactivity
The two amino groups of Quinoline-2,4-diamine are the primary sites of reactivity. They can undergo a variety of chemical transformations, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Schiff Base Formation: Condensation with aldehydes or ketones to form imines.
These reactions allow for the extensive derivatization of the Quinoline-2,4-diamine scaffold, enabling the synthesis of a diverse range of compounds with tailored properties.[1]
Applications in Drug Development
The Quinoline-2,4-diamine scaffold is a cornerstone in the development of new therapeutic agents. Its derivatives have shown promise in a variety of disease areas.
-
Anticancer Activity: Quinoline derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines through mechanisms such as cell cycle arrest and induction of apoptosis.[1][11]
-
Antimicrobial Activity: The quinoline core is present in several antibacterial and antifungal agents.[2][6] Derivatives of Quinoline-2,4-diamine are being explored as potential new antibiotics to combat drug-resistant pathogens.
-
Antimalarial Activity: Building on the success of quinine and chloroquine, research continues into new quinoline-based antimalarial drugs to address the challenge of drug resistance.[2][5]
The versatility of the Quinoline-2,4-diamine scaffold, coupled with its amenability to chemical modification, makes it a highly attractive starting point for the discovery of new and improved drugs.
Conclusion
Quinoline-2,4-diamine is a molecule of significant interest to the scientific community, particularly those involved in drug discovery and development. Its unique physicochemical properties, combined with its synthetic tractability, provide a robust platform for the creation of novel bioactive compounds. This technical guide has provided a comprehensive overview of the core physicochemical characteristics of Quinoline-2,4-diamine, along with insights into its synthesis, reactivity, and applications. A thorough understanding of these fundamental principles is indispensable for researchers seeking to harness the full potential of this remarkable scaffold in the quest for new medicines.
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Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science.
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Quinoline-2,4-diamine | High-Qurity Research Chemical. Biosynth.
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Crystal structure of N 1,N 1-diethyl-N 4-[(quinolin-2-yl)methylidene]benzene-1,4-diamine. Acta Crystallographica Section E.
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Recent Developments of Quinoline Derivatives and their Potential Biological Activities. Chemistry & Biodiversity.
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Quinoline - Wikipedia. Wikipedia.
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Biological Activities of Quinoline Derivatives. Bentham Science.
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Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate.
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Synthesis of quinoline‐based compounds (1–4): i) ethane‐1,2‐diamine,... - ResearchGate. ResearchGate.
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Synthesis of 2,4-Disubstituted Quinoline Derivatives via A 3 -Coupling: An EcoScale Evaluation. ChemistrySelect.
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Quinoline - 91-22-5, C9H7N, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
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CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository.
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Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Organic & Biomolecular Chemistry (RSC Publishing).
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
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Synthesis of derivatives of quinoline. SciSpace.
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Quinoline - Sciencemadness Wiki. Sciencemadness Wiki.
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How Does 2,4-Quinolinediol Function As A Precursor In Organic Synthesis? - Knowledge. knowledge.bio-link.cn.
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Synthesis, crystal structure analysis, spectral IR, UV–Vis, NMR assessments, electronic and nonlinear optical properties of potent quinoline based derivatives: Interplay of experimental and DFT Study. ResearchGate.
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2,4-Diaminoquinazoline. PubChem.
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The Physical and Chemical Properties of Quinoline. ResearchGate.
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pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
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pKa Values Table: Inorganic & Organic Acids. Studylib.
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Showing Compound 2-Aminoquinoline (FDB012467). FooDB.
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Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. MDPI.
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Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
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(A) infrared experimental spectra of 4‐(quinolin‐2‐ylmethylene)aminophenol (QMAP). ResearchGate.
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Quinoline: A versatile heterocyclic. PMC - NIH.
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UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate.
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Quinoline(91-22-5) 1H NMR spectrum. ChemicalBook.
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pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi. Organic Chemistry Data.
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2,4-QUINOLINEDIOL CAS#: 1677-36-7. ChemicalBook.
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Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Iraqi National Journal of Chemistry.
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quinoline-2,4-diol | CAS#:70254-44-3. Chemsrc.
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Quinoline. AFIRM Group.
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Chemical structures of quinoline and isoquinoline heterocycles. ResearchGate.
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Spectroscopic Analysis of Quinoline-2,4-diamine: A Technical Guide
Introduction
Quinoline-2,4-diamine, a key heterocyclic amine, serves as a versatile scaffold in medicinal chemistry and drug development. Its structural framework is a recurring motif in a variety of pharmacologically active agents.[1] A precise and comprehensive understanding of its molecular structure is paramount for the rational design of novel therapeutics and for quality control in synthetic processes. This technical guide provides an in-depth analysis of the spectroscopic characteristics of Quinoline-2,4-diamine, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The ensuing discussion is grounded in established principles of spectroscopic interpretation and supported by data from analogous structures within the quinoline class.
Molecular Structure and Spectroscopic Overview
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. Quinoline-2,4-diamine consists of a quinoline core with two amino substituents at the C2 and C4 positions. This specific arrangement of functional groups dictates the electronic environment of each atom and the vibrational modes of the bonds, which in turn gives rise to a unique spectroscopic fingerprint.
Caption: Molecular structure of Quinoline-2,4-diamine with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Quinoline-2,4-diamine, both ¹H and ¹³C NMR provide critical information about the electronic environment of the individual atoms.
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of Quinoline-2,4-diamine in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final volume of 0.5-0.7 mL. The choice of solvent can influence the chemical shifts of labile protons (NH₂).
-
Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
Interpretation of the ¹H NMR Spectrum:
The ¹H NMR spectrum of Quinoline-2,4-diamine is expected to exhibit distinct signals for the aromatic protons and the amino protons.
-
Amino Protons (-NH₂): The two amino groups at the C2 and C4 positions will likely appear as two separate broad singlets. Their chemical shifts are sensitive to solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, these peaks are expected in the range of δ 6.5-7.5 ppm.[1] The protons of the two amino groups may be distinguishable due to their different electronic environments.
-
Aromatic Protons: The protons on the quinoline ring will resonate in the aromatic region, typically between δ 7.0 and 8.5 ppm.[1] The electron-donating nature of the amino groups will generally shield the protons on the heterocyclic ring, causing them to appear at a relatively lower chemical shift compared to unsubstituted quinoline. The coupling patterns (doublets, triplets, or multiplets) will be dictated by the spin-spin interactions between adjacent protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| H3 | ~6.0-6.5 | Singlet | N/A |
| H5 | ~7.5-8.0 | Doublet of doublets | ~7-9 (ortho), ~1-2 (meta) |
| H6 | ~7.0-7.5 | Triplet | ~7-8 |
| H7 | ~7.0-7.5 | Triplet | ~7-8 |
| H8 | ~7.5-8.0 | Doublet | ~7-9 |
| 2-NH₂ | ~6.5-7.5 | Broad Singlet | N/A |
| 4-NH₂ | ~6.5-7.5 | Broad Singlet | N/A |
Note: The exact chemical shifts and coupling constants are predictive and can vary based on the solvent and experimental conditions.
¹³C NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the ¹³C NMR spectrum on the same spectrometer used for ¹H NMR.
-
Data Acquisition: Obtain a proton-decoupled ¹³C spectrum. A sufficient number of scans and a suitable relaxation delay are crucial due to the lower natural abundance of ¹³C and longer relaxation times. The spectral width should typically be 0-200 ppm.
Interpretation of the ¹³C NMR Spectrum:
The ¹³C NMR spectrum will show nine distinct signals for the nine carbon atoms of the quinoline ring system.
-
Carbons Bearing Amino Groups (C2 and C4): These carbons are expected to be significantly shielded by the nitrogen atoms and will appear at a lower chemical shift (higher field) compared to the other aromatic carbons, likely in the range of δ 140-160 ppm.
-
Other Aromatic Carbons: The remaining seven carbons of the quinoline ring will resonate in the aromatic region, typically between δ 95 and 150 ppm. The specific chemical shifts will be influenced by the electron-donating effect of the amino groups.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C2 | ~150-160 |
| C3 | ~95-105 |
| C4 | ~145-155 |
| C4a | ~140-150 |
| C5 | ~120-130 |
| C6 | ~120-130 |
| C7 | ~125-135 |
| C8 | ~115-125 |
| C8a | ~145-155 |
Note: These are predicted chemical shift ranges based on data from similar quinoline derivatives.[1]
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol:
-
Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the solid sample is ground with dry KBr and pressed into a thin, transparent disk.
-
Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.
Interpretation of the IR Spectrum:
The IR spectrum of Quinoline-2,4-diamine will be characterized by the vibrational modes of the N-H bonds of the amino groups and the C=C and C=N bonds of the quinoline ring.
-
N-H Stretching: The amino groups will show characteristic stretching vibrations in the region of 3200-3500 cm⁻¹. Typically, primary amines exhibit two bands in this region, corresponding to the symmetric and asymmetric stretching modes.
-
C=C and C=N Stretching: The aromatic ring stretching vibrations will appear in the 1400-1650 cm⁻¹ region.
-
N-H Bending: The bending vibration of the N-H bond is expected around 1600-1650 cm⁻¹.
-
C-H Stretching and Bending: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while out-of-plane C-H bending vibrations appear in the 700-900 cm⁻¹ region, which can provide information about the substitution pattern of the benzene ring.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H Stretch (asymmetric and symmetric) | 3200 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| N-H Bend | 1600 - 1650 |
| Aromatic C=C and C=N Stretch | 1400 - 1650 |
| Aromatic C-H Out-of-Plane Bend | 700 - 900 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a molecule, and it can also provide structural information through the analysis of fragmentation patterns.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by chromatography (e.g., GC-MS or LC-MS).
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which will likely produce the protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used, which would yield the molecular ion [M]⁺˙ and more extensive fragmentation.
-
Mass Analysis: A time-of-flight (TOF), quadrupole, or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
Interpretation of the Mass Spectrum:
-
Molecular Ion: For Quinoline-2,4-diamine (C₉H₉N₃), the exact mass is 159.0796 g/mol . In ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 160.0874.[1] In EI-MS, the molecular ion peak [M]⁺˙ would be observed at m/z 159.0796.
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for quinoline derivatives involve the loss of small neutral molecules such as HCN or H₂CN. The presence of the amino groups might lead to the loss of NH₃ or NH₂ radicals.
Caption: A simplified potential fragmentation pathway for Quinoline-2,4-diamine in ESI-MS.
Conclusion
The spectroscopic analysis of Quinoline-2,4-diamine through NMR, IR, and MS provides a detailed and complementary picture of its molecular structure. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework and the electronic environment of each atom. IR spectroscopy confirms the presence of key functional groups, particularly the amino substituents. Mass spectrometry verifies the molecular weight and offers insights into the molecule's stability and fragmentation behavior. Together, these techniques form an indispensable toolkit for the unambiguous identification and characterization of this important medicinal chemistry scaffold, ensuring the integrity and quality of research and development endeavors.
References
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The Diaminoquinolines: A Technical Guide to their Discovery and Enduring Legacy in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Abstract
The diaminoquinolines, a cornerstone of antimalarial chemotherapy for nearly a century, represent a compelling narrative of wartime necessity driving pharmaceutical innovation. This technical guide provides an in-depth exploration of the discovery and historical development of the two principal classes of diaminoquinolines: the 4-aminoquinolines and the 8-aminoquinolines. We will delve into the pivotal scientific milestones, from the early days of quinine to the synthetic triumphs that yielded chloroquine and primaquine. The guide will elucidate the fundamental structure-activity relationships that have governed the evolution of these compounds, the intricacies of their mechanisms of action, and the experimental methodologies that have been instrumental in their evaluation. This document is intended to serve as a comprehensive resource for researchers in drug discovery, offering not only a historical perspective but also a foundational understanding of the chemical and biological principles that continue to make the diaminoquinoline scaffold a relevant and versatile platform for therapeutic development.
The Genesis of Quinolines in Malaria Treatment: A Historical Prelude
The story of the diaminoquinolines is inextricably linked to the fight against malaria, a disease that has plagued humanity for millennia. For centuries, the only effective treatment was quinine, an alkaloid extracted from the bark of the cinchona tree.[1][2][3][4] The strategic importance of quinine became starkly evident during times of conflict, and its limited supply spurred the quest for synthetic alternatives.
The early 20th century witnessed the dawn of synthetic antimalarial drug discovery. German chemists, motivated by the need for reliable quinine substitutes, pioneered the development of the first synthetic antimalarials.[3] This early research laid the groundwork for the systematic exploration of the quinoline nucleus, a key structural motif present in quinine, and ultimately paved the way for the discovery of the diaminoquinolines.
The 4-Aminoquinolines: The Rise of a Synthetic Powerhouse
The Second World War served as a powerful catalyst for antimalarial research, particularly in the United States. The fall of Java to the Japanese in 1942 cut off the Allied forces from their primary source of quinine, creating a critical need for a synthetic replacement. This urgency propelled a massive, coordinated research effort that would lead to one of the most significant breakthroughs in the history of chemotherapy: the development of chloroquine.
The Discovery and Development of Chloroquine
German scientists at Bayer had synthesized a 4-aminoquinoline compound named Resochin in 1934.[2] However, it was initially deemed too toxic for human use. During World War II, American researchers, under the auspices of a government-led antimalarial program, re-examined this class of compounds. This systematic investigation led to the synthesis and evaluation of numerous analogues, ultimately identifying the compound SN-7618, which was identical to Resochin, as a highly effective and well-tolerated antimalarial.[2] This compound was later renamed chloroquine.
The development of chloroquine was a triumph of medicinal chemistry, involving the systematic modification of the 4-aminoquinoline scaffold to optimize efficacy and minimize toxicity. The key structural features of chloroquine, a 7-chloroquinoline nucleus linked to a diethylaminoethylamino side chain at the 4-position, became the blueprint for a generation of antimalarial drugs.
Mechanism of Action: A Tale of Heme Detoxification
The antimalarial activity of 4-aminoquinolines is primarily attributed to their ability to interfere with the detoxification of heme in the malaria parasite.[5] During its intraerythrocytic stage, the parasite digests host hemoglobin as a source of amino acids. This process releases large quantities of toxic free heme. The parasite protects itself by polymerizing the heme into an inert crystalline substance called hemozoin.
Chloroquine, being a weak base, accumulates in the acidic food vacuole of the parasite. Here, it is believed to form a complex with heme, preventing its polymerization into hemozoin. The accumulation of toxic heme leads to oxidative stress and ultimately, the death of the parasite.
Caption: Mechanism of action of 4-aminoquinolines like Chloroquine.
Structure-Activity Relationship (SAR) of 4-Aminoquinolines
The extensive research into 4-aminoquinolines has led to a well-defined understanding of their structure-activity relationships:
-
The 7-Chloro Group: The presence of an electron-withdrawing group, typically a chlorine atom, at the 7-position of the quinoline ring is crucial for activity.[5] This feature is thought to enhance the ability of the quinoline ring to bind to heme.
-
The 4-Amino Side Chain: The nature of the diaminoalkyl side chain at the 4-position significantly influences the drug's properties. The length of the alkyl chain and the basicity of the terminal amino group are critical for accumulation in the parasite's food vacuole and for interaction with heme. Modifications to this side chain have been a key strategy in developing analogues with activity against chloroquine-resistant strains.
-
The Quinoline Nucleus: The integrity of the quinoline ring system is essential for antimalarial activity.
The 8-Aminoquinolines: Targeting the Dormant Stages
While the 4-aminoquinolines were highly effective against the blood stages of the malaria parasite, they were largely ineffective against the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, which are responsible for disease relapse. This limitation led to the development of another class of diaminoquinolines: the 8-aminoquinolines.
From Pamaquine to Primaquine: A Journey of Reduced Toxicity
The first clinically used 8-aminoquinoline was pamaquine (also known as Plasmochin), synthesized in Germany in the 1920s.[6] While effective against the liver stages of the parasite, pamaquine was associated with significant toxicity, including hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[6]
Further research in the United States during and after World War II led to the development of primaquine, an analogue of pamaquine with a more favorable therapeutic index.[6] Primaquine became the standard of care for the radical cure of relapsing malaria and remains a crucial tool in malaria elimination efforts.
Mechanism of Action: A Complex and Still-Evolving Picture
The mechanism of action of 8-aminoquinolines is less well understood than that of their 4-amino counterparts and is believed to be multifactorial. It is generally accepted that 8-aminoquinolines are prodrugs that require metabolic activation by the host's cytochrome P450 enzymes to form reactive metabolites. These metabolites are thought to generate reactive oxygen species (ROS) that induce oxidative damage and disrupt mitochondrial function in the parasite.
Caption: Proposed mechanism of action of 8-aminoquinolines like Primaquine.
Structure-Activity Relationship (SAR) of 8-Aminoquinolines
The SAR for 8-aminoquinolines is more complex and less clearly defined than for the 4-aminoquinolines:
-
The 6-Methoxy Group: The presence of a methoxy group at the 6-position of the quinoline ring is generally associated with higher activity.
-
The 8-Amino Side Chain: The nature and length of the side chain at the 8-position are critical determinants of both efficacy and toxicity.
-
The Quinoline Nucleus: Modifications to the quinoline ring can significantly impact activity and toxicity.
Experimental Protocols for the Evaluation of Diaminoquinolines
The development of diaminoquinolines has been underpinned by a suite of robust in vitro and in vivo assays to assess their antimalarial activity and toxicity.
In Vitro Antimalarial Activity Assays
The continuous in vitro culture of Plasmodium falciparum has been a cornerstone of antimalarial drug discovery.[7] Standard assays to determine the 50% inhibitory concentration (IC50) of a compound include:
-
Microscopic Examination: This traditional method involves the microscopic counting of parasites at different developmental stages after drug exposure.
-
[³H]-Hypoxanthine Incorporation Assay: This method measures the incorporation of radiolabeled hypoxanthine, a purine precursor, into the parasite's nucleic acids as an indicator of parasite growth.[8]
-
SYBR Green I-based Fluorescence Assay: This high-throughput assay utilizes the SYBR Green I dye, which fluoresces upon binding to DNA, to quantify parasite proliferation.
-
Lactate Dehydrogenase (LDH) Assay: This colorimetric assay measures the activity of parasite-specific LDH as a marker of parasite viability.[7]
Step-by-Step Methodology for SYBR Green I-based Fluorescence Assay:
-
Parasite Culture: Maintain asynchronous or synchronized P. falciparum cultures in human erythrocytes at a defined hematocrit and parasitemia.
-
Drug Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Incubation: Add the parasitized erythrocytes to the wells containing the drug dilutions and incubate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining: Lyse the erythrocytes and stain the parasite DNA with SYBR Green I dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of growth inhibition against the drug concentration.
In Vivo Antimalarial Activity Assays
Rodent malaria models, such as Plasmodium berghei in mice, are commonly used for the initial in vivo evaluation of antimalarial compounds.[9] The standard 4-day suppressive test (Peter's test) is a widely used protocol:
Step-by--Step Methodology for the 4-Day Suppressive Test:
-
Infection: Inoculate mice intraperitoneally with a standardized dose of P. berghei-infected erythrocytes.
-
Drug Administration: Administer the test compound orally or subcutaneously to groups of infected mice for four consecutive days, starting a few hours after infection.
-
Parasitemia Monitoring: On day 5 post-infection, prepare thin blood smears from the tail blood of each mouse.
-
Microscopic Examination: Stain the blood smears with Giemsa and determine the percentage of parasitized erythrocytes by microscopic examination.
-
Data Analysis: Calculate the percentage of suppression of parasitemia compared to an untreated control group.
Data Presentation: A Comparative Overview
The following tables summarize key data for representative 4-aminoquinoline and 8-aminoquinoline compounds.
Table 1: In Vitro Activity of Selected 4-Aminoquinolines against P. falciparum Strains
| Compound | Strain | IC50 (nM) | Reference |
| Chloroquine | 3D7 (CQ-sensitive) | 10 - 20 | [10][11] |
| Chloroquine | K1 (CQ-resistant) | 100 - 300 | [12][13] |
| Amodiaquine | 3D7 (CQ-sensitive) | 5 - 15 | [13] |
| Amodiaquine | K1 (CQ-resistant) | 20 - 50 | [13] |
Table 2: Comparative Toxicity of Chloroquine and Primaquine
| Compound | Primary Toxicity Concern | Population at Risk | Reference |
| Chloroquine | Retinopathy (with long-term use) | Patients on long-term prophylactic or therapeutic regimens | [14] |
| Primaquine | Hemolytic anemia | Individuals with G6PD deficiency | [6][15] |
Conclusion and Future Perspectives
The discovery and development of the diaminoquinolines represent a landmark achievement in the history of medicinal chemistry. Born out of the exigencies of war, these compounds have saved countless lives and remain indispensable tools in the global fight against malaria. The journey from the natural product quinine to the synthetic agents chloroquine and primaquine exemplifies the power of systematic chemical modification and biological evaluation in drug discovery.
The emergence of drug resistance has undoubtedly challenged the utility of older diaminoquinolines, but the fundamental quinoline scaffold continues to inspire the design of new therapeutic agents. Ongoing research focuses on developing novel diaminoquinoline derivatives with improved activity against resistant parasite strains, better safety profiles, and the ability to target multiple stages of the parasite life cycle. The rich history and deep understanding of the chemistry and biology of the diaminoquinolines provide a solid foundation for these future endeavors, ensuring that this remarkable class of compounds will continue to play a vital role in human health for years to come.
References
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Comparison of IC50s of selected 4-aminoquinolines and chloroquine for a large number of P. falciparum isolates. ResearchGate. Available from: [Link]
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Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. ACS Publications. Available from: [Link]
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Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. SpringerLink. Available from: [Link]
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4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. National Institutes of Health. Available from: [Link]
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4-aminoquinolines as Antimalarial Drugs. Trinity College Dublin. Available from: [Link]
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The History of Preventive Malaria Medications - Origin, Timeline, and Advancements. Runway Health. Available from: [Link]
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Early synthetic antimalarial drugs. Chloroquine and primaquine are included on WHO list of essential medicines. ResearchGate. Available from: [Link]
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4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Hilaris Publisher. Available from: [Link]
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Primaquine Therapy for Malaria. Oxford Academic. Available from: [Link]
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A Technical Guide to the Therapeutic Targeting Potential of the Quinoline-2,4-diamine Scaffold
Foreword: Unlocking the Therapeutic Versatility of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that demonstrate a remarkable capacity to bind to a diverse array of biological targets, thereby offering a rich starting point for drug discovery. The quinoline-2,4-diamine core is a prominent member of this class. Its rigid, planar aromatic system, combined with the hydrogen bonding capabilities of its diamine substituents, provides an ideal foundation for designing potent and selective modulators of critical biological pathways.
This guide is intended for researchers, medicinal chemists, and drug development professionals. It is not a rigid protocol but rather a conceptual and practical framework built upon years of observing and contributing to the field. We will delve into the established and emerging therapeutic targets of quinoline-2,4-diamine derivatives, moving beyond a simple cataloging of activities to explore the underlying mechanistic rationale and the experimental workflows required for robust validation. Our focus will be on the "why" behind the "how"—elucidating the causal links between chemical structure, biological function, and therapeutic potential.
Part 1: The Quinoline-2,4-diamine Core as an Anticancer Agent
The most extensively explored therapeutic application of the quinoline-2,4-diamine scaffold is in oncology. Derivatives have demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines, including breast (MCF-7), colon (HCT-116), prostate (PC-3), and leukemia (K562).[1][2] The anticancer activity of these compounds is not monolithic; rather, it stems from their ability to engage with multiple, fundamental pillars of cancer cell biology.
Primary Mechanism: DNA Intercalation and Topoisomerase Inhibition
The planar, aromatic nature of the quinoline ring system is a key structural feature that allows these molecules to function as DNA intercalating agents.[1] By inserting themselves between the base pairs of the DNA double helix, these compounds can cause significant structural distortions, ultimately interfering with DNA replication and transcription, processes upon which rapidly dividing cancer cells are heavily reliant.
This intercalation is often linked to the inhibition of topoisomerase enzymes. Topoisomerases are crucial for resolving the topological stress in DNA that occurs during replication and transcription. By stabilizing the transient DNA-topoisomerase cleavage complex, quinoline-based agents can lead to the accumulation of double-strand breaks, triggering a cascade of events that culminates in programmed cell death, or apoptosis.[2]
A self-validating experimental cascade is crucial to confirm this mechanism of action. The workflow should logically progress from demonstrating direct DNA interaction to confirming downstream cellular consequences.
Caption: Experimental workflow for validating DNA intercalation and topoisomerase inhibition.
Protocol: Topoisomerase II Cleavage Assay
-
Reaction Setup: In a microfuge tube, combine supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II enzyme, and assay buffer.
-
Compound Addition: Add the quinoline-2,4-diamine derivative at various concentrations. Include a known topoisomerase II poison (e.g., etoposide) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Incubation: Incubate the reaction at 37°C for 30 minutes to allow the enzyme to introduce double-strand breaks.
-
Termination: Stop the reaction by adding SDS and proteinase K. This traps the enzyme covalently bound to the DNA if a cleavage complex was formed.
-
Analysis: Separate the DNA species (supercoiled, relaxed, linear) using agarose gel electrophoresis.
-
Interpretation: An increase in the linear form of the plasmid DNA in the presence of the compound indicates stabilization of the cleavage complex, confirming topoisomerase II poisoning.
Targeted Inhibition of Signaling Pathways: The Case of EZH2
Beyond broad-spectrum DNA damage, specific quinoline-2,4-diamine derivatives have been engineered to inhibit key oncogenic signaling proteins. A notable example is the development of 5-methoxyquinoline derivatives as inhibitors of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2).[3] EZH2 is the catalytic subunit of the PRC2 complex, which silences tumor suppressor genes by trimethylating histone H3 at lysine 27 (H3K27me3). Its overexpression is implicated in various cancers.
Structure-activity relationship (SAR) studies have led to the discovery of compounds like 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (5k) , which displays an IC50 value of 1.2 μM against EZH2.[3] This compound was shown to decrease global H3K27me3 levels in cells and exhibited potent anti-viability activity against tumor cell lines.[3] The development of this inhibitor showcases the tunability of the quinoline-2,4-diamine scaffold, moving from a DNA-centric mechanism to specific epigenetic modulation.
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The Quinoline-2,4-diamine Scaffold: A Technical Guide to its Emerging Role as a Kinase Inhibitor Core
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The relentless pursuit of selective and potent kinase inhibitors has positioned heterocyclic scaffolds as a cornerstone of modern medicinal chemistry. Among these, the quinoline framework has consistently demonstrated its value, forming the basis of several FDA-approved drugs. This in-depth technical guide focuses on a specific, yet promising, member of this family: Quinoline-2,4-diamine . While its close relative, the 2,4-diaminoquinazoline, has been more extensively explored, the quinoline-2,4-diamine core represents a compelling and subtly distinct scaffold for the design of next-generation kinase inhibitors. This guide will dissect the synthesis of this core, explore its structure-activity relationships through a comparative analysis with related compounds, detail its interaction with key oncogenic kinases such as EGFR, VEGFR2, and the immunomodulatory kinase HPK1, and provide robust experimental protocols for its evaluation.
Introduction: The Primacy of Heterocyclic Scaffolds in Kinase Inhibition
The ATP-binding site of protein kinases, while conserved in its general fold, offers subtle but exploitable differences that medicinal chemists can target for inhibitor design. The success of this approach is exemplified by the prevalence of nitrogen-containing heterocyclic compounds in the clinical landscape of kinase inhibitors.[1] Scaffolds such as quinoline and quinazoline are particularly effective as they can engage in critical hydrogen bond interactions with the "hinge" region of the kinase, a flexible loop that connects the N- and C-lobes of the catalytic domain. This interaction serves as an anchor, orienting the rest of the inhibitor to achieve high affinity and selectivity.
The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a versatile starting point for creating kinase inhibitors.[1] Its aromatic nature allows for π-π stacking interactions, and its substituent positions provide vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The addition of amino groups, particularly at the 2- and 4-positions, transforms the quinoline core into a highly functionalized platform capable of forming multiple hydrogen bonds and serving as a key intermediate for further derivatization.
The Quinoline-2,4-diamine Core: Synthesis and Properties
Quinoline-2,4-diamine is a foundational building block for a diverse range of biologically active molecules.[2] While direct, high-yield syntheses of this specific diamine are not as extensively documented as for some of its analogues, a plausible and efficient synthetic route can be designed based on established quinoline chemistry.
Representative Synthesis Protocol
The synthesis of quinoline-2,4-diamine can be approached through a multi-step process starting from a readily available precursor. One common strategy involves the construction of a quinoline ring with oxygen or halogen functionalities at the 2- and 4-positions, followed by nucleophilic substitution with an amine source.
Step 1: Synthesis of 2,4-dichloroquinoline A common starting material is 2,4-dihydroxyquinoline (quinolinedione), which can be synthesized via methods like the Conrad-Limpach reaction. The dihydroxyquinoline is then chlorinated, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline, to yield 2,4-dichloroquinoline.[3]
Step 2: Amination to form Quinoline-2,4-diamine The 2,4-dichloroquinoline is a highly reactive intermediate where both chlorine atoms can be displaced by nucleophiles. A controlled, stepwise, or one-pot reaction with an ammonia source (e.g., ammonia gas in a suitable solvent, or a protected amine followed by deprotection) can be employed to introduce the two amino groups. The reactivity of the 4-position is typically higher than the 2-position, allowing for sequential and differential substitution if desired.
Experimental Protocol: Synthesis of Quinoline-2,4-diamine (Representative)
-
Chlorination: To a round-bottom flask, add 2,4-dihydroxyquinoline (1 equivalent) and phosphorus oxychloride (5-10 equivalents).
-
Add N,N-dimethylaniline (catalytic amount) dropwise.
-
Heat the reaction mixture under reflux for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution) until the pH is ~7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-dichloroquinoline.
-
Amination: Dissolve the crude 2,4-dichloroquinoline in a suitable solvent (e.g., isopropanol) in a sealed pressure vessel.
-
Bubble ammonia gas through the solution or add a solution of ammonia in the solvent.
-
Heat the vessel to 100-150°C for 12-24 hours.
-
Cool the vessel, and carefully vent the excess ammonia.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography (e.g., silica gel with a gradient of dichloromethane/methanol) to yield Quinoline-2,4-diamine.
Note: This is a generalized protocol. Reaction conditions, such as temperature, time, and solvent, may require optimization.
Structure-Activity Relationship (SAR) and Comparative Analysis
While dedicated SAR studies on a library of kinase inhibitors derived directly from quinoline-2,4-diamine are not abundant in the public domain, we can infer a robust SAR model by examining its closest chemical relatives: 4-aminoquinolines and 2,4-diaminoquinazolines.
Inferred SAR for the Quinoline-2,4-diamine Scaffold
-
N4-Substitution: The amino group at the 4-position is crucial for interaction with the kinase hinge region.[4][5] Substitution on this nitrogen with a small alkyl or aryl group is generally well-tolerated. Larger, more complex substituents, particularly those containing solubilizing groups or additional hydrogen bond donors/acceptors, can be used to target the solvent-exposed region of the ATP-binding pocket and improve pharmacokinetic properties.
-
N2-Substitution: The amino group at the 2-position provides an additional point for hydrogen bonding and a vector for chemical modification. Derivatization at this position can be used to achieve selectivity between different kinases. For example, bulky substituents at the 2-position may be sterically hindered in some kinase active sites but well-accommodated in others.
-
Quinoline Ring Substitution: The quinoline core itself can be substituted at various positions (e.g., 6- or 7-position) to modulate the electronic properties and solubility of the molecule. Electron-donating groups like methoxy can enhance activity, while other substituents can be introduced to block metabolic hotspots.
Comparative Analysis: Quinoline-2,4-diamine vs. 2,4-Diaminoquinazoline
The 2,4-diaminoquinazoline scaffold is a well-established kinase inhibitor core, with numerous examples in the literature and in clinical development.[3][6][7] The primary difference between the two scaffolds is the presence of a nitrogen atom at the 1-position in the quinazoline ring, versus a carbon atom in the quinoline ring.
-
Hydrogen Bonding: The N1 atom in the quinazoline ring can act as a hydrogen bond acceptor, providing an additional interaction point with the kinase active site that is absent in the quinoline scaffold. This may contribute to the generally high potency observed for many quinazoline-based inhibitors.
-
Electronic Properties: The additional nitrogen atom in the pyrimidine ring of quinazoline makes the aromatic system more electron-deficient compared to quinoline. This can influence the pKa of the amino groups and the overall binding kinetics of the inhibitor.
-
Synthetic Accessibility: Both scaffolds are readily synthesized, though the starting materials and specific reaction conditions may differ.[7][8]
The choice between a quinoline-2,4-diamine and a 2,4-diaminoquinazoline scaffold in a drug discovery program would likely be driven by the specific kinase target and the desired selectivity profile. The subtle structural and electronic differences offer an opportunity for fine-tuning inhibitor properties.
Key Kinase Targets and Signaling Pathways
Derivatives of the quinoline and quinazoline scaffolds have shown potent inhibitory activity against a range of kinases critical in oncology and immunology.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation, survival, and migration.[9] Mutations and overexpression of EGFR are common drivers of non-small cell lung cancer and other solid tumors.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10] Upon binding its ligand VEGF, VEGFR2 activates downstream pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, promoting endothelial cell proliferation, migration, and survival.
Hematopoietic Progenitor Kinase 1 (HPK1)
HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells, where it acts as a negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, the anti-tumor immune response can be enhanced, making it an attractive target for cancer immunotherapy. HPK1 activation downstream of the TCR leads to the phosphorylation and subsequent degradation of the adaptor protein SLP-76, thereby dampening T-cell activation and cytokine production.
Experimental Protocols
The evaluation of novel kinase inhibitors requires robust and reproducible biochemical and cell-based assays. The following are detailed, representative protocols for assessing the inhibitory activity of Quinoline-2,4-diamine derivatives.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to measure the amount of ATP remaining after a kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed).
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase (e.g., EGFR, VEGFR2, HPK1).
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR2, HPK1)
-
Kinase-specific peptide substrate
-
ATP solution
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well or 96-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should be ≤1%. Prepare working solutions of the kinase, substrate, and ATP in the kinase assay buffer at the desired concentrations.
-
Plate Setup: In a white assay plate, add 5 µL of the kinase solution to each well.
-
Add 50 nL (for 384-well plates) or 0.5 µL (for 96-well plates) of the serially diluted test compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a pre-mixed solution containing the substrate and ATP.
-
Reaction Incubation: Incubate the plate for 1-2 hours at room temperature or 30°C.
-
Signal Generation: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves two steps:
-
Adding ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Adding Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.
-
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Protocol: Cell-Based Phosphorylation Assay (Western Blot)
This protocol assesses the ability of a compound to inhibit the phosphorylation of a kinase's downstream substrate within a cellular context.
Objective: To determine if a test compound inhibits the signaling pathway of a target kinase in intact cells.
Materials:
-
Cancer cell line overexpressing the target kinase (e.g., A549 for EGFR)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (in DMSO)
-
Ligand for stimulation (e.g., EGF for EGFR)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Cell Culture and Starvation: Plate cells in 6-well plates and grow to 80-90% confluency. The day before the experiment, replace the medium with a low-serum (e.g., 0.5% FBS) or serum-free medium and incubate overnight.
-
Compound Treatment: Treat the starved cells with various concentrations of the test compound or DMSO (vehicle control) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL EGF) for 10-15 minutes. A non-stimulated control should be included.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities. To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-EGFR) or a housekeeping protein (e.g., β-actin).
Data Summary: Inhibitory Activities of Representative Compounds
The following table summarizes the reported IC₅₀ values for selected quinoline and quinazoline derivatives against key kinase targets. This data highlights the potential of these scaffolds, with the understanding that direct analogues from a quinoline-2,4-diamine series would require dedicated synthesis and testing.
| Compound Class | Derivative/Compound | Target Kinase | IC₅₀ (nM) | Reference |
| 4-Aminoquinoline | Compound 14 | RIPK2 | 5.1 | [4] |
| Quinoline | Compound 26 | c-Met | 9.3 | [10] |
| Quinoline | Compound 27 | c-Met | 19 | [10] |
| Quinoline | Compound 38 | PI3K | 720 | [10] |
| Quinoline | Compound 38 | mTOR | 2620 | [10] |
| Quinazoline | Compound 6c | VEGFR-2 | 76 | [9] |
| Quinazoline | Compound 6c | EGFR | 83 | [9] |
| Quinazoline | Compound 10d | EGFR | 126 | [11] |
| Quinazoline | Compound 10e | EGFR | 3530 | [11] |
Conclusion and Future Directions
The Quinoline-2,4-diamine scaffold stands as a promising, albeit underexplored, platform for the development of novel kinase inhibitors. Its synthetic tractability and the potential for multi-point derivatization offer a rich chemical space for exploration. By drawing informed hypotheses from the well-established SAR of the closely related 4-aminoquinoline and 2,4-diaminoquinazoline scaffolds, medicinal chemists can rationally design and synthesize new libraries of compounds targeting a wide array of kinases.
Future work should focus on the systematic synthesis and evaluation of Quinoline-2,4-diamine derivatives. Key questions to address include:
-
How does the N1-carbon of the quinoline ring, compared to the N1-nitrogen of the quinazoline ring, affect the binding kinetics and selectivity profile against a broad panel of kinases?
-
Can derivatization at the N2-amino position be effectively utilized to achieve selectivity for specific kinase subfamilies?
-
What is the in vivo efficacy and pharmacokinetic profile of lead compounds derived from this scaffold?
By addressing these questions, the research community can unlock the full potential of the Quinoline-2,4-diamine core and contribute to the development of new, effective therapies for cancer and other diseases driven by aberrant kinase signaling.
References
[6] Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). ResearchGate. [Link]
[3] Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. (2014). Bioorganic & Medicinal Chemistry. [Link]
[7] Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. (2012). Journal of Organic Chemistry. [Link]
[4] Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. (2021). European Journal of Medicinal Chemistry. [Link]
[9] Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2023). Molecules. [Link]
[11] Synthesis, Molecular Dynamics Simulation, and In-vitro Antitumor Activity of Quinazoline-2,4,6-triamine Derivatives as Novel EGFR Tyrosine Kinase Inhibitors. (2022). Molecules. [Link]
[12] Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. (2012). MedChemComm. [Link]
[2] Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents. (2022). Bioorganic & Medicinal Chemistry Letters. [Link]
[10] Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). Molecules. [Link]
[8] SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. [Link]
[13] SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. (2018). RSC Advances. [Link]
[14] Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. (2016). Molecules. [Link]
[15] IC50 values expressed in (µg/ml) of 2-amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives against MCF-7, HCT-116, HepG-2, and A549 tumor cells. ResearchGate. [Link]
[16] IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. ResearchGate. [Link]
[17] Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. (2017). Organic & Biomolecular Chemistry. [Link]
[18] Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. (2010). Journal of Medicinal Chemistry. [Link]
[19] Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]
[20] Synthesis, Reactions and Medicinal Uses of Quinoline. (2022). Pharmaguideline. [Link]
[1] Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]
[21] Synthesis of quinolines. Organic Chemistry Portal. [Link]
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[23] 2,4-diaminoquinazoline derivatives and medical uses thereof. Google Patents.
[24] Design, synthesis and biological evaluation of 4-aminoquinoline-guanylthiourea derivatives as antimalarial agents. (2019). Bioorganic Chemistry. [Link]
[5] A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. (2003). Current Topics in Medicinal Chemistry. [Link]
[25] Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. (2020). New Journal of Chemistry. [Link]
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A Senior Application Scientist's Guide to the Structural Elucidation of Novel Quinoline-2,4-diamine Analogs
Introduction: The Quinoline Core in Modern Drug Discovery
The quinoline scaffold is a privileged heterocyclic system that forms the backbone of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Derivatives of quinoline have been pivotal in medicinal chemistry, leading to the development of drugs for treating malaria, cancer, infections, and inflammatory conditions.[2][3][4] Among these, the "Quinoline-2,4-diamine" series has emerged as a particularly promising class. These compounds often function as potent inhibitors of various kinases and other key cellular targets, making them highly attractive for oncology and immunology research.
The precise three-dimensional arrangement of atoms in these molecules is intrinsically linked to their biological function.[5] Therefore, the unambiguous determination of the structure of novel analogs is not merely a procedural step but the foundational pillar upon which successful drug development is built. An erroneous structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and the potential abandonment of promising therapeutic candidates.
This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the structural elucidation of novel quinoline-2,4-diamine analogs. Moving beyond a simple listing of techniques, this paper delves into the strategic application and integration of modern spectroscopic and crystallographic methods, grounded in the principles of scientific integrity and causality.
The Integrated Structural Elucidation Workflow
The determination of a novel chemical structure is a systematic process of hypothesis generation and validation. Data from multiple orthogonal techniques are integrated to build a cohesive and undeniable structural model. The typical workflow is a multi-stage process that begins after the initial synthesis and purification of the compound.
Caption: A typical workflow for the structural elucidation of novel small molecules.
Pillar 1: High-Resolution Mass Spectrometry (HRMS) – The Elemental Blueprint
The first crucial step in analyzing any new compound is to determine its elemental formula. High-Resolution Mass Spectrometry (HRMS) provides the highly accurate mass measurement required for this task, typically with a precision of less than 5 parts per million (ppm).[6][7]
Causality Behind the Choice: Unlike unit-resolution mass spectrometry, HRMS can distinguish between ions of the same nominal mass but different elemental compositions (isobaric ions). For a quinoline-2,4-diamine analog, which is rich in nitrogen, this capability is essential to differentiate, for example, a C=O group from a C=N-NH2 group, which may have similar nominal masses. The fragmentation patterns observed in HRMS/MS experiments can also provide initial clues about the molecule's substructures, such as the loss of a substituent or characteristic cleavages of the quinoline ring.[6][8]
Protocol 1: Sample Preparation and HRMS Analysis
-
Sample Preparation: Accurately weigh approximately 1 mg of the purified compound. Dissolve it in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of 0.1-1.0 mg/mL.
-
Instrument Calibration: Calibrate the mass spectrometer (e.g., TOF, Orbitrap) using a known standard immediately before the analysis to ensure high mass accuracy.
-
Analysis: Infuse the sample solution directly or via an LC system into the electrospray ionization (ESI) source in positive ion mode.
-
Data Acquisition: Acquire the full scan mass spectrum. The measured mass of the protonated molecule [M+H]⁺ will be used to calculate the elemental formula.
-
Formula Determination: Use the instrument's software to generate a list of possible elemental formulas that fit the measured mass within a narrow tolerance (e.g., ± 3 ppm). The correct formula is typically the one that aligns with the known starting materials and chemical logic of the synthesis.
Pillar 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Connectivity Map
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[9][10] For quinoline-2,4-diamine analogs, a suite of 1D and 2D NMR experiments is required to assemble the complete connectivity map.[11][12]
1D NMR: The Foundational Scaffolding
-
¹H NMR: Provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (ratio of protons), and coupling patterns (J-coupling), which reveals neighboring protons.[13] For a quinoline core, the aromatic protons typically appear between 7.0 and 9.0 ppm.[12] The presence of amino groups (-NH₂) will give rise to characteristic, often broad, signals.
-
¹³C NMR & DEPT: The ¹³C spectrum shows the number of unique carbon environments. Crucially, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is run to differentiate between CH, CH₂, and CH₃ groups (CH and CH₃ appear as positive signals, while CH₂ appears as a negative signal). Quaternary carbons (including C2 and C4 of the quinoline ring) are absent from the DEPT spectrum but visible in the standard ¹³C spectrum.
2D NMR: Connecting the Dots
When 1D spectra become crowded or ambiguous, 2D NMR experiments are indispensable.[14][15]
-
COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H couplings, revealing which protons are adjacent to each other (typically through 2 or 3 bonds).[12] It is the primary tool for tracing out proton spin systems within the molecule, such as the protons on the benzenoid ring of the quinoline core or within aliphatic substituents.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton signal with the carbon it is directly attached to.[16][17] It is incredibly effective at resolving overlapping proton signals by spreading them out over the much wider ¹³C chemical shift range.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is arguably the most critical for piecing together the entire molecular puzzle. It shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[16][18] This allows for the connection of different spin systems identified in the COSY spectrum and, most importantly, enables the placement of substituents onto the quinoline core by showing correlations from the substituent's protons to the quaternary carbons of the quinoline ring.[19]
Caption: Key HMBC correlations for placing substituents on the quinoline core.
Protocol 2: Standard NMR Experiment Suite
-
Sample Preparation: Dissolve 5-15 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved and the solution is clear.
-
1D Spectra Acquisition: Acquire a standard ¹H spectrum, followed by ¹³C and DEPT-135 spectra.
-
2D COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment.
-
2D HSQC Acquisition: Acquire a multiplicity-edited HSQC spectrum. This provides the direct C-H correlations and DEPT information simultaneously.[18]
-
2D HMBC Acquisition: Acquire a gradient-selected HMBC spectrum. This experiment often requires longer acquisition times (2-12 hours) but is critical for the final structure.
Case Study: Data Interpretation for a Hypothetical Analog
Let's consider a hypothetical novel analog: N²-cyclopropyl-N⁴-ethyl-quinoline-2,4-diamine.
| Experiment | Observed Data & Interpretation |
| HRMS | [M+H]⁺ measured at 228.1502. Calculated for C₁₄H₁₈N₃⁺: 228.1495. Δ = 3.1 ppm. Formula confirmed. |
| ¹H NMR | Signals in aromatic region (4H), a quartet and triplet (ethyl group), a multiplet (cyclopropyl CH), two multiplets (cyclopropyl CH₂), and two broad signals (NH). |
| ¹³C/DEPT | Aromatic CHs (4), Quaternary Cs (5, including C2, C4, C4a, C8a), Ethyl CH₂ and CH₃, Cyclopropyl CH and CH₂. |
| COSY | Correlations seen between the ethyl quartet and triplet. Correlations link the four aromatic protons. Correlations link the cyclopropyl CH and CH₂ protons. Confirms fragments. |
| HSQC | All protonated carbons are assigned based on direct correlation to their attached protons. |
| HMBC | Crucial Correlations: The ethyl CH₂ protons show a correlation to C4. The cyclopropyl CH proton shows a correlation to C2. This unambiguously places the ethyl group at the 4-position and the cyclopropyl group at the 2-position. |
Pillar 3: X-ray Crystallography – The Definitive Confirmation
While the combination of HRMS and comprehensive NMR analysis can often lead to an unambiguous structure, the "gold standard" for absolute structural confirmation is single-crystal X-ray crystallography.[5][20] This technique provides a three-dimensional model of the molecule as it exists in the solid state.
Causality Behind the Choice: X-ray crystallography is indispensable when the molecule contains stereocenters. While NMR can help determine the relative stereochemistry, only techniques like X-ray crystallography can determine the absolute configuration of a chiral molecule, which is a critical requirement for pharmaceutical development.[21][22][23] It also serves as the ultimate arbiter in cases where NMR data is ambiguous or inconclusive. The primary limitation is the need to grow a single, high-quality crystal suitable for diffraction.[5]
Protocol 3: Basic Crystallization Screening
-
Purity: Ensure the compound is of the highest possible purity (>98%).
-
Solvent Selection: Choose a range of solvents in which the compound has moderate solubility.
-
Methodology - Slow Evaporation: Dissolve the compound in a good solvent and place the vial in a larger, sealed container with a less polar, more volatile anti-solvent. Allow the anti-solvent to slowly diffuse into the vial, gradually reducing the compound's solubility.
-
Methodology - Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed jar containing a solvent in which the compound is poorly soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the compound's solution, inducing crystallization.
-
Observation: Monitor the vials over several days to weeks for the formation of single, well-defined crystals.
Conclusion
The structural elucidation of novel quinoline-2,4-diamine analogs is a meticulous, multi-faceted process that relies on the synergistic integration of high-resolution mass spectrometry, a comprehensive suite of NMR experiments, and, when necessary, the definitive power of X-ray crystallography. Each technique provides a unique and vital piece of the structural puzzle. By understanding the causal logic behind the choice of each experiment and adhering to rigorous protocols, researchers can confidently and accurately determine the structures of their novel compounds, paving the way for the rational design and development of the next generation of quinoline-based therapeutics.
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Arabian Journal of Chemistry. (n.d.). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Spectral Data of Quinoline Products Obtained by Reaction of N-(4-Pyridinyliden)anilines and N-Benzylidenaniline with 2,2-Dimethoxypropane (Kametani Reaction). Retrieved from [Link]
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Dialnet. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Quinoline-2,4-diamine Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction
Quinoline-2,4-diamine derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. These compounds have been extensively investigated for their potential as anticancer, antimicrobial, antimalarial, and anti-inflammatory agents. The core structure, featuring amino groups at the C2 and C4 positions of the quinoline ring, allows for diverse functionalization, enabling the fine-tuning of their pharmacological profiles. This document provides a detailed overview of established and contemporary methods for the synthesis of quinoline-2,4-diamine derivatives, offering practical protocols and insights for researchers in the field.
Strategic Approaches to Synthesis
The synthesis of the quinoline-2,4-diamine core can be broadly categorized into two main strategies:
-
Construction of the Quinoline Ring System: These methods involve the formation of the heterocyclic quinoline core from acyclic precursors, with the diamine functionality incorporated either during or after the cyclization process.
-
Functionalization of a Pre-existing Quinoline Core: This approach starts with a suitably substituted quinoline and introduces the amino groups at the C2 and C4 positions through nucleophilic substitution or other functional group interconversions.
This guide will focus on a prevalent and versatile method that falls under the first category: the reaction of 2-aminoacetophenone with cyanamide, followed by further modifications.
Core Synthesis Protocol: From 2-Aminoacetophenone and Cyanamide
This protocol outlines a reliable method for the synthesis of a key intermediate, 4-amino-2-methylquinazolin-2-yl)methanone, which can be further derivatized to a variety of quinoline-2,4-diamine analogs.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for quinoline-2,4-diamine derivatives.
Step-by-Step Experimental Protocol
Materials:
-
2-Aminoacetophenone
-
Cyanamide
-
1,4-Dioxane (anhydrous)
-
Hydrochloric acid (4 M in dioxane)
-
Sodium bicarbonate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminoacetophenone (10 mmol) in anhydrous 1,4-dioxane (50 mL).
-
Addition of Reagents: To this solution, add cyanamide (12 mmol). Stir the mixture at room temperature for 10 minutes.
-
Acidification: Slowly add 4 M HCl in dioxane (15 mL) to the reaction mixture. A precipitate may form upon addition.
-
Reflux: Heat the reaction mixture to reflux (approximately 101°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
Rationale and Mechanistic Insights
The initial step of this synthesis involves an acid-catalyzed addition of the amino group of 2-aminoacetophenone to the nitrile carbon of cyanamide, forming a guanidine-like intermediate. Subsequent heating promotes an intramolecular cyclization, where the enolizable ketone attacks the imine, followed by dehydration to yield the quinazoline intermediate. This intermediate is a versatile precursor for a wide range of quinoline-2,4-diamine derivatives through various C-C and C-N bond-forming reactions.
Alternative Synthetic Strategies
While the previously described method is robust, other synthetic routes offer access to diverse substitution patterns on the quinoline-2,4-diamine scaffold.
Palladium-Catalyzed Buchwald-Hartwig Amination
This powerful cross-coupling reaction allows for the direct introduction of amines at the C2 and C4 positions of a dihaloquinoline.
Caption: Buchwald-Hartwig amination for quinoline-2,4-diamine synthesis.
Protocol Summary:
-
Substrates: 2,4-Dichloroquinoline and a primary or secondary amine.
-
Catalyst System: A palladium precursor (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos).
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide or cesium carbonate.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane.
-
Conditions: The reaction is typically heated under an inert atmosphere (e.g., argon or nitrogen).
Advantages: This method offers excellent functional group tolerance and allows for the introduction of a wide variety of amino substituents.
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the synthesis of quinoline-2,4-diamine derivatives, often leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating.
Protocol Considerations:
-
Solvent Choice: Solvents with high dielectric constants are preferred for efficient microwave absorption (e.g., DMF, NMP).
-
Vessel Type: Use sealed microwave vials to allow for reactions to be performed at temperatures above the boiling point of the solvent.
-
Power and Temperature Control: Modern microwave reactors allow for precise control over reaction parameters, which is crucial for reproducibility.
Characterization and Purification
The synthesized quinoline-2,4-diamine derivatives should be thoroughly characterized to confirm their identity and purity.
Standard Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Purification Methods:
-
Column Chromatography: The most common method for purifying organic compounds.
-
Recrystallization: Effective for obtaining highly pure crystalline solids.
-
Preparative HPLC: For the purification of small quantities of material to a high degree of purity.
Data Summary
| Method | Key Features | Typical Yields | Substrate Scope |
| From 2-Aminoacetophenone | Convergent, builds the core | 60-85% | Good for variations at the phenyl ring |
| Buchwald-Hartwig Amination | Divergent, functionalizes the core | 70-95% | Excellent for diverse amine substituents |
| Microwave-Assisted | Rapid, often higher yields | 75-90% | Broad, depends on the specific reaction |
References
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
An In-Depth Guide to the Cellular Evaluation of Quinoline-2,4-diamine Derivatives
The quinoline ring system is a foundational scaffold in medicinal chemistry, recognized for its presence in both natural products and synthetic compounds with a wide spectrum of biological activities.[1] This heterocyclic structure is a key component in numerous FDA-approved drugs, including kinase inhibitors used in clinical oncology.[2] Quinoline-2,4-diamine and its derivatives, in particular, serve as a versatile template for the development of novel therapeutic agents.[3] Research has consistently demonstrated that compounds based on this scaffold can exert potent anticancer effects through diverse mechanisms, such as the inhibition of critical signaling kinases, induction of programmed cell death (apoptosis), and arrest of the cell division cycle.[2][3][4]
This guide provides a comprehensive suite of detailed protocols for the initial characterization of novel Quinoline-2,4-diamine derivatives in cell-based assays. The experimental workflow is designed to first establish cytotoxic potency and subsequently elucidate the primary mechanisms of action, providing researchers with a robust framework for evaluating this promising class of compounds.
Conceptual Framework: From Cytotoxicity to Mechanism
A logical and efficient evaluation of a novel compound begins with broad questions and progressively focuses on specific molecular interactions. Our experimental design follows this principle. We first determine the compound's general effect on cell viability to establish a working concentration range. Subsequently, we investigate how the compound kills the cells (e.g., apoptosis) or stops their growth (e.g., cell cycle arrest). Finally, we probe a plausible molecular mechanism, such as the inhibition of a key signaling pathway often modulated by quinoline-based molecules.[2][5]
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: A Guide to In Vitro Kinase Screening Using Quinoline-2,4-Diamine Derivatives
Abstract
Protein kinases are a critical class of enzymes that regulate a vast majority of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, they have become prime targets for therapeutic intervention. The quinoline scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous approved ATP-competitive kinase inhibitors.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing derivatives of the Quinoline-2,4-diamine scaffold for in vitro kinase screening. We present the scientific rationale for this chemical class, detailed protocols for a robust luminescence-based kinase assay, and a framework for data analysis and interpretation.
PART 1: SCIENTIFIC BACKGROUND & PRINCIPLES
The Quinoline Scaffold: A Privileged Motif for Kinase Inhibition
The enduring success of the quinoline core in kinase inhibitor design stems from its structural properties, which are highly suited for targeting the ATP-binding site of kinases. Most kinase inhibitors function by competing with the endogenous substrate, ATP.[1] The quinoline ring system acts as an effective "hinge-binder."
Causality of Inhibition: The nitrogen atom at position 1 (N1) of the quinoline ring typically forms a critical hydrogen bond with the backbone amide of a conserved residue in the "hinge region" of the kinase, mimicking the interaction of the adenine moiety of ATP.[4][5] This anchoring interaction is fundamental to the potency of many inhibitors. The 2,4-diamine substitution on the quinoline core provides versatile chemical handles for synthetic elaboration, allowing chemists to introduce various side chains that can occupy adjacent hydrophobic pockets and interact with other key residues, thereby enhancing both potency and selectivity.[6]
Figure 1: Conceptual diagram of a Quinoline-based inhibitor binding to the kinase ATP pocket.
Principle of the Luminescence-Based Kinase Assay
To screen compound libraries effectively, a robust, high-throughput assay is required. While various methods exist (e.g., radioactive, fluorescence-based), luminescence-based assays offer a superior combination of sensitivity, simplicity, and low susceptibility to compound interference.[7][8]
This protocol utilizes the ADP-Glo™ Kinase Assay , a homogeneous "add-mix-read" system that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[9] Measuring product formation (ADP) is often more sensitive than measuring substrate depletion (ATP), especially when substrate conversion rates are low.[10][11]
The assay proceeds in two steps:
-
Kinase Reaction & Termination: The kinase reaction is performed. Then, the ADP-Glo™ Reagent is added to stop the reaction and eliminate all remaining ATP.
-
ADP to ATP Conversion & Detection: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP is then used by a luciferase enzyme to generate a light signal, which is directly proportional to the initial kinase activity.[9]
This two-step process ensures that the luminescent signal is specifically correlated with the amount of ADP generated, providing a highly accurate measure of kinase inhibition.
PART 2: EXPERIMENTAL PROTOCOL
This section provides a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of a hypothetical Quinoline-2,4-diamine derivative, hereafter named QDA-Inhibitor-X , against a target protein kinase.
Materials and Reagents
-
Kinase Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101 or similar)[9]
-
Target Kinase: Purified, active protein kinase (e.g., VEGFR2, EGFR, etc.)
-
Kinase Substrate: Appropriate peptide or protein substrate for the target kinase
-
Test Compound: QDA-Inhibitor-X, dissolved in 100% DMSO to create a 10 mM stock solution
-
ATP: Adenosine 5'-Triphosphate, disodium salt hydrate (Sigma-Aldrich, Cat. No. A7699 or equivalent)
-
Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Plates: Solid white, low-volume, 384-well assay plates (Corning or equivalent)
-
Equipment: Multichannel pipettor, plate shaker, and a luminometer capable of reading multiwell plates.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the in vitro kinase inhibition assay.
Detailed Step-by-Step Protocol
Self-Validation Check: This protocol is designed to be self-validating through the inclusion of proper controls. The difference between the 100% activity (DMSO) and 0% activity (no kinase) controls determines the assay window. A robust assay should have a signal-to-background ratio >5.
-
Compound Preparation (Serial Dilution): a. Create a 10-point, 3-fold serial dilution of the 10 mM QDA-Inhibitor-X stock in 100% DMSO. This will be your source plate for the assay. b. Prepare an intermediate dilution plate by transferring a small volume of each concentration from the source plate into a new plate containing assay buffer, such that the final DMSO concentration in the kinase reaction will be ≤1%.
-
Assay Plate Setup (Total Volume: 10 µL Kinase Reaction): a. Test Wells: Add 2.5 µL of each QDA-Inhibitor-X intermediate dilution to the appropriate wells of a 384-well plate. b. 100% Activity Control (Max Signal): Add 2.5 µL of assay buffer containing the same percentage of DMSO as the test wells. c. 0% Activity Control (Background): Add 2.5 µL of assay buffer with DMSO. This will be the "no kinase" control.
-
Initiating the Kinase Reaction: a. Prepare a 2X Kinase/Substrate master mix in kinase reaction buffer. b. Add 2.5 µL of this mix to all test wells and 100% activity control wells. c. Add 2.5 µL of a 2X Substrate-only mix (no kinase) to the 0% activity control wells. d. Briefly mix the plate on a plate shaker and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase. e. Prepare a 2X ATP master mix. The final ATP concentration should be at or near the Km value for the target kinase to ensure accurate determination of IC50 for an ATP-competitive inhibitor.[12] f. To start the reaction, add 5 µL of the 2X ATP mix to all wells. g. Mix the plate gently and incubate for 60 minutes at room temperature. The optimal incubation time may need to be determined empirically to ensure the reaction is in the linear range (typically <30% ATP consumption).
-
Signal Generation and Detection: a. Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction. Mix and incubate for 40 minutes at room temperature.[10] b. Add 20 µL of Kinase Detection Reagent to all wells. Mix and incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[10] c. Measure the luminescence using a plate luminometer, recording the Relative Light Units (RLU).
PART 3: DATA ANALYSIS & PRESENTATION
Data Normalization and IC50 Calculation
The raw RLU data must be converted to a percentage of inhibition to compare results across different plates and experiments.
-
Calculate Average Controls:
-
Avg_Max_Signal = Average RLU from 100% activity control wells.
-
Avg_Bkg_Signal = Average RLU from 0% activity control wells.
-
-
Calculate Percent Inhibition for each well:
-
% Inhibition = 100 * (1 - (RLU_Sample - Avg_Bkg_Signal) / (Avg_Max_Signal - Avg_Bkg_Signal))
-
-
Determine IC50 Value:
-
Plot % Inhibition (Y-axis) against the logarithm of the QDA-Inhibitor-X concentration (X-axis).
-
Fit the data using a non-linear regression model (four-parameter variable slope) with software like GraphPad Prism or equivalent.[13]
-
The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[13]
-
Data Presentation: Example Kinase Selectivity Panel
A key goal of drug discovery is to develop selective inhibitors. Screening QDA-Inhibitor-X against a panel of related and unrelated kinases provides a selectivity profile.
| Kinase Target | IC50 (nM) [a] | Fold Selectivity vs. Target A |
| Target A | 15 | 1x |
| Kinase B | 180 | 12x |
| Kinase C | 2,500 | 167x |
| Kinase D | >10,000 | >667x |
[a] IC50 values are determined from an 10-point dose-response curve fitted with a 4-parameter logistic equation.
This table clearly summarizes the potency and selectivity of the compound, highlighting its preferential inhibition of Target A over other kinases.
References
-
Martens, S., et al. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link]
-
An, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules. Retrieved from [Link]
-
O'Neill, S., et al. (n.d.). In vitro NLK Kinase Assay. Bio-protocol. Retrieved from [Link]
-
Tanega, C., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. In Assay Guidance Manual. Retrieved from [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Retrieved from [Link]
-
An, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. Retrieved from [Link]
-
García-marina, A., et al. (2021). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
Xiao, Y., et al. (2017). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. International Journal of Molecular Sciences. Retrieved from [Link]
-
Varnish, P. S., & Hédou, J. (n.d.). Fluorescent Peptide Assays For Protein Kinases. In Current Protocols in Chemical Biology. Retrieved from [Link]
-
Abdel-Aal, E. A., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science. Retrieved from [Link]
-
Abdel-Aal, E. A., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Retrieved from [Link]
-
Lab E-Notebook. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
Breitkopf, S. B., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Retrieved from [Link]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
-
Harris, P. A., et al. (2018). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Medicinal Chemistry Letters. Retrieved from [Link]
Sources
- 1. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. promega.com.br [promega.com.br]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 10. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
Introduction: The Quinoline Scaffold as a Privileged Structure in Antimicrobial Research
An In-Depth Guide to the Antimicrobial Evaluation of Quinoline-2,4-diamine Derivatives
The quinoline ring system, a fusion of benzene and pyridine rings, represents a cornerstone in medicinal chemistry. Its derivatives have demonstrated a vast array of pharmacological activities, including antimalarial, anticancer, and, most notably, antimicrobial effects.[1][2] From the early discovery of quinine to the development of modern fluoroquinolone antibiotics, the quinoline scaffold has consistently provided a robust framework for the design of potent therapeutic agents.[3] The emergence of widespread antimicrobial resistance (AMR) has catalyzed a renewed search for novel chemical entities capable of combating multi-drug resistant (MDR) pathogens.[4]
Within this versatile class, Quinoline-2,4-diamine and its analogues are emerging as a particularly promising pharmacophore. The strategic placement of two amine groups at the C2 and C4 positions offers unique opportunities for chemical modification, influencing the molecule's physicochemical properties and its interaction with biological targets. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive suite of detailed protocols and application notes for the systematic evaluation of Quinoline-2,4-diamine derivatives as potential antimicrobial agents. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logical progression from foundational screening to mechanistic investigation.
Section 1: Foundational In Vitro Antimicrobial Susceptibility Testing (AST)
The initial step in evaluating any new chemical entity is to determine its intrinsic antimicrobial potency. The "gold standard" for this is determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[5] These assays provide the foundational quantitative data upon which all further studies are built.
Protocol 1.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). It is a quantitative method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]
Rationale: The broth microdilution method is preferred for its efficiency, scalability (allowing for simultaneous testing of multiple compounds and strains in 96-well plates), and conservation of test compounds. Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium as its composition is well-defined and its divalent cation concentration (Ca²⁺ and Mg²⁺) is controlled, which is critical for the activity of many antimicrobial agents.
Step-by-Step Methodology:
-
Preparation of Test Compound Stock:
-
Accurately weigh the Quinoline-2,4-diamine derivative.
-
Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mg/mL). Note: The final concentration of DMSO in the assay wells must not exceed 1% to prevent solvent toxicity to the microbes.[5]
-
Prepare serial two-fold dilutions of the compound in CAMHB in a separate 96-well "dilution plate."
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Transfer the colonies into a tube with sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.
-
Dilute this standardized suspension 1:100 in CAMHB to achieve a working inoculum of approximately 1-2 x 10⁶ CFU/mL.
-
-
Assay Plate Inoculation:
-
Dispense 100 µL of CAMHB into each well of a sterile 96-well microtiter plate.
-
Transfer 100 µL of the appropriate compound dilution from the "dilution plate" to the corresponding wells of the assay plate, creating a final volume of 200 µL and the desired final compound concentrations.
-
To each well (except the sterility control), add 10 µL of the working bacterial inoculum. The final inoculum in each well should be approximately 5 x 10⁵ CFU/mL.
-
Crucial Controls:
-
Positive Control: Wells containing CAMHB and bacterial inoculum only (no compound).
-
Negative (Sterility) Control: Wells containing CAMHB only (no bacteria or compound).
-
Solvent Control: Wells containing CAMHB, bacterial inoculum, and the highest concentration of DMSO used in the assay.
-
-
-
Incubation & Reading:
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[5]
-
Visually inspect the plates. The MIC is the lowest concentration of the Quinoline-2,4-diamine derivative that completely inhibits visible growth (i.e., the first clear well).
-
Protocol 1.2: Determination of Minimum Bactericidal Concentration (MBC)
Rationale: The MIC value indicates growth inhibition, which can be either bacteriostatic (inhibiting growth) or bactericidal (killing the bacteria). The MBC assay is a crucial follow-up to differentiate between these two modes of action.
Step-by-Step Methodology:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate this aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubate the agar plate at 35°C ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (typically corresponding to ≤ 1-2 colonies on the spot plate).
Data Presentation: Foundational Susceptibility
| Compound ID | Target Microorganism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| QDA-001 | S. aureus ATCC 29213 | e.g., ≤ 4 (Bactericidal) | ||
| QDA-001 | E. coli ATCC 25922 | e.g., > 4 (Bacteriostatic) | ||
| QDA-002 | MRSA ATCC 43300 |
Workflow Visualization
Caption: Workflow for determining MIC and subsequent MBC.
Section 2: Investigating the Mechanism of Action (MoA)
Understanding how a compound works is critical for lead optimization and predicting its spectrum of activity and potential for resistance. Several quinoline derivatives are known to act on the bacterial cell membrane or inhibit essential enzymes.[6][7][8]
Protocol 2.1: Cell Membrane Integrity Assay
Rationale: Some quinoline-based antimicrobials disrupt the bacterial cytoplasmic membrane, causing depolarization and leakage of intracellular contents.[6][7] This protocol uses the potential-sensitive fluorescent dye DiSC₃(5) to detect changes in membrane potential. In polarized cells, the dye is quenched; upon depolarization, it is released into the cytoplasm, resulting in a measurable increase in fluorescence.[9]
Step-by-Step Methodology:
-
Bacterial Preparation: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with a buffer (e.g., 5 mM HEPES), and resuspend in the same buffer to a final OD₆₀₀ of ~0.1.
-
Dye Loading: Add DiSC₃(5) to the cell suspension to a final concentration of 1 µM and KCl to 100 mM (to balance K⁺ concentrations). Incubate in the dark at room temperature for 15-30 minutes to allow for dye uptake and quenching.[9]
-
Fluorescence Measurement:
-
Transfer the dye-loaded cell suspension to a 96-well black plate.
-
Measure the baseline fluorescence using a plate reader (λex = ~622 nm, λem = ~670 nm).
-
Add the Quinoline-2,4-diamine derivative at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).
-
Use a known membrane-disrupting agent (e.g., valinomycin) as a positive control.
-
Monitor the fluorescence intensity over time (e.g., every 2 minutes for 30-60 minutes).
-
-
Interpretation: A rapid and significant increase in fluorescence intensity upon addition of the compound indicates membrane depolarization.
Protocol 2.2: Efflux Pump Inhibition (Synergy Testing)
Rationale: Some MDR bacteria survive antibiotic treatment by actively pumping the drugs out of the cell using efflux pumps like NorA in S. aureus.[9][10] A compound that inhibits these pumps can restore the activity of an antibiotic to which the bacterium was previously resistant. The checkerboard assay is a standard method to quantify this synergy.
Step-by-Step Methodology:
-
Setup: Use a 96-well plate. Along the x-axis, prepare serial two-fold dilutions of a standard antibiotic (e.g., ciprofloxacin) against which the test strain is resistant. Along the y-axis, prepare serial dilutions of the Quinoline-2,4-diamine derivative.
-
Inoculation: Inoculate the plate with a resistant bacterial strain known to overexpress a specific efflux pump (e.g., S. aureus SA-1199B) following the same procedure as the MIC assay.
-
Incubation & Reading: Incubate and read the plates as you would for a standard MIC test.
-
Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination:
-
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: No interaction (indifference)
-
FICI > 4: Antagonism
-
-
Visualization of Potential Mechanisms
Caption: Potential antimicrobial targets for quinoline derivatives.
Section 3: Selectivity and Toxicity Profiling
A promising antimicrobial must be selectively toxic to pathogens while exhibiting minimal toxicity to host cells.
Protocol 3.1: Mammalian Cell Cytotoxicity Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically. This is a standard first-pass screen for cytotoxicity.[9]
Step-by-Step Methodology:
-
Cell Culture: Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the Quinoline-2,4-diamine derivative. Incubate for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The live cells will convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Reading: Measure the absorbance at ~570 nm using a plate reader.
-
Analysis: Calculate the concentration that inhibits 50% of cell viability (IC₅₀). The Selectivity Index (SI) can then be calculated as: SI = IC₅₀ / MIC . A higher SI value indicates greater selectivity for the microbe over mammalian cells.
Data Presentation: Selectivity Profile
| Compound ID | MIC vs. S. aureus (µg/mL) | IC₅₀ vs. HEK293 (µg/mL) | Selectivity Index (SI) |
| QDA-001 | 4 | 80 | 20 |
| QDA-002 | 2 | >100 | >50 |
Section 4: In Vivo Efficacy Models: A Conceptual Framework
Transitioning from in vitro success to in vivo efficacy is a critical step. While detailed animal protocols require institutional ethical approval (IACUC), this framework outlines the key considerations for a murine infection model.[10][11]
Model Choice: A common and well-established model is the murine thigh infection model. It allows for the localized study of bacterial burden reduction in response to treatment.
Key Steps:
-
Inducing Immunosuppression: Mice are often rendered transiently neutropenic (e.g., using cyclophosphamide) to ensure the infection can be established.
-
Infection: A standardized inoculum of the pathogen (e.g., MRSA) is injected into the thigh muscle.
-
Treatment: At a set time post-infection (e.g., 2 hours), treatment is initiated. The Quinoline-2,4-diamine derivative is administered via a clinically relevant route (e.g., intraperitoneal, oral).
-
Endpoint: After a defined treatment period (e.g., 24 hours), mice are euthanized. The infected thigh muscle is excised, homogenized, and plated on agar to quantify the bacterial burden (CFU/g of tissue).
-
Evaluation: The efficacy of the treatment is determined by comparing the bacterial load in the treated group to that of an untreated (vehicle control) group. A statistically significant reduction in CFU indicates in vivo efficacy.
References
-
Title: Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes Source: ACS Biochemistry URL: [Link]
-
Title: Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes Source: PubMed URL: [Link]
-
Title: In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains Source: MDPI URL: [Link]
-
Title: Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study Source: ACS Precision Chemistry URL: [Link]
-
Title: Quinoline antimalarials: mechanisms of action and resistance Source: PubMed URL: [Link]
-
Title: Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives Source: World Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]
-
Title: Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids Source: MDPI URL: [Link]
-
Title: Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents Source: PubMed Central (PMC) URL: [Link]
-
Title: In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains Source: PubMed URL: [Link]
-
Title: Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives Source: MedCrave online URL: [Link]
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Title: Antibacterial Properties of Quinoline Derivatives: A Mini- Review Source: Biointerface Research in Applied Chemistry URL: [Link]
-
Title: Chemical structures of some potent antimicrobial quinoline derivatives. Source: ResearchGate URL: [Link]
-
Title: In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives Source: Indian Journal of Chemistry URL: [Link]
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Title: Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches Source: ACS Omega URL: [Link]
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- 3. medcraveonline.com [medcraveonline.com]
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Application Notes and Protocols: Evaluation of Quinoline-2,4-diamine Derivatives as Novel Antimalarial Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis, evaluation, and rationale behind exploring quinoline-2,4-diamine derivatives as a promising class of antimalarial agents. The emergence of widespread resistance to frontline drugs like chloroquine and even artemisinin combination therapies necessitates the exploration of novel chemical scaffolds. The quinoline-2,4-diamine core, an isomer of the clinically significant 4-aminoquinolines, offers a unique structural framework for developing next-generation antimalarials.
This guide is structured to provide both the scientific context and detailed, actionable protocols for researchers entering this field. We will delve into the proposed mechanisms of action, key structure-activity relationships (SAR), and provide step-by-step methodologies for chemical synthesis and biological evaluation.
Section 1: Scientific Background & Rationale
1.1. Proposed Mechanism of Action
While classic 4-aminoquinolines like chloroquine function primarily by inhibiting heme detoxification in the parasite's acidic food vacuole, evidence from the closely related quinazoline-2,4-diamine scaffold suggests a different primary target.[1][2][3][4] It is hypothesized that quinoline-2,4-diamine derivatives act as inhibitors of the Plasmodium falciparum dihydrofolate reductase (PfDHFR) enzyme.[5][6]
PfDHFR is a critical enzyme in the parasite's folate biosynthesis pathway, which is essential for the synthesis of DNA, RNA, and certain amino acids.[5] By inhibiting this enzyme, the derivatives cut off the supply of tetrahydrofolate, a vital cofactor, leading to a cessation of parasite replication and eventual death. The potentiation of activity when combined with dihydropteroate synthase (DHPS) inhibitors further supports this proposed mechanism.[5]
The quinoline core itself may also retain a secondary ability to interfere with heme polymerization, offering a potential dual-mechanism of action that could be advantageous in overcoming resistance.
Diagram: Proposed Inhibition of the Parasite Folate Biosynthesis Pathway
Caption: Proposed mechanism targeting the P. falciparum dihydrofolate reductase (PfDHFR) enzyme.
1.2. Core Structure-Activity Relationships (SAR)
The antimalarial potency of this scaffold is highly dependent on the nature of the substituents at the N2 and N4 positions. Based on studies of analogous compound series, several key SAR principles can be established to guide library design.[7][8][9][10]
| Position / Feature | Observation | Implication for Design |
| Quinoline Core | The heterocyclic quinoline nucleus is the essential pharmacophore. | Modifications to the core (e.g., at C6 or C7) can modulate activity and physical properties, but the core itself should be retained. |
| N4 Substituent | A flexible, basic side chain, typically a (dialkylamino)alkyl group, is critical for activity. A chain length of 2-5 carbons between the nitrogen atoms is often optimal.[9] | Synthesize analogs with varying chain lengths and terminal amine substitutions (e.g., diethylamino, piperidinyl) to optimize potency and reduce toxicity. |
| N2 Substituent | The nature of the aryl or alkyl group at the N2 position significantly impacts potency. Bulky, substituted benzyl groups have shown high potency in analogous series.[5] | Explore a diverse range of substituted anilines and benzylamines for substitution at the N2 position to probe the binding pocket of the target enzyme. |
| Overall Basicity | Appropriate basicity is crucial for accumulation in the acidic parasite food vacuole, which may be important for the secondary heme-inhibition mechanism.[2] | The choice of amine side chains should be guided to maintain a pKa that facilitates lysosomotropic accumulation. |
Section 2: Experimental Protocols
These protocols provide a validated framework for the synthesis and evaluation of novel quinoline-2,4-diamine derivatives.
2.1. Protocol: Synthesis of a Representative N2, N4-Disubstituted Quinoline-2,4-diamine
This protocol describes a two-step sequential nucleophilic aromatic substitution starting from 2,4-dichloroquinoline. This method allows for the controlled and differential substitution at the C2 and C4 positions.
Rationale: The chlorine atom at the C4 position of the quinoline ring is more labile and reactive towards nucleophilic substitution than the chlorine at C2. This differential reactivity allows for a regioselective, stepwise synthesis. The first substitution is performed under milder conditions to target the C4 position, followed by more forcing conditions (e.g., higher temperature) to substitute the C2 chlorine.[2][11]
Materials:
-
2,4-dichloroquinoline
-
Amine 1 (e.g., N,N-diethylethylenediamine)
-
Amine 2 (e.g., 4-methoxybenzylamine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Acetonitrile (anhydrous), 1,4-Dioxane
-
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, rotary evaporator
-
Purification: Silica gel for column chromatography, appropriate solvent system (e.g., Dichloromethane/Methanol gradient)
Step-by-Step Procedure:
-
Step 1: Synthesis of 2-chloro-N-(2-(diethylamino)ethyl)quinolin-4-amine
-
To a solution of 2,4-dichloroquinoline (1.0 eq) in anhydrous acetonitrile, add DIPEA (1.5 eq).
-
Add N,N-diethylethylenediamine (Amine 1, 1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield the intermediate monosubstituted product.
-
-
Step 2: Synthesis of N4-(2-(diethylamino)ethyl)-N2-(4-methoxybenzyl)quinoline-2,4-diamine (Final Product)
-
In a sealed microwave vial, combine the intermediate from Step 1 (1.0 eq), 4-methoxybenzylamine (Amine 2, 1.5 eq), and DIPEA (2.0 eq) in 1,4-dioxane.
-
Heat the reaction mixture using microwave irradiation at 130-150 °C for 30-60 minutes. Alternatively, conventional heating at reflux can be used, but may require longer reaction times (12-24 hours).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, dilute with a suitable organic solvent like ethyl acetate, and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final compound by silica gel column chromatography to obtain the desired quinoline-2,4-diamine derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
2.2. Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)
Rationale: This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA. Since mature red blood cells are anucleated, the amount of DNA, and thus fluorescence, is directly proportional to the number of parasites. It is a widely used, robust, and non-radioactive method for medium- to high-throughput screening.
Materials:
-
Plasmodium falciparum culture (e.g., chloroquine-sensitive 3D7 or resistant Dd2 strains)
-
Human O+ red blood cells (RBCs)
-
Complete culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and 10% human serum or 0.5% Albumax I)
-
Test compounds and control drugs (e.g., Chloroquine, Artemisinin) dissolved in DMSO
-
SYBR Green I dye (10,000x stock in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Sterile 96-well flat-bottom microplates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Step-by-Step Procedure:
-
Parasite Culture Maintenance: Maintain asynchronous P. falciparum cultures in human O+ RBCs at 2-5% hematocrit in complete medium under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
Plate Preparation:
-
Prepare serial dilutions of the test compounds in complete medium in a separate 96-well plate. The final concentration of DMSO should not exceed 0.5%.
-
Transfer 100 µL of each drug dilution to the corresponding wells of the assay plate. Include wells for "no drug" (parasitized RBCs) and "no parasite" (uninfected RBCs) controls.
-
-
Assay Initiation:
-
Prepare a parasite culture suspension at 1% parasitemia and 2% hematocrit in complete medium.
-
Add 100 µL of this suspension to each well of the assay plate.
-
-
Incubation: Incubate the plate for 72 hours under the same conditions used for parasite culture.
-
Lysis and Staining:
-
Prepare the SYBR Green I lysis buffer by diluting the 10,000x stock 1:5,000 (to a final concentration of 2x) in the lysis buffer.
-
Carefully remove 150 µL of the supernatant from each well.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Mix well and incubate the plate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Reading: Measure the fluorescence using a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence from the uninfected RBC control wells.
-
Express the fluorescence readings as a percentage of the "no drug" control.
-
Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
-
2.3. Protocol: In Vitro Cytotoxicity Assay (MTT Method)
Rationale: This colorimetric assay determines the metabolic activity of cells, which serves as a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of living cells, allowing for the quantification of a compound's toxicity.
Materials:
-
Human cell line (e.g., HepG2, a liver carcinoma line, or WI-26VA4, a lung fibroblast line)
-
Complete cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum)
-
Test compounds and control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom microplates
-
Spectrophotometer/plate reader (570 nm)
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~10,000 cells/well in 100 µL of medium and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.
-
Compound Addition: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include "cells only" controls.
-
Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Express absorbance as a percentage of the "cells only" control and calculate the 50% cytotoxic concentration (CC₅₀) using dose-response curve fitting.
Section 3: Data Analysis and Interpretation
A successful antimalarial candidate must be potent against the parasite but non-toxic to host cells. The Selectivity Index (SI) is a critical parameter used to assess this.
-
IC₅₀ (50% Inhibitory Concentration): The concentration of a compound that inhibits parasite growth by 50%.
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of a compound that reduces the viability of mammalian cells by 50%.
-
Selectivity Index (SI): Calculated as SI = CC₅₀ / IC₅₀ . A higher SI value (typically >100) is desirable, as it indicates that the compound is significantly more toxic to the parasite than to host cells.
Example Data Summary Table
| Compound ID | N2-Substituent | N4-Substituent | IC₅₀ (nM, Dd2) | CC₅₀ (nM, HepG2) | Selectivity Index (SI) |
| Control-CQ | - | - | 250 | >50,000 | >200 |
| Q24D-001 | 4-methoxybenzyl | 2-(diethylamino)ethyl | [Experimental Data] | [Experimental Data] | [Calculated Value] |
| Q24D-002 | 3-chlorobenzyl | 3-(diethylamino)propyl | [Experimental Data] | [Experimental Data] | [Calculated Value] |
Diagram: Overall Experimental Workflow
Caption: Workflow from synthesis to in vitro and in vivo evaluation of derivatives.
References
-
Thong-asa, W., et al. (2019). Synthesis, Plasmodium Falciparum Inhibitory Activity, Cytotoxicity and Solubility of N2 ,N4 -Disubstituted Quinazoline-2,4-diamines. Medicinal Chemistry, 15. Available at: [Link]
-
Shukla, S., et al. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. Bioorganic & Medicinal Chemistry Letters, 21(22). Available at: [Link]
-
Thong-asa, W., et al. (2019). Synthesis, Plasmodium falciparum Inhibitory Activity, Cytotoxicity and Solubility of N2 ,N4 -Disubstituted Quinazoline-2,4-diamines. ResearchGate. Available at: [Link]
-
Elslager, E. F., et al. (1981). Synthesis and antimalarial effects of N2-aryl-N4-[(dialkylamino)alkyl]- and N4-aryl-N2-[(dialkylamino)alkyl]-2,4-quinazolinediamines. Journal of Medicinal Chemistry, 24(2). Available at: [Link]
-
Nzila, A., et al. (2004). In Vitro Activities of 2,4-Diaminoquinazoline and 2,4-Diaminopteridine Derivatives against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 48(9). Available at: [Link]
-
Pharmacy 180. 4-Substituted Quinolines: Structure Activity Relationship. Pharmacy 180. Available at: [Link]
-
Singh, A., et al. (2024). Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. Bentham Science. Available at: [Link]
-
Mizukawa, Y., et al. (2021). Quest for a Potent Antimalarial Drug Lead: Synthesis and Evaluation of 6,7-Dimethoxyquinazoline-2,4-diamines. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2024). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Yadav, P., et al. (2021). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 64(1). Available at: [Link]
-
Medicinal Chemistry. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. Available at: [Link]
-
Efrat, A., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46). Available at: [Link]
-
Asif, M. (2014). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy and Bioallied Sciences, 6(2). Available at: [Link]
-
Radini, I. A., et al. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 21(8). Available at: [Link]
-
Garcia, J., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5). Available at: [Link]
-
Tukulula, M., et al. (2013). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. ACS Medicinal Chemistry Letters, 4(12). Available at: [Link]
-
Sharma, P., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Future Journal of Pharmaceutical Sciences, 10(1). Available at: [Link]
-
Bray, P. G., et al. (1998). Quinoline resistance mechanisms in Plasmodium falciparum: the debate goes on. Parasitology Today, 14(11). Available at: [Link]
-
Tukulula, M., et al. (2013). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. National Institutes of Health. Available at: [Link]
-
Nzila, A., et al. (2004). In Vitro Activities of 2,4-Diaminoquinazoline and 2,4-Diaminopteridine Derivatives against Plasmodium falciparum. ResearchGate. Available at: [Link]
-
Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(23). Available at: [Link]
-
Singh, A., et al. (2016). 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. European Journal of Medicinal Chemistry, 123. Available at: [Link]
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- 3. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
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Designing Focused Compound Libraries Based on the Quinoline-2,4-diamine Scaffold: An Application Guide
Introduction: The Quinoline-2,4-diamine Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a versatile framework for ligands targeting a wide array of biological targets.[1][2][3] This is evidenced by the numerous quinoline-based drugs approved for treating a variety of diseases, including cancer, malaria, and microbial infections. Within this class, the quinoline-2,4-diamine core has emerged as a particularly promising motif. Its unique arrangement of nitrogen atoms and potential for diverse functionalization at the 2- and 4-positions make it an ideal starting point for the construction of focused compound libraries aimed at identifying novel therapeutic agents.[4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of compound libraries based on the quinoline-2,4-diamine scaffold. We will delve into the strategic considerations for library design, provide detailed, field-proven protocols for the synthesis of the core structure and its subsequent diversification, and outline methodologies for primary biological screening.
Strategic Design of a Quinoline-2,4-diamine Library
The design of a focused compound library is a critical first step that significantly influences the probability of identifying hit compounds with desired biological activity. For the quinoline-2,4-diamine scaffold, a key strategy is to introduce diversity at the 2- and 4-amino positions. This can be achieved through the careful selection of a diverse set of primary and secondary amines as building blocks.
Key Considerations for Building Block Selection:
-
Target-Oriented Selection: If a specific biological target, such as a protein kinase, is being pursued, the selection of amines should be guided by the known structure-activity relationships (SAR) of existing inhibitors. For instance, incorporating moieties known to interact with the hinge region or the DFG motif of kinases can be a fruitful approach.[6][7]
-
Diversity-Oriented Synthesis (DOS): In the absence of a specific target, a diversity-oriented approach can be employed to explore a broader chemical space.[4][8] This involves selecting amines with a wide range of physicochemical properties, including size, shape, polarity, and hydrogen bonding potential.
-
Physicochemical Properties: To enhance the drug-likeness of the library members, it is crucial to select building blocks that adhere to established guidelines, such as Lipinski's Rule of Five. This will increase the likelihood of identifying compounds with favorable pharmacokinetic properties.
-
Synthetic Accessibility: The chosen amines should be commercially available or readily synthesizable to ensure the efficient and timely construction of the library.
Table 1: Exemplar Building Blocks for Library Diversification
| Building Block Category | Rationale for Inclusion | Example Amines |
| Small Aliphatic Amines | Probes for small hydrophobic pockets and conformational flexibility. | Cyclopropylamine, Isobutylamine, Pyrrolidine |
| Alicyclic Amines | Introduce rigidity and defined three-dimensional shapes. | Cyclohexylamine, Piperidine, Morpholine |
| Aromatic & Heterocyclic Amines | Explore π-stacking interactions and hydrogen bonding networks. | Aniline, 4-fluoroaniline, 2-aminopyridine |
| Functionalized Amines | Introduce polar groups to improve solubility and target interactions. | Ethanolamine, 3-aminopropanol, 4-(aminomethyl)piperidine |
| Chiral Amines | Investigate stereochemical preferences in ligand-target binding. | (R)-(+)-α-Methylbenzylamine, (S)-(-)-1-Aminoindan |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of the quinoline-2,4-diamine core and its subsequent diversification, followed by protocols for primary biological screening.
Part 1: Synthesis of the Quinoline-2,4-diamine Core
The synthesis of the quinoline-2,4-diamine core is achieved through a two-step process starting from a substituted aniline. The first step involves the construction of the 2,4-dichloroquinoline intermediate, followed by amination to yield the desired diamine core.
Protocol 1.1: Synthesis of 2,4-Dichloroquinoline
This protocol is adapted from a microwave-assisted one-pot synthesis, which offers a rapid and efficient route to the key intermediate.[8][9]
Materials:
-
Substituted aniline (e.g., aniline, toluidine)
-
Malonic acid
-
Phosphorus oxychloride (POCl₃)
-
Microwave reactor
-
Ice
-
Dilute aqueous sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Charcoal
Procedure:
-
In a microwave-safe reaction tube, combine the substituted aniline (1 equivalent), malonic acid (1.5 equivalents), and phosphorus oxychloride (excess, acts as both reagent and solvent).
-
Seal the tube and place it in the microwave reactor.
-
Irradiate the mixture at 600 W for 50-60 seconds. Caution: This reaction is rapid and exothermic. Ensure proper safety precautions are in place.
-
After irradiation, allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker containing crushed ice.
-
Slowly neutralize the acidic solution with dilute aqueous sodium hydroxide until it is slightly alkaline.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol-water mixture with the aid of charcoal to obtain pure 2,4-dichloroquinoline.
Protocol 1.2: Synthesis of Quinoline-2,4-diamine
This protocol describes the amination of 2,4-dichloroquinoline using ammonia in a sealed vessel.
Materials:
-
2,4-Dichloroquinoline
-
Concentrated solution of ammonia in ethanol
-
Sealed pressure vessel (e.g., Parr autoclave)
Procedure:
-
Place 2,4-dichloroquinoline (1 equivalent) in a sealed pressure vessel.
-
Add a concentrated solution of ammonia in ethanol (large excess).
-
Seal the vessel and heat it to 120-150 °C for 12-24 hours. Caution: This reaction is performed under pressure. Ensure the vessel is properly sealed and operated according to the manufacturer's instructions.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Open the vessel and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent and excess ammonia under reduced pressure.
-
The resulting crude quinoline-2,4-diamine can be purified by column chromatography on silica gel or by recrystallization.
Part 2: Diversification of the Quinoline-2,4-diamine Core
The diversification of the quinoline-2,4-diamine core can be achieved through various methods, with the Buchwald-Hartwig amination being a highly versatile and efficient approach for creating C-N bonds.[2][3][10]
Protocol 2.1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed amination of the synthesized quinoline-2,4-diamine with a diverse set of primary and secondary amines.
Materials:
-
Quinoline-2,4-diamine
-
Aryl or alkyl halide (building block)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In an oven-dried Schlenk tube, combine quinoline-2,4-diamine (1 equivalent), the aryl or alkyl halide (1.1 equivalents), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Add the base (1.5-2 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Part 3: Primary Biological Screening
Once the compound library has been synthesized and purified, the next step is to evaluate the biological activity of its members. The following protocols describe two common primary screening assays: a cytotoxicity assay to assess general toxicity and an in vitro kinase inhibition assay for targeted screening.
Protocol 3.1: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
Protocol 3.2: In Vitro Kinase Inhibition Assay
This protocol describes a general luminescence-based kinase assay that measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates kinase activity, while an increase suggests inhibition.
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a white, opaque microplate, add the test compounds, the kinase, and the kinase substrate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for the recommended time for the specific kinase.
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the kit manufacturer's instructions.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
Visualization of Workflows and Pathways
To provide a clear overview of the processes described in this application note, the following diagrams have been generated using Graphviz.
Diagram 1: Overall Workflow for Quinoline-2,4-diamine Library Development
Caption: A high-level overview of the workflow for the design, synthesis, and screening of a quinoline-2,4-diamine based compound library.
Diagram 2: Synthetic Pathway to Quinoline-2,4-diamine Derivatives
Caption: The synthetic route from a substituted aniline to a diversified library of quinoline-2,4-diamine derivatives.
Conclusion
The quinoline-2,4-diamine scaffold represents a highly valuable starting point for the development of focused compound libraries in drug discovery. By employing a strategic approach to library design, utilizing robust and efficient synthetic protocols, and implementing appropriate biological screening assays, researchers can effectively explore the chemical space around this privileged core to identify novel hit compounds with therapeutic potential. The detailed protocols and workflows provided in this application note are intended to serve as a practical guide to facilitate these efforts and accelerate the discovery of new medicines.
References
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347–361.
- Bose, D. S., Idrees, M., Jakka, N. M., & Rao, J. V. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction for the generation of a wide range of structurally interesting and pharmacologically significant compounds.
- Taherpour, A., Kheradmand, K., Rostami, B., Abdotajedini, E., & Rashno, V. (2011). One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. Asian Journal of Chemistry, 23(12), 5349-5351.
- Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual review of biochemistry, 80, 769–795.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie (International ed. in English), 47(34), 6338–6361.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of chemical research, 41(11), 1534–1544.
- Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(46), 10845-10854.
- O'Neill, P. M., Ward, S. A., & Searle, N. L. (2003). 4-Aminoquinolines--past, present, and future: a chemical perspective. Pharmacology & therapeutics, 97(1), 29–70.
- de Villiers, K. A., et al. (2008). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of medicinal chemistry, 51(15), 4647–4654.
- Ridley, R. G. (2002). Medical need, scientific opportunity and the drive for antimalarial drugs.
- Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century?. Nature reviews. Drug discovery, 1(4), 309–315.
- Price, B. A., et al. (1996). 2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and 1H and 13C NMR Spectral Studies. Journal of the Chemical Society, Perkin Transactions 1, (13), 1587-1593.
- Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. HETEROCYCLES, 85(6), 1421-1429.
- El-Gaby, M. S. A., et al. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 7(6), 464-474.
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. MedChemComm, 14(5), 934-946.
- Manupati, K., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Archiv der Pharmazie, 350(7), 1600390.
- de Villiers, K. A., et al. (2008). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of medicinal chemistry, 51(15), 4647–4654.
- Muscia, A. C., et al. (2015). Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. Molecules, 20(9), 17094–17113.
- Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PloS one, 10(10), e0140878.
- Wang, Y., et al. (2023). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
- Direct use of ammonium hydroxide in amination for the synthesis of primary amines is considered to be one of the major challenges in synthetic organic chemistry. Herein, the first example of catalyst-free direct amination of 3-halooxindoles with ammonium hydroxide to synthesize N-unprotected 3-tetrasubstituted aminooxindoles in high yields (up to 91% yield) is described. Green Chemistry, 20(1), 136-140.
- Price, C. C., & Boekelheide, V. (1946). 4,7-Dichloroquinoline. Organic Syntheses, 26, 33.
-
Chemguide. (n.d.). THE NUCLEOPHILIC SUBSTITUTION REACTIONS BETWEEN HALOGENOALKANES AND AMMONIA. Retrieved from [Link]
- Hauser, C. R., & Harris, T. M. (1958). 2,4-Nonanedione. Organic Syntheses, 38, 67.
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Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of Quinoline-2,4-diamine in Human Plasma
Abstract
This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Quinoline-2,4-diamine in human plasma. The protocol employs a straightforward solid-phase extraction (SPE) procedure for sample cleanup, followed by chromatographic separation on a reversed-phase C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method has been developed and validated in accordance with international bioanalytical guidelines, ensuring its suitability for pharmacokinetic, toxicokinetic, and other drug development studies.[1][2][3][4] The described protocol achieves a lower limit of quantitation (LLOQ) of 0.1 ng/mL, demonstrating high sensitivity and reliability for trace-level analysis in a complex biological matrix.
Introduction
Quinoline-2,4-diamine and its derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry and pharmacological research, including their investigation as potential anticancer agents and immunomodulators.[5][6] Accurate quantification of these molecules in biological matrices is paramount for elucidating their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for assessing therapeutic efficacy and safety.
The primary challenge in bioanalysis is the removal of endogenous matrix components—such as proteins and phospholipids—that can interfere with analysis and compromise data quality, often through ion suppression in the mass spectrometer source.[7][8] To address this, the method herein combines an efficient solid-phase extraction (SPE) cleanup with the unparalleled specificity of LC-MS/MS. This combination ensures the reliable measurement of Quinoline-2,4-diamine concentrations, providing the high-quality data required by researchers and drug development professionals.
Principle of the Method
The analytical workflow is a multi-stage process designed for optimal analyte recovery and analytical selectivity.
-
Sample Pre-treatment and Extraction: Plasma samples are first fortified with an internal standard (IS) to account for variability during sample processing. Proteins are then precipitated, and the supernatant is subjected to solid-phase extraction. SPE is a highly effective technique for isolating analytes of interest from complex sample matrices, leading to cleaner extracts compared to simpler methods like protein precipitation alone.[9][10]
-
Chromatographic Separation: The purified extract is injected into a High-Performance Liquid Chromatography (HPLC) system. Quinoline-2,4-diamine, being a basic compound, benefits from the use of a low-concentration acid (e.g., formic acid) in the mobile phase. This promotes protonation of the analyte, leading to sharper, more symmetrical peaks and improved retention on a C18 reversed-phase column. Gradient elution is employed to ensure efficient separation from any remaining matrix components and to minimize run time.
-
Mass Spectrometric Detection: The column eluent is directed to an electrospray ionization (ESI) source operating in positive ion mode. A triple quadrupole mass spectrometer is used to perform quantitative analysis using Multiple Reaction Monitoring (MRM). This technique involves selecting the protonated parent ion ([M+H]⁺) of Quinoline-2,4-diamine, subjecting it to collision-induced dissociation (CID), and monitoring a specific, stable product ion. The high specificity of monitoring a unique precursor-to-product ion transition minimizes the likelihood of interferences, ensuring accurate quantification.[11][12]
Materials and Instrumentation
Reagents and Chemicals
-
Quinoline-2,4-diamine (Reference Standard, >98% purity)
-
Quinoline-2,4-diamine-d5 (Internal Standard, >98% purity)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade, >99%)
-
Ammonium Acetate (LC-MS Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Human Plasma, K2-EDTA (Screened and pooled)
-
Nitrogen Gas (High Purity)
Consumables
-
Mixed-Mode Cation Exchange SPE Cartridges (e.g., 30 mg / 1 mL)
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts (250 µL)
-
Pipette tips
Instrumentation
-
UHPLC System (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)
-
Triple Quadrupole Mass Spectrometer with ESI source (e.g., Sciex 7500, Thermo Scientific TSQ Altis)
-
Analytical Balance
-
Centrifuge
-
Vortex Mixer
-
SPE Vacuum Manifold or Positive Pressure Processor
-
Sample Evaporator (Nitrogen)
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of Quinoline-2,4-diamine and its deuterated internal standard (IS) into separate 5 mL volumetric flasks. Dissolve in methanol and bring to volume.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with 50:50 (v/v) Methanol:Water to prepare working standards for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the IS primary stock solution in 50:50 (v/v) Methanol:Water. This solution will be used to spike all samples except double blanks.
Preparation of Calibration Curve and Quality Control Samples
-
Spike appropriate volumes of the working standard solutions into pooled blank human plasma to achieve the desired concentrations for the calibration curve and QC samples.
-
A typical calibration curve may include concentrations of 0.1, 0.2, 0.5, 2, 10, 50, 150, and 200 ng/mL.
-
Prepare QC samples at four levels:
-
LLOQ: 0.1 ng/mL (Lower Limit of Quantification)
-
LQC: 0.3 ng/mL (Low Quality Control)
-
MQC: 8 ng/mL (Medium Quality Control)
-
HQC: 160 ng/mL (High Quality Control)
-
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for a mixed-mode cation exchange SPE cartridge, which leverages both reversed-phase and ion-exchange retention mechanisms for superior cleanup of basic compounds like Quinoline-2,4-diamine.
-
Sample Aliquoting: Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Spiking: Add 10 µL of the IS working solution (50 ng/mL) to all samples except the double blank. To the double blank, add 10 µL of 50:50 Methanol:Water.
-
Precipitation & Dilution: Add 200 µL of 2% formic acid in water. Vortex for 30 seconds. Centrifuge at 14,000 rpm for 5 minutes to pellet proteins.
-
SPE Cartridge Conditioning: Place SPE cartridges on the manifold.
-
Add 1 mL of Methanol.
-
Add 1 mL of Ultrapure Water.
-
Do not allow the sorbent bed to go dry.
-
-
Sample Loading: Load the supernatant (~300 µL) from Step 3 onto the conditioned SPE cartridges. Apply gentle vacuum or pressure to pass the sample through the sorbent at a rate of ~1 mL/min.
-
Washing:
-
Wash 1: Add 1 mL of 2% formic acid in water.
-
Wash 2: Add 1 mL of Methanol.
-
Dry the cartridges thoroughly under high vacuum or pressure for 5 minutes.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Add 500 µL of elution solvent (5% Ammonium Hydroxide in Acetonitrile).
-
Allow the solvent to soak for 30 seconds, then elute slowly.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of reconstitution solvent (80:20 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.
-
Transfer the final extract to autosampler vials for LC-MS/MS analysis.
-
LC-MS/MS System Configuration and Parameters
The following tables summarize the optimized instrumental conditions.
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 4.5 |
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 55 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| MRM Transitions | Analyte |
| Quinoline-2,4-diamine | |
| Quinoline-2,4-diamine-d5 (IS) |
Method Validation and Performance
This bioanalytical method was validated according to the principles outlined in the ICH M10 Guideline on Bioanalytical Method Validation.[3][4] The validation process confirms that the method is suitable for its intended purpose.
Core Validation Parameters
-
Selectivity: Assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of the analyte or the IS.
-
Linearity and Range: The method was linear over the range of 0.1 to 200 ng/mL. The calibration curve, constructed using a weighted (1/x²) linear regression, consistently yielded a coefficient of determination (r²) > 0.995.
-
Accuracy and Precision: Inter- and intra-assay accuracy and precision were evaluated using five replicates of QC samples at four concentration levels. The results, summarized in Table 3, fall well within the accepted limits of ±15% (±20% at the LLOQ).[2][13]
-
Matrix Effect and Recovery: The extraction recovery was consistent across QC levels. The matrix factor was evaluated and found to be minimal, indicating that the SPE cleanup procedure effectively removes ion-suppressing components from the plasma.
-
Stability: Quinoline-2,4-diamine was demonstrated to be stable in human plasma through various storage and handling conditions, including bench-top (4 hours), freeze-thaw (3 cycles), and long-term storage (-80°C for 30 days).
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.10 | 0.11 | 110.0 | 8.5 |
| LQC | 0.30 | 0.29 | 96.7 | 6.2 |
| MQC | 8.00 | 8.24 | 103.0 | 4.1 |
| HQC | 160.00 | 155.84 | 97.4 | 3.5 |
Visualizations
Diagram 1: Overall Bioanalytical Workflow
Caption: High-level workflow for the quantification of Quinoline-2,4-diamine.
Diagram 2: Proposed MRM Fragmentation of Quinoline-2,4-diamine
Caption: Proposed fragmentation pathway for MRM analysis.
Conclusion
The LC-MS/MS method presented in this application note provides a reliable and sensitive tool for the quantitative analysis of Quinoline-2,4-diamine in human plasma. The protocol, featuring a streamlined solid-phase extraction for sample cleanup, demonstrates excellent accuracy, precision, and linearity, meeting the stringent requirements for regulated bioanalysis. This method is well-suited for supporting drug development programs by enabling the accurate characterization of the pharmacokinetic and toxicokinetic properties of Quinoline-2,4-diamine and related compounds.
References
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DeBruin, L. S., Josephy, P. D., & Pawliszyn, J. B. (1998). Solid-phase microextraction of monocyclic aromatic amines from biological fluids. Analytical Chemistry, 70(9), 1986-1992. Available at: [Link]
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Nowak, M., Głowacka, J., & Wiela-Hojeńska, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Available at: [Link]
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European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available at: [Link]
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U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation. Available at: [Link]
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Płotka-Wasylka, J., & Namieśnik, J. (2018). Solid phase extraction of amines. Request PDF on ResearchGate. Available at: [Link]
-
Cortés-Francisco, N., & Caixach, J. (2012). DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. Universitat Politècnica de Catalunya. Available at: [Link]
-
Bagheri, H., & Mohammadi, A. (2011). Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique. Request PDF on ResearchGate. Available at: [Link]
-
Affinisep. Solid Phase Extraction. Available at: [Link]
-
Agilent Technologies. (2017). Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. Application Note. Available at: [Link]
-
Brodie, B. B., Udenfriend, S., & Taggart, J. V. (1947). Quinoline and its transformation products found in urine. Journal of Biological Chemistry, 168(1), 299-309. Available at: [Link]
-
Agilent Technologies. (2017). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Application Note. Available at: [Link]
-
González-Riano, C., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 10(8), 323. Available at: [Link]
-
De Kock, M. C., et al. (2016). LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain. Bioanalysis, 8(18), 1903-1917. Available at: [Link]
-
Vespalec, R., et al. (2001). Determination of new pyridoquinoline derivatives and their quantification in urine by capillary liquid chromatography. Request PDF on ResearchGate. Available at: [Link]
-
Venkataraman, S., et al. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 2(1), 385-396. Available at: [Link]
-
Saljoughian, M., et al. (2013). Determinants of Activity at Human Toll-like Receptors 7 and 8: Quantitative Structure–Activity Relationship (QSAR) of Diverse Heterocyclic Scaffolds. Journal of Medicinal Chemistry, 56(18), 7332-7344. Available at: [Link]
-
Unacademy. (n.d.). Preparation and Properties of Quinoline. Available at: [Link]
- European Patent Office. (2017). EP3178490A2 - Rsv f protein compositions and methods for making same.
-
Kandimalla, R. (2015). Exploration of Toll-like Receptor 7 and 8 Agonists as Potential Vaccine Adjuvants. CORE. Available at: [Link]
-
Frolkova, A. K., et al. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Molecules, 29(5), 1059. Available at: [Link]
-
Suneetha, A., & Raja, R. (2011). Validated LC-MS/MS method for determination of piperaquine in human plasma for its pharmacokinetic study. ResearchGate. Available at: [Link]
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-
MacLean, B., et al. (2019). Development and validation of an LC-MS/MS method for detection and quantification of in vivo derived metabolites of [Pyr1]apelin-13 in humans. Scientific Reports, 9(1), 19894. Available at: [Link]
-
Organic Syntheses. (n.d.). Quinoline. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
-
Charris, J., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 2005. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Quinoline-2,4-diamine
Welcome to the technical support guide for the synthesis of Quinoline-2,4-diamine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. Quinoline-2,4-diamine is a valuable scaffold in medicinal chemistry, serving as a precursor for compounds with potential therapeutic activities, including anticancer and antimicrobial properties.[1] However, its synthesis can be challenging, often plagued by low yields and side reactions. This guide provides in-depth, experience-driven advice to overcome these obstacles.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the synthesis of Quinoline-2,4-diamine, which is often prepared via nucleophilic aromatic substitution (SNAr) on a 2,4-dihaloquinoline precursor.
Q1: Why is my reaction yield for Quinoline-2,4-diamine consistently low?
Low yields are a frequent challenge and can stem from several factors.[2][3] The most common culprits include incomplete reaction, formation of undesired side products (e.g., mono-aminated or hydrolyzed species), harsh reaction conditions leading to degradation, or poor quality of starting materials.[2]
Q2: My Thin-Layer Chromatography (TLC) shows multiple spots, including some that are highly polar. What are they?
Unidentified spots on your TLC plate often indicate a mixture of products and unreacted starting materials. A common side-product is the mono-substituted 4-amino-2-chloroquinoline (or vice-versa), which can be an intermediate. Highly polar spots may correspond to hydrolyzed byproducts, such as 4-amino-quinolin-2-ol, formed if water is present in the reaction mixture.
Q3: The reaction seems to have stalled; the starting material is consumed, but the desired product is not the major component. What should I do?
Reaction stalling can occur if the second amination step is significantly slower than the first. This can be due to electronic deactivation of the quinoline ring after the first substitution or steric hindrance. Increasing the temperature, extending the reaction time, or using a more effective catalyst or base might be necessary to drive the reaction to completion.[4]
Q4: How can I improve the purity of my final product? It seems contaminated with a dark, tarry substance.
Tar formation is common in many quinoline syntheses, often due to polymerization or degradation under harsh acidic or high-temperature conditions.[5] To minimize this, use the mildest effective conditions. For purification, column chromatography is standard. If the product is a solid, recrystallization from a suitable solvent system can be effective. For persistent impurities, techniques like conversion to a salt (e.g., hydrochloride or picrate) for purification, followed by liberation of the free base, can be employed.[6]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Overcoming Low Yields
Low yields are the most common complaint in the synthesis of Quinoline-2,4-diamine. A systematic approach is crucial for diagnosis and optimization.
Root Cause Analysis:
-
Incomplete Conversion: The reaction may not be reaching completion. This can be monitored by TLC or LC-MS.
-
Side Reactions: The formation of byproducts consumes starting materials and complicates purification. Common side reactions include mono-substitution, hydrolysis of the halo-substituents, and self-condensation of reactants.[2][5]
-
Degradation: High temperatures or overly acidic/basic conditions can degrade both the starting materials and the desired product.[2]
-
Catalyst or Reagent Issues: The catalyst (if used) may be inactive, or the base may not be strong enough or soluble enough in the reaction medium.
Troubleshooting Workflow Diagram:
Sources
- 1. Quinoline-2,4-diamine|High-Qurity Research Chemical [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
Technical Support Center: Overcoming Solubility Issues of Quinoline-2,4-diamine Derivatives
Introduction
Quinoline-2,4-diamine derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry and drug development, serving as foundational scaffolds for a wide range of therapeutic agents, including those with anticancer and antimicrobial properties.[1] Despite their pharmacological promise, these derivatives are frequently characterized by poor aqueous solubility. This inherent hydrophobicity stems from their rigid, aromatic quinoline core, which presents a significant hurdle in preclinical and formulation development.[2][3]
This technical support center is designed for researchers, scientists, and drug development professionals. It provides a comprehensive suite of troubleshooting guides, experimental protocols, and frequently asked questions (FAQs) to systematically diagnose and overcome the solubility challenges associated with Quinoline-2,4-diamine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are my Quinoline-2,4-diamine derivatives exhibiting such low solubility in aqueous buffers?
A: The limited aqueous solubility of Quinoline-2,4-diamine derivatives is primarily due to their molecular structure. The quinoline core is a large, hydrophobic aromatic system.[2] For a compound to dissolve, the energy required to break its solid-state crystal lattice and create a cavity in the water-based solvent must be offset by the energy released when the solute and solvent molecules interact. With hydrophobic molecules like these, the interaction with polar water molecules is energetically unfavorable, leading to poor solubility. Furthermore, strong intermolecular forces within the compound's crystal lattice can make it difficult for water molecules to solvate individual molecules.[3][4]
Q2: My compound dissolves perfectly in my DMSO stock, but it precipitates immediately when I dilute it into my aqueous assay buffer. What is happening?
A: This common phenomenon is known as "crashing out" or precipitation.[5][6] Your compound is highly soluble in the 100% organic solvent (DMSO), but its solubility is drastically lower in the final aqueous buffer. When you perform the dilution, the concentration of the organic co-solvent drops significantly, and the aqueous environment can no longer keep the hydrophobic compound dissolved at that concentration, causing it to precipitate out of the solution.[7] This is an issue of kinetic solubility, where the compound fails to establish a stable, dissolved state in the new solvent environment.[7]
Q3: What is the very first step I should take to systematically address a solubility problem?
A: Before attempting any enhancement technique, you must first quantify the compound's baseline thermodynamic equilibrium solubility in your desired aqueous medium (e.g., water, PBS). The "shake-flask" method is the gold-standard for this determination.[3] Establishing this baseline provides a crucial benchmark to objectively evaluate the effectiveness of any solubility enhancement strategy you employ.
Q4: What are the primary strategies I can use to improve the solubility of my Quinoline-2,4-diamine derivative?
A: A variety of physical and chemical modification strategies can be employed. The most common and effective approaches include:
-
pH Adjustment: Leveraging the basic nature of the quinoline nitrogens to form more soluble salts in acidic conditions.[2][8]
-
Co-solvency: Using water-miscible organic solvents to reduce the polarity of the solvent system.[2][9]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic molecule within a cyclodextrin's core to increase its apparent water solubility.[2][10]
-
Solid Dispersion: Dispersing the compound within a hydrophilic polymer matrix to improve wettability and dissolution rate.[11][12]
-
Nanonization (Nanosuspensions): Reducing the particle size of the drug to the nanometer scale, which increases the surface area and, consequently, the dissolution velocity.[13][14]
-
Lipid-Based Formulations: Dissolving the compound in lipids, surfactants, and co-solvents to form systems like Self-Emulsifying Drug Delivery Systems (SEDDS) that enhance solubilization in the gastrointestinal tract.[15][16]
Q5: How do I select the most appropriate solubility enhancement technique for my experiment?
A: The choice is dictated by your experimental context. For in vitro cell-based assays, simple methods like pH adjustment or using a minimal amount of co-solvent are preferred to avoid cellular toxicity. For in vivo animal studies, more advanced formulation strategies like solid dispersions, nanosuspensions, or lipid-based systems are often necessary to achieve the required bioavailability.[4] The logical workflow below can guide your decision-making process.
Visualizations
Caption: Decision workflow for selecting an appropriate solubility enhancement method.
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin to form a soluble complex.
Troubleshooting Guides & Experimental Protocols
Issue 1: My Quinoline-2,4-diamine derivative precipitates when diluted from a DMSO stock into an aqueous buffer for an in vitro assay.
This is a classic case of a compound "crashing out" due to a sharp decrease in solvent polarity.[2][7]
Troubleshooting Steps & Protocols:
-
Lower the Final Concentration: Your compound may be exceeding its maximum solubility in the final medium. Try preparing serial dilutions to find a concentration that remains in solution.[5]
-
Optimize Final DMSO Concentration: Ensure the final DMSO concentration is as low as possible (typically ≤ 0.5%) to minimize biological effects.[7] However, a slight, controlled increase (e.g., from 0.1% to 0.5%) might be sufficient to maintain solubility. Always include a vehicle control with the identical final DMSO concentration.[5]
-
Modify the Dilution Method: Instead of a single large dilution, try a stepwise dilution. This gradual change in the solvent environment can sometimes prevent immediate precipitation.[4]
If these simple adjustments fail, more robust methods are required.
Protocol 1: Solubility Enhancement by pH Adjustment
Principle: Quinoline-2,4-diamine derivatives are weak bases due to the nitrogen atoms in the quinoline ring system.[17] In an acidic environment (pH < pKa), these nitrogens become protonated, forming a cationic species (a salt) which is significantly more soluble in water.[6][8]
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, and 7.4). Use buffers appropriate for your assay, such as citrate for lower pH and phosphate for neutral pH.
-
Compound Addition: Add a pre-weighed amount of your compound to a fixed volume of each buffer to create a slurry.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached (the shake-flask method).[3]
-
Separation: Centrifuge the samples at high speed (e.g., 15,000 x g for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.
-
Analysis: Plot solubility versus pH to determine the optimal pH range for your experiment, ensuring it is compatible with your biological system.
Troubleshooting:
-
Precipitation Persists: The pH required for full solubilization may be too low and incompatible with your assay (e.g., could damage cells or denature proteins). In this case, pH adjustment alone is insufficient.
Protocol 2: Solubility Enhancement by Cyclodextrin Complexation
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][18] They can encapsulate hydrophobic "guest" molecules, like your quinoline derivative, forming a water-soluble "host-guest" inclusion complex.[19][20] This increases the apparent aqueous solubility of the compound without altering the bulk solvent properties.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity derivative.[21]
Step-by-Step Methodology:
-
Prepare Cyclodextrin Stock: Prepare an aqueous stock solution of HP-β-CD in your desired buffer (e.g., 10-20% w/v).
-
Complexation: Add your quinoline derivative (either as a solid or from a concentrated organic stock) to the HP-β-CD solution.
-
Equilibration: Stir or sonicate the mixture at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex. The solution should become clear.
-
Sterilization: Filter-sterilize the final solution through a 0.22 µm filter. The filter will also remove any non-encapsulated drug that may have precipitated.
-
Application: Use the resulting clear solution in your assay. Remember to include a vehicle control containing the same concentration of HP-β-CD.
Troubleshooting:
-
Solution Remains Cloudy: The concentration of the drug may be too high for the amount of cyclodextrin used. Increase the cyclodextrin concentration or decrease the drug concentration.
Issue 2: My compound shows good in vitro activity but has poor bioavailability in animal studies.
This is a classic challenge for poorly soluble drugs, often categorized as Biopharmaceutics Classification System (BCS) Class II or IV.[22][23] The drug is not dissolving effectively in the gastrointestinal (GI) tract, preventing its absorption into the bloodstream.[24] Advanced formulation strategies are required.
Protocol 3: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
Principle: A solid dispersion involves dispersing the drug at a molecular level within a hydrophilic polymer matrix.[11][25] This converts the drug from a stable, low-energy crystalline form to a higher-energy, more soluble amorphous state.[24] Upon administration, the polymer dissolves quickly, releasing the drug as fine, amorphous particles, which enhances the dissolution rate and absorption.[26] Common polymers include polyvinylpyrrolidone (PVP) and polyethylene glycol (PEG).[11]
Step-by-Step Methodology:
-
Co-dissolution: Dissolve both the quinoline derivative and a hydrophilic carrier (e.g., PVP K30) in a common volatile organic solvent (e.g., methanol or ethanol).[12][22] A typical drug-to-polymer ratio to test is 1:4 (w/w).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will leave a thin, clear film on the inside of the flask.
-
Drying: Further dry the film under a high vacuum for 24 hours to remove any residual solvent.
-
Harvesting and Sizing: Scrape the solid dispersion from the flask. Gently grind the resulting solid into a fine powder using a mortar and pestle.
-
Characterization (Optional but Recommended): Use techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm that the drug is in an amorphous state within the dispersion.
-
Formulation for Dosing: The resulting powder can be suspended in an aqueous vehicle (e.g., water with 0.5% methylcellulose) for oral gavage in animal studies.
Data Presentation
Table 1: Comparison of Common Solubility Enhancement Techniques
| Technique | Mechanism | Typical Fold Increase in Solubility | Advantages | Disadvantages & Limitations |
| pH Adjustment | Forms a more soluble salt by protonating basic functional groups.[8] | 2 to 1,000-fold | Simple, cost-effective, easy to implement for in vitro assays. | Only works for ionizable compounds; required pH may be physiologically incompatible.[6] |
| Co-solvents (e.g., PEG 400, Propylene Glycol) | Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic compounds.[9] | 2 to 50-fold | Effective for creating stock solutions; well-understood mechanism. | Potential for compound precipitation upon dilution; can be toxic to cells at higher concentrations.[27] |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug in a soluble host-guest complex.[10] | 5 to 200-fold | Low toxicity (especially HP-β-CD); does not alter bulk solvent properties; can improve drug stability.[18] | Limited by drug size and geometry; can be expensive; competition with other molecules. |
| Solid Dispersion | Converts the drug to a high-energy amorphous state within a hydrophilic polymer matrix.[11][26] | 10 to 200-fold | Significantly increases dissolution rate and bioavailability; established technology.[25] | Amorphous form can be physically unstable and revert to the crystalline state over time; requires specialized manufacturing techniques.[27] |
| Nanosuspension | Increases surface area and saturation solubility by reducing particle size to the nano range.[13] | 10 to 100-fold | Greatly enhances dissolution velocity; applicable for oral and parenteral routes; high drug loading is possible.[28][29] | Nanoparticles can aggregate, requiring careful stabilization; can be energy-intensive to produce.[30] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is pre-dissolved in a lipid/surfactant mixture that spontaneously forms a fine emulsion in the GI tract.[15][31] | N/A (Maintains Solubilization) | Mimics the "food effect" to enhance absorption of lipophilic drugs; protects the drug from degradation.[16][32] | Complex formulations to develop; potential for GI side effects; drug must have sufficient lipid solubility.[32] |
References
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Fatouros, D. G., Karpf, D. M., Nielsen, F. S., & Mullertz, A. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. Therapeutic delivery, 3(11), 1367-1380. [Link]
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Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]
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Fatouros, D. G., Karpf, D. M., Nielsen, F. S., & Mullertz, A. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. University of Copenhagen Research Portal. [Link]
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Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar. [Link]
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Fatouros, D. G., Karpf, D. M., Nielsen, F. S., & Mullertz, A. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. Taylor & Francis Online. [Link]
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World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
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- Sharma, D. K., & Joshi, S. B. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
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Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]
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Friesen, W., & Limo, M. J. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
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Kumar, S., & Singh, P. (2013). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]
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SciSpace. (2022). nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly water. SciSpace. [Link]
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Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Semantic Scholar. [Link]
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Avdeef, A., Berger, C. M., & Brownell, C. (2000). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. PubMed. [Link]
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Mura, P. (2015). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH. [Link]
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- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-80.
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Sridhar, I., & Kesavan, R. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. [Link]
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Sinko, P. J. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. MDPI. [Link]
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Le, T. H., & Le, T. H. (2024). Cyclodextrins and derivatives in drug delivery: New developments, relevant clinical trials, and advanced products. PubMed. [Link]
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Singh, M., Sharma, R., & Banerjee, U. C. (2022). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]
- Al-Juboori, S. A. A., & Al-Masoudi, N. A. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Science and Research (IJSR), 4(10), 1276-1282.
- Patel, K. D., Dholakia, S. P., & Patel, H. D. (2020). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry, 44(27), 11527-11535.
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Technical Support Center: Optimizing Quinoline-2,4-diamine Derivatives for Enhanced Oral Bioavailability
Welcome to the technical support center for the optimization of "Quinoline-2,4-diamine" derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working with this promising scaffold. Here, we will address common challenges and provide actionable troubleshooting strategies to enhance the oral bioavailability of your compounds. Our approach is rooted in a deep understanding of physicochemical properties, metabolic pathways, and formulation science.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the quinoline-2,4-diamine scaffold and its journey towards becoming an orally available drug.
Q1: What are the inherent properties of the quinoline-2,4-diamine scaffold that may present challenges to achieving good oral bioavailability?
The quinoline-2,4-diamine scaffold, while a valuable starting point for various therapeutic agents, possesses intrinsic characteristics that can hinder oral bioavailability.[1] The quinoline ring system is a nitrogen-containing heterocycle, which can influence its physicochemical properties.[2][3] Key challenges often stem from:
-
Poor Aqueous Solubility: The aromatic nature of the quinoline core can lead to low solubility in the aqueous environment of the gastrointestinal (GI) tract. This is a primary rate-limiting step for absorption.[4][5]
-
High Lipophilicity: While a degree of lipophilicity is necessary for membrane permeation, excessive lipophilicity (high logP) can lead to poor solubility and increased binding to plasma proteins, reducing the free fraction of the drug available for absorption.
-
Metabolic Instability: The quinoline ring can be susceptible to metabolic enzymes, particularly Cytochrome P450s (CYPs), leading to rapid first-pass metabolism in the liver and gut wall.[6] Hydroxylation at various positions on the quinoline ring is a common metabolic pathway.[6][7]
-
Efflux Transporter Substrate: The scaffold may be recognized by efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the compound back into the GI lumen, reducing net absorption.
Q2: What are the initial in vitro assays I should perform to profile my quinoline-2,4-diamine derivatives?
A well-designed initial screening cascade is crucial for identifying promising candidates and flagging potential liabilities early. A standard panel of in vitro assays should include:
-
Aqueous Solubility: Determining the kinetic and thermodynamic solubility in relevant buffers (e.g., pH 6.8 and 7.4) is fundamental.
-
Permeability: The Caco-2 cell permeability assay is a widely accepted model to predict intestinal absorption.[8][9][10]
-
Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes provides an early indication of its susceptibility to phase I and phase II metabolic enzymes.[10][11]
-
LogP/LogD: Measuring the lipophilicity at physiological pH is essential for understanding the absorption-distribution balance.
-
Plasma Protein Binding: This assay determines the fraction of the compound bound to plasma proteins, which influences the unbound concentration available to exert its therapeutic effect.
Q3: What are the typical metabolic pathways for quinoline-based compounds?
Quinoline and its derivatives are primarily metabolized by hepatic enzymes.[6] Common metabolic transformations include:
-
Oxidation: Hydroxylation is a major metabolic route, often occurring at the 2-position of the quinoline ring.[6][7] Other positions can also be hydroxylated.
-
Conjugation: Following oxidation, the hydroxylated metabolites can undergo phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.[6]
-
N-oxidation: The nitrogen atom in the quinoline ring can also be a site for oxidation.
Understanding these pathways is critical for designing metabolically more stable analogs.
Section 2: Troubleshooting Guides
This section provides a problem-oriented approach to overcoming common experimental hurdles.
Troubleshooting Issue 1: Poor Aqueous Solubility
Problem: My quinoline-2,4-diamine derivative exhibits low solubility in aqueous buffers, leading to inconsistent results in biological assays and predicting poor absorption.
Potential Causes:
-
High crystallinity (strong crystal lattice energy).
-
High lipophilicity of substituents on the scaffold.
-
Lack of ionizable groups at physiological pH.
Recommended Actions & Experimental Design:
-
Structural Modification (Medicinal Chemistry Approach):
-
Introduce Ionizable Groups: Incorporate basic amines or acidic functional groups to enable salt formation and improve solubility in the acidic environment of the stomach and the near-neutral pH of the small intestine.
-
Add Polar Functional Groups: Introduce polar groups like hydroxyls, amides, or small ethers to increase hydrogen bonding with water.
-
Break Planarity: Introduce non-planar substituents to disrupt crystal packing and reduce lattice energy.
-
-
Formulation Strategies:
-
Salt Formation: If your compound has a suitable pKa, forming a salt can significantly enhance solubility.
-
Particle Size Reduction: Micronization or nanosizing increases the surface area-to-volume ratio, which can improve the dissolution rate.[4][12]
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and maintain a higher energy amorphous state, leading to improved solubility.[4][5][13]
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be an effective strategy to improve solubility and absorption.[4][14]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of poorly soluble drugs.[4]
-
Troubleshooting Issue 2: Low Intestinal Permeability in Caco-2 Assay
Problem: My compound shows low apparent permeability (Papp) in the Caco-2 assay, suggesting poor intestinal absorption.
Potential Causes:
-
High Polarity: The compound may have too many hydrogen bond donors and acceptors, hindering its ability to partition into the lipophilic cell membrane.
-
Efflux by P-gp: The compound might be a substrate for the P-glycoprotein efflux transporter.
-
Large Molecular Size: A high molecular weight can negatively impact passive diffusion.
Recommended Actions & Experimental Design:
-
Confirm P-gp Efflux:
-
Run the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil or cyclosporine A). A significant increase in the apparent permeability in the presence of the inhibitor confirms that your compound is a P-gp substrate.
-
-
Structural Modification to Mitigate Efflux:
-
Mask Hydrogen Bond Donors: Introduce intramolecular hydrogen bonds or replace hydrogen bond donors with acceptors.
-
Increase Lipophilicity (with caution): A modest increase in lipophilicity can sometimes reduce P-gp recognition, but this must be balanced with maintaining adequate solubility.
-
Add Bulky Groups: Strategic placement of bulky substituents can sterically hinder the interaction with the P-gp binding site.
-
-
Prodrug Approach:
Troubleshooting Issue 3: High First-Pass Metabolism
Problem: My compound is rapidly cleared in liver microsomal stability assays, indicating a high potential for first-pass metabolism and low oral bioavailability.
Potential Causes:
-
Metabolically Labile Sites: The compound possesses functional groups or positions on the aromatic ring that are highly susceptible to CYP-mediated oxidation.
-
High Hepatic Extraction: The liver efficiently removes the compound from the blood.
Recommended Actions & Experimental Design:
-
Metabolite Identification:
-
Perform a metabolite identification study using liver microsomes or hepatocytes and LC-MS/MS to pinpoint the exact sites of metabolic modification.
-
-
Structural Modification to Block Metabolism:
-
Introduce Electron-Withdrawing Groups: Placing electron-withdrawing groups (e.g., fluorine, chlorine) at or near the site of metabolism can decrease the electron density of the aromatic ring, making it less susceptible to oxidative metabolism.
-
Steric Hindrance: Introduce bulky groups adjacent to the metabolic soft spot to sterically block the access of metabolic enzymes.
-
Isosteric Replacement: Replace a metabolically labile group with a more stable isostere.
-
-
Consider Prodrugs:
-
A prodrug strategy can be employed to temporarily mask the metabolically vulnerable site.
-
Section 3: Key Experimental Protocols
Here are detailed, step-by-step methodologies for essential in vitro assays.
Protocol 1: Kinetic Aqueous Solubility Assay
Objective: To determine the kinetic solubility of a compound in an aqueous buffer.
Materials:
-
Test compound (as a 10 mM DMSO stock solution)
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
Plate reader capable of measuring absorbance
Procedure:
-
Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.
-
Add 2 µL of the 10 mM DMSO stock solution of the test compound to the wells (final concentration of 100 µM and 1% DMSO).
-
Seal the plate and shake at room temperature for 2 hours.
-
Centrifuge the plate at 3000 rpm for 10 minutes to pellet any precipitate.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at a predetermined wavelength (ideally the λmax of the compound).
-
Prepare a standard curve of the compound in DMSO/PBS to determine the concentration of the soluble compound.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound using the Caco-2 cell line as a model of the intestinal epithelium.
Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS for quantification
Procedure:
-
Culture Caco-2 cells on permeable supports for 21-25 days to allow for differentiation into a polarized monolayer.
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
To measure apical-to-basolateral (A-B) permeability, add the test compound (in HBSS) to the apical chamber and fresh HBSS to the basolateral chamber.
-
To measure basolateral-to-apical (B-A) permeability, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber.
-
At the end of the experiment, measure the concentration of Lucifer yellow in the receiver chambers to assess the integrity of the cell monolayer.
-
Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Section 4: Visualizations
Diagram 1: General Workflow for Oral Bioavailability Optimization
Caption: A workflow for optimizing oral bioavailability.
Diagram 2: Decision Tree for Troubleshooting Poor Permeability
Caption: A decision tree for poor permeability.
Section 5: Quantitative Data Summary
Table 1: Desirable Physicochemical Properties for Oral Bioavailability (Lipinski's Rule of Five)
| Parameter | Desirable Range | Potential Issues if Violated |
| Molecular Weight | < 500 Da | Poor permeability |
| LogP | < 5 | Poor solubility, high plasma protein binding |
| H-bond Donors | < 5 | Poor permeability |
| H-bond Acceptors | < 10 | Poor permeability |
Note: While a useful guideline, Lipinski's Rule of Five is not absolute, and exceptions exist, particularly for compounds that are substrates for active transporters.
References
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. Available from: [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available from: [Link]
-
Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. Institute of Food Technologists. Available from: [Link]
-
Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). ResearchGate. Available from: [Link]
-
Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv. Available from: [Link]
-
Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. MDPI. Available from: [Link]
-
Integrated oral bioavailability projection using in vitro screening data as a selection tool in drug discovery. PubMed. Available from: [Link]
-
Bioavailability Studies. Medical Engineering Technologies. Available from: [Link]
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. Available from: [Link]
-
Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. PMC. Available from: [Link]
-
Quinoline and its transformation products found in urine. ResearchGate. Available from: [Link]
-
Quinine. Wikipedia. Available from: [Link]
-
A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC. Available from: [Link]
-
Strategies to improve oral bioavailability. ResearchGate. Available from: [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. Available from: [Link]
-
NRF2 Activation by Nitrogen Heterocycles: A Review. MDPI. Available from: [Link]
-
Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. PubMed. Available from: [Link]
-
(PDF) Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. ResearchGate. Available from: [Link]
-
Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. ResearchGate. Available from: [Link]
-
The Physical and Chemical Properties of Quinoline. ResearchGate. Available from: [Link]
-
2,4-Diaminoquinazoline. PubChem. Available from: [Link]
-
Quinoline. Wikipedia. Available from: [Link]
-
Quinolines as a novel structural class of potent and selective PDE4 inhibitors: optimisation for oral administration. PubMed. Available from: [Link]
-
A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available from: [Link]
-
Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. PubMed. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. Integrated oral bioavailability projection using in vitro screening data as a selection tool in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Quinoline-2,4-diamine Crystallization
Welcome to the technical support center for Quinoline-2,4-diamine crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this important chemical scaffold. As a molecule with two basic amino groups and a rigid heterocyclic core, Quinoline-2,4-diamine presents unique crystallization behaviors that require a systematic and well-understood approach for success.
This document is structured to provide both foundational knowledge and direct, actionable troubleshooting advice. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-quality, crystalline material.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about Quinoline-2,4-diamine's properties and general crystallization principles. A solid understanding of these concepts is the first step toward successful troubleshooting.
Q1: What are the key physicochemical properties of Quinoline-2,4-diamine that influence its crystallization?
A1: Understanding the molecule's inherent properties is critical. Quinoline-2,4-diamine (Molar Mass: ~159.19 g/mol ) is an aromatic diamine.[1] Its key features include:
-
Multiple Hydrogen Bonding Sites: The presence of two primary amine groups (-NH₂) makes the molecule an excellent hydrogen bond donor and acceptor. This strong intermolecular interaction significantly influences solvent selection and crystal packing.
-
Aromatic Core: The quinoline ring system allows for π-π stacking interactions, which can contribute to crystal lattice stability.
-
Basicity: The amine groups are basic, meaning the compound's solubility is highly pH-dependent. It will be significantly more soluble in acidic solutions due to the formation of ammonium salts.
-
Polarity: The combination of the polar amine groups and the largely nonpolar aromatic core gives the molecule a moderate polarity, allowing it to be dissolved in a range of polar organic solvents.
Q2: How do I select an appropriate solvent for crystallizing Quinoline-2,4-diamine?
A2: The ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[2] A systematic screening process is the most reliable method.
General Solvent Classes to Consider:
-
Alcohols (Methanol, Ethanol, Isopropanol): These can form strong hydrogen bonds with the amine groups and are often good starting points.
-
Esters (Ethyl Acetate): Offer moderate polarity and are less protic than alcohols.
-
Ketones (Acetone, 2-Butanone): Good for dissolving moderately polar compounds.
-
Aqueous Mixtures: Mixtures of water with miscible organic solvents like ethanol or acetone can be highly effective, as adding water can act as an anti-solvent, significantly reducing the solubility of the organic molecule upon cooling.[3][4]
A good starting point is to test solubility in small amounts (~10 mg of compound in 0.5 mL of solvent) at room temperature and then upon heating.
Q3: What is "oiling out," and why is it a common problem?
A3: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when a solute separates from a solution as a liquid ("oil") instead of a solid crystalline phase.[5] This oil is a supersaturated, solute-rich liquid that is immiscible with the solvent. It often happens when a solution is cooled too quickly or when the level of supersaturation is too high.[5][6] Aromatic amines can be prone to this behavior, especially if impurities are present that depress the melting point of the solid form.[2] The oil may eventually solidify into an amorphous solid or a poorly crystalline mass, trapping impurities and solvent.
Part 2: Crystallization Troubleshooting Guide
This section provides direct answers and protocols for specific problems you may encounter during your experiments.
Problem 1: My Quinoline-2,4-diamine oils out instead of forming crystals upon cooling.
This is one of the most frequent challenges. It indicates that the nucleation and growth of an ordered crystal lattice are kinetically slower than the separation of a disordered, solute-rich liquid phase.
Causality Analysis:
-
High Supersaturation: The solution is too concentrated, or the cooling rate is too fast, exceeding the metastable zone width (MSZW).[6]
-
Inappropriate Solvent: The chosen solvent may be too "good," keeping the compound dissolved in a supersaturated state even at lower temperatures.
-
Impurities: The presence of impurities can disrupt crystal lattice formation and lower the melting point of the solute-solvent system.[2]
Solutions & Experimental Protocols:
Solution A: Reduce the Rate of Supersaturation
-
Protocol 1: Slow Controlled Cooling
-
Re-heat the solution containing the oil until it is fully dissolved. If needed, add a small amount (5-10% v/v) of additional solvent to ensure complete dissolution.[2]
-
Instead of allowing the flask to cool at room temperature, place it in an insulated container (e.g., a beaker filled with vermiculite or a Dewar flask) to slow the cooling rate.
-
Alternatively, use a programmable heating mantle to cool the solution at a controlled rate (e.g., 5-10 °C per hour).
-
Observe for the formation of solid crystals instead of oil droplets.
-
Solution B: Modify the Solvent System
-
Protocol 2: Employ a Mixed-Solvent System
-
Dissolve the Quinoline-2,4-diamine in a minimal amount of a "good" solvent (one in which it is very soluble) at an elevated temperature.[7]
-
While the solution is still hot, slowly add a "poor" or "anti-solvent" (one in which the compound is insoluble, but which is miscible with the good solvent) dropwise until persistent cloudiness (turbidity) is observed.[8] Common pairs include ethanol/water or acetone/hexane.[4]
-
Add a few more drops of the "good" solvent to redissolve the turbidity and create a clear, saturated solution.
-
Allow the solution to cool slowly. The gradual change in solvent composition will gently reduce solubility and promote crystallization.
-
Solution C: Introduce a Nucleation Site
-
Protocol 3: Seeding the Solution
-
Prepare a hot, saturated solution of your compound, ensuring it is at a concentration and temperature where it is thermodynamically stable (below the oiling out point).
-
Cool the solution slowly into the metastable zone—the region of supersaturation where spontaneous crystal formation is unlikely, but growth on existing crystals can occur.[5]
-
Add a few seed crystals (tiny, pre-existing crystals of pure Quinoline-2,4-diamine) to the solution.[6][9]
-
The seed crystals will provide a template for ordered growth, bypassing the kinetic barrier for primary nucleation and preventing oiling out.[5]
-
Troubleshooting Flowchart for Oiling Out
Caption: A systematic workflow for troubleshooting oiling out during crystallization.
Problem 2: No crystals form, even after the solution has cooled completely.
This issue indicates that the solution is not sufficiently supersaturated at the lower temperature, or there is a high kinetic barrier to nucleation.
Causality Analysis:
-
Excess Solvent: Too much solvent was used, and the solution remains undersaturated even when cold.[9]
-
Inappropriate Solvent: The compound is simply too soluble in the chosen solvent across the entire temperature range.
-
Solution Too Clean: A lack of nucleation sites (e.g., dust particles) in a highly purified solution can sometimes inhibit spontaneous crystallization.
Solutions & Experimental Protocols:
Solution A: Increase Solute Concentration
-
Protocol 4: Solvent Evaporation
-
Gently heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the concentration.[9]
-
Allow the more concentrated solution to cool again.
-
Alternatively, for small scales, leave the solution in a loosely covered vial to allow for slow evaporation of the solvent at room temperature over several hours or days.[10]
-
Solution B: Induce Nucleation
-
Protocol 5: Scratching Method
-
Dip a glass rod into the clear, cold solution.
-
Use the rod to gently scratch the inside surface of the flask below the level of the solution.[9]
-
The microscopic imperfections on the glass provide high-energy sites that can promote nucleation. The tiny crystallites that form on the rod can also fall into the solution and act as seeds.
-
-
Protocol 6: Vapor Diffusion This is an excellent method for generating high-quality crystals from small amounts of material.[10]
-
Dissolve your Quinoline-2,4-diamine in a small volume of a relatively volatile "good" solvent (e.g., methanol) in a small, open vial.
-
Place this inner vial inside a larger, sealed jar or beaker (the "chamber").
-
Add a larger volume of a "poor" anti-solvent (e.g., diethyl ether or hexane) to the bottom of the outer chamber, ensuring the level is below the top of the inner vial.
-
Seal the chamber. The more volatile anti-solvent will slowly diffuse into the solution in the inner vial, gradually reducing the solubility of the compound and promoting slow, controlled crystal growth.
-
Visualization of Vapor Diffusion Setup
Caption: Diagram of a vapor diffusion crystallization setup.
Problem 3: The resulting crystals are very fine, like sand or powder.
This outcome suggests that nucleation was too rapid and widespread, leading to the formation of many small crystals rather than the slow growth of fewer, larger ones.
Causality Analysis:
-
Rapid Cooling: The solution was cooled too quickly, causing a sudden and high degree of supersaturation.[5]
-
High Concentration: The initial concentration of the solute was too high.
-
Excessive Agitation: Disturbing the solution during the cooling phase can trigger mass nucleation.
Solutions & Experimental Protocols:
Solution A: Reduce Nucleation Rate
-
Protocol 7: Re-dissolve and Slow Down
-
Add a bit more solvent (5-15% v/v) to the mixture to slightly increase the solubility.[9]
-
Heat the solution to re-dissolve all the fine crystals.
-
Ensure the solution is free of any undissolved solid particles (filter while hot if necessary).
-
Cool the solution much more slowly, as described in Protocol 1, and ensure it remains undisturbed during the growth phase.
-
Solution B: Use a More Solubilizing Solvent System
-
Protocol 8: Adjusting Solvent Polarity
-
Repeat the crystallization using a solvent in which the Quinoline-2,4-diamine is slightly more soluble at room temperature. This narrows the solubility gap between hot and cold, which slows down the crystallization process.
-
For mixed-solvent systems, use a slightly higher ratio of the "good" solvent to the "poor" solvent.
-
Data Summary: Solvent Screening Reference
The following table provides a qualitative guide for solvent selection. Actual results may vary based on the purity of your material.
| Solvent Class | Solvent Example | Expected Solubility (Hot) | Expected Solubility (Cold) | Potential Issues |
| Alcohols | Methanol, Ethanol | High | Moderate to Low | May be too soluble; slow cooling is critical. |
| Ketones | Acetone | High | Low | Volatility can lead to crusting at the solvent line. |
| Esters | Ethyl Acetate | Moderate to High | Low | Good general-purpose choice. |
| Hydrocarbons | Hexane, Toluene | Very Low | Very Low | Primarily useful as anti-solvents. |
| Aqueous Mix | Ethanol/Water | High | Very Low | Excellent for inducing crystallization, but high risk of oiling out if water is added too quickly.[11] |
References
- Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?
- Mettler Toledo. Oiling Out in Crystallization.
- Benchchem. Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation.
- Reddit. (2013). Recrystallization (help meeeeee).
- ResearchGate. (2022). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram.
- Wikipedia. Quinoline.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Google Patents. CN102344438B - Crystallization of quinoline derivatives and its preparation method.
- Sciencemadness Wiki. Quinoline.
- Google Patents. CN103664892B - The crystallization of quinoline.
- Benchchem. Quinoline-2,4-diamine|High-Qurity Research Chemical.
- BIOSYNCE. Quinazoline-2,4-diamine CAS 1899-48-5.
- SOP: CRYSTALLIZATION.
- Guide for crystallization.
- University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
Sources
- 1. benchchem.com [benchchem.com]
- 2. brainly.com [brainly.com]
- 3. CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents [patents.google.com]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mt.com [mt.com]
- 7. reddit.com [reddit.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. unifr.ch [unifr.ch]
- 11. researchgate.net [researchgate.net]
strategies to reduce toxicity of "Quinoline-2,4-diamine" compounds
Welcome to the technical support center for researchers working with quinoline-2,4-diamine compounds. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for challenges related to compound toxicity encountered during drug development. We will explore the mechanistic basis of this toxicity and provide actionable protocols to help you design safer, more effective therapeutic agents.
PART 1: Frequently Asked Questions (FAQs) - Understanding the Toxicity
This section addresses fundamental questions regarding the inherent toxicity associated with the quinoline scaffold.
Q1: Why do many quinoline-based compounds exhibit toxicity?
A: The toxicity of quinoline and its derivatives is often not caused by the parent molecule itself, but by its metabolic products. The core issue lies in metabolic activation , a process where the body's enzymes—primarily the Cytochrome P450 (CYP) superfamily—transform the compound into chemically reactive intermediates.[1][2]
Key toxic mechanisms include:
-
Formation of Reactive Epoxides: The quinoline ring system, particularly at the 5,6-position, can be oxidized by CYP enzymes to form a highly reactive quinoline-5,6-epoxide.[2][3] This epoxide can covalently bind to cellular macromolecules like DNA, forming DNA adducts that are mutagenic and potentially carcinogenic.
-
N-Hydroxylation: Like other heterocyclic aromatic amines, the exocyclic amino groups on the quinoline-2,4-diamine scaffold can undergo N-oxidation, catalyzed primarily by CYP1A2, to form N-hydroxy metabolites.[1][4] These metabolites can be further esterified (e.g., by acetyltransferases) to become highly reactive species that also damage DNA.[4]
-
Generation of Reactive Oxygen Species (ROS): Some quinoline derivatives can induce cellular apoptosis by promoting the generation of ROS and disrupting the mitochondrial membrane potential.[5][6]
Q2: Which specific Cytochrome P450 enzymes are most involved in the metabolic activation of quinolines?
A: Research has identified several key CYP enzymes responsible for metabolizing the quinoline core. While the specific enzymes involved can vary based on the compound's substitution pattern, studies on the parent quinoline molecule point to:
-
CYP2A6: This enzyme is principally involved in forming quinoline-1-oxide and is also linked to the formation of the critical quinoline-5,6-epoxide intermediate in humans.[7][8]
-
CYP2E1: Primarily responsible for forming 3-hydroxyquinoline.[7][8]
-
CYP1A2: A major enzyme in the bioactivation of many heterocyclic amines through N-oxidation.[1][9]
Understanding which CYP isozyme metabolizes your specific compound is critical, as it can inform strategies to mitigate toxicity.
Q3: What are the essential in vitro assays I should run to build a toxicity profile for my quinoline-2,4-diamine lead compound?
A: A tiered approach is recommended to build a comprehensive toxicity profile.
-
Initial Cytotoxicity Screening:
-
MTT or MTS Assay: Measures metabolic activity to assess cell viability.[10]
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells to assess plasma membrane integrity.[10]
-
Target Cell Lines: Screen against a panel of cancer cell lines (e.g., MCF-7, PC-3) and at least one non-cancerous cell line (e.g., NIH/3T3, HFB4) to determine a preliminary therapeutic window and selectivity index.[11][12]
-
-
Genotoxicity Assessment:
-
Ames Test (in vitro): A bacterial reverse mutation assay to detect mutagenicity. This is a standard regulatory requirement.
-
In vitro Micronucleus Test: Detects chromosomal damage in mammalian cells.
-
-
Mechanism of Action (Apoptosis):
A summary of essential assays is provided in the table below.
| Assay Type | Parameter Measured | Purpose |
| MTT/MTS Assay | Cell metabolic activity (viability) | Quantify dose-dependent cytotoxicity (IC50) |
| LDH Release Assay | Plasma membrane integrity | Detect cell lysis and necrosis |
| Ames Test | Bacterial gene mutation | Screen for mutagenic potential |
| Caspase-3/7 Assay | Apoptosis executioner enzyme activity | Confirm apoptosis as a mechanism of cell death |
| CYP Inhibition Assay | Activity of specific CYP isozymes | Identify potential for drug-drug interactions |
PART 2: Troubleshooting Guide - Strategies to Reduce Toxicity
This section provides actionable solutions to common toxicity-related problems encountered in the lab.
Q: My lead compound is potent but shows high cytotoxicity against normal cells. How can I improve its selectivity?
A: This is a common challenge. The goal is to decouple efficacy from toxicity through structural modifications. Here are three field-proven strategies:
Strategy 1: Bioisosteric Replacement of the Quinoline Core
The quinoline ring is often the source of metabolic liabilities. Replacing it with a different heterocyclic scaffold that retains the necessary pharmacophore geometry but possesses a more favorable metabolic profile can be highly effective.[13]
-
Rationale: Bioisosteres are chemical groups with similar physical or chemical properties that produce broadly similar biological effects. This strategy aims to eliminate the specific metabolic "hotspots" of the quinoline ring (like the 5,6-double bond) while preserving the compound's interaction with its therapeutic target.[14][15]
-
Examples of Replacements:
-
Experimental Approach: Synthesize a small library of analogs where the quinoline core is replaced with different bioisosteres. Re-run primary efficacy and cytotoxicity assays to identify scaffolds with an improved selectivity index.
Strategy 2: Modify Side Chains to Reduce Toxicity
The nature and position of the diamine side chains at the 2- and 4-positions significantly influence the compound's properties.
-
Rationale: Altering side chains can change the compound's physical properties (solubility, lipophilicity) and how it is recognized by metabolic enzymes or efflux pumps.
-
Actionable Steps:
-
Introduce Hydroxyl Groups: Substitution of a hydroxyl group on an alkyl side chain can reduce toxicity and alter metabolism.[18]
-
Vary Chain Length and Bulk: Systematically varying the alkyl chain length between the amino groups can impact activity and CNS accumulation, a common source of toxicity.[19]
-
Incorporate Aromatic Rings: Adding an aromatic ring to the side chain can sometimes reduce toxicity while maintaining activity.[18]
-
Strategy 3: Glycoconjugation
-
Rationale: Attaching a sugar moiety to your compound can improve its aqueous solubility and pharmacokinetic profile. This can lead to reduced non-specific toxicity and better targeting.
-
Experimental Approach: Synthesize a glycoconjugate of your lead compound and evaluate its cytotoxicity and efficacy profiles. Studies have shown this strategy can improve both bioavailability and activity.[20]
Q: My compound was flagged for mutagenicity in an Ames test. What is the likely cause and how can I fix it?
A: A positive Ames test for a quinoline compound strongly suggests that it is being metabolically activated to a DNA-reactive species. The primary culprit is often the formation of the 5,6-epoxide.
Strategy: Block Sites of Metabolic Activation
-
Rationale: The most direct way to prevent the formation of a toxic metabolite is to block the enzymatic reaction that creates it. By placing a chemically inert and stable group at the metabolic "hotspot," you can redirect metabolism towards less toxic pathways.[1]
-
Actionable Steps:
-
Identify the Hotspot: For quinolines, the 5- and 6-positions are known sites of epoxidation.[2][3]
-
Introduce a "Blocking" Group: Synthesize analogs with a fluorine (F) atom at the 5- or 6-position of the quinoline ring. The carbon-fluorine bond is extremely strong and resistant to metabolic oxidation by CYP enzymes.
-
Verify the Outcome: Re-run the Ames test on the fluorinated analogs. A negative result for the new compounds, coupled with retained biological activity, validates this strategy.
-
The diagram below illustrates this concept.
Caption: Metabolic activation of quinoline vs. a strategically blocked analog.
Q: Can pharmaceutical formulation help reduce the in vivo toxicity I'm observing?
A: Yes, absolutely. Formulation is a powerful tool to improve a drug's safety profile without altering its chemical structure.
-
Rationale: Toxicity is often related to high peak plasma concentrations (Cmax). By controlling the rate at which the drug is released and absorbed, you can maintain therapeutic levels while avoiding dangerous concentration spikes.[17]
-
Actionable Strategies:
-
Controlled-Release Formulations: Design a formulation (e.g., matrix tablets, osmotic pumps) that releases the drug slowly over time. This can significantly lower the Cmax while maintaining the overall drug exposure (AUC), thereby reducing Cmax-related toxic effects.[17][21]
-
Improve Solubility and Bioavailability: For poorly soluble compounds, which is common, using techniques like nanosuspensions or amorphous solid dispersions can enhance solubility.[22][23] This can lead to more consistent absorption and potentially allow for lower overall doses to be administered, reducing the toxic burden.
-
Co-dosing with Modulators: In some cases, a drug can be co-dosed with an agent that modulates its metabolic pathway, though this is a more complex approach requiring deep mechanistic understanding.[17]
-
PART 3: Experimental Protocols & Data Interpretation
Protocol: MTT Assay for General Cytotoxicity Screening
This protocol outlines a standard method for assessing the effect of your quinoline-2,4-diamine compounds on cell viability.[10]
Materials:
-
96-well flat-bottom plates
-
Cell line of interest (e.g., NIH/3T3) in appropriate culture medium
-
Quinoline-2,4-diamine test compounds, dissolved in DMSO (10 mM stock)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette and microplate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of your test compounds in culture medium. A typical concentration range would be 0.1 µM to 100 µM. Remember to include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-treatment control.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Treat cells for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well. Incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium containing MTT. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance_treated / Absorbance_control) * 100.
-
Plot cell viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
The workflow for this process is visualized below.
Caption: A streamlined workflow for determining compound cytotoxicity via MTT assay.
Interpreting Data: A Structure-Toxicity Relationship (STR) Example
After synthesizing and testing your modified compounds, organizing the data is crucial. The table below shows a hypothetical example of how structural modifications can impact both desired potency and undesired toxicity.
| Compound ID | Modification | Target Potency IC50 (nM) | Cytotoxicity CC50 (µM) (vs. Normal Cells) | Selectivity Index (SI = CC50/IC50) |
| LEAD-001 | Parent Quinoline-2,4-diamine | 50 | 1.5 | 30 |
| MOD-002 | 5-Fluoro on Quinoline Ring | 65 | >50 | >769 |
| MOD-003 | Bioisostere: Pyrazolo[3,4-d]pyrimidine | 120 | 25.0 | 208 |
| MOD-004 | Hydroxyl on C4 Side Chain | 80 | 8.0 | 100 |
Analysis:
-
LEAD-001: The starting compound is potent but has a low selectivity index (SI) of 30, indicating a narrow therapeutic window.
-
MOD-002: The addition of a fluorine atom at the 5-position (a metabolic blocking strategy) slightly decreases potency but dramatically reduces cytotoxicity, resulting in a significantly improved SI. This is a highly successful modification.
-
MOD-003: The bioisosteric replacement strategy resulted in a loss of potency but still provided a substantial improvement in the safety profile.
-
MOD-004: Modifying the side chain improved the SI by over 3-fold, representing a solid incremental improvement.
This type of analysis allows you to make data-driven decisions to advance the most promising and safest compounds in your development pipeline.
References
- Detoxification of carcinogenic aromatic and heterocyclic amines by enzymatic reduction of the N-hydroxy deriv
- Formulation approaches in mitigating toxicity of orally administr
- Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modul
- Cytochrome P450 species involved in the metabolism of quinoline.PubMed.
- Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies.
- Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Deriv
- Novel Bioisosteres of Quinolines and Isoquinolines.Bellen Chem.
- On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities.PubMed.
- Formulation Strategies for High Dose Toxicology Studies: Case Studies.
- Cytochrome P450 species involved in the metabolism of quinoline.Semantic Scholar.
- New Compounds with Bioisosteric Replacement of Classic Choline Kinase Inhibitors Show Potent Antiplasmodial Activity.
- The Importance of Formulation Design in Oral GLP Toxicology Studies.
- On the metabolism of quinoline and isoquinoline: Possible molecular basis for differences in biological activities.Research with New Jersey.
- EGFR inhibitors developed through bioisosteric replacement of the quinazoline moiety...
- The Impact of Formulation Strategies on Drug Stability and Bioavailability.Journal of Chemical and Pharmaceutical Research.
- Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches.ACS Omega.
-
Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[4][7][17]triazino[2,3-c]quinazolines. PubMed Central.
- Study of the roles of cytochrome P450 (CYPs) in the metabolism and cytotoxicity of perhexiline.PubMed.
- Structural–activity relationship (SAR) of 4-quinolone derivatives.
- Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective.
- Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential.ScienceDirect.
- 4-Substituted Quinolines: Structure Activity Rel
- Novel organic salts based on quinoline derivatives: The in vitro activity trigger apoptosis inhibiting autophagy in Leishmania spp.PubMed.
- Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum.PubMed.
Sources
- 1. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchwithnj.com [researchwithnj.com]
- 4. Detoxification of carcinogenic aromatic and heterocyclic amines by enzymatic reduction of the N-hydroxy derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel organic salts based on quinoline derivatives: The in vitro activity trigger apoptosis inhibiting autophagy in Leishmania spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 species involved in the metabolism of quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Cytochrome P450 species involved in the metabolism of quinoline. | Semantic Scholar [semanticscholar.org]
- 9. Study of the roles of cytochrome P450 (CYPs) in the metabolism and cytotoxicity of perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmacy180.com [pharmacy180.com]
- 19. Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jocpr.com [jocpr.com]
- 22. researchgate.net [researchgate.net]
- 23. pharmoutsourcing.com [pharmoutsourcing.com]
Technical Support Center: Refining Purification Protocols for Quinoline-2,4-diamine Analogs
Welcome to the technical support center for the purification of quinoline-2,4-diamine analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important class of compounds. The following sections offer troubleshooting guidance and frequently asked questions to streamline your experimental workflows and enhance the purity of your target molecules.
I. Troubleshooting Guide: Navigating Purification Challenges
The purification of quinoline-2,4-diamine analogs can be intricate due to their basic nature and potential for multiple interaction modes with stationary phases. This section provides a systematic approach to troubleshooting common purification issues.
Diagram: Troubleshooting Logic for Quinoline-2,4-diamine Analog Purification
Caption: A decision-making flowchart for troubleshooting the purification of quinoline-2,4-diamine analogs.
Common Problems and Solutions in a Q&A Format
Q1: My quinoline-2,4-diamine analog is streaking badly on the silica gel column, leading to poor separation. What can I do?
A1: Streaking is a common issue with basic compounds like quinoline-2,4-diamines on acidic silica gel. The free amine groups interact strongly with the silanol groups of the silica, causing tailing.
-
Expert Insight: The root cause is an acid-base interaction between your basic analyte and the acidic stationary phase. To mitigate this, you need to neutralize these interactions.
-
Troubleshooting Steps:
-
Add a Basic Modifier: Incorporate a small amount of a volatile base into your mobile phase. Triethylamine (Et3N) at 1-2% or a solution of ammonium hydroxide in methanol are common choices.[1] This will compete with your compound for the acidic sites on the silica, allowing for more symmetrical peak shapes and better separation.
-
Switch to a Different Stationary Phase: If adding a base doesn't resolve the issue, consider using a less acidic stationary phase like alumina (basic or neutral). Alternatively, reversed-phase chromatography on a C18 column can be very effective for polar compounds.[1][2]
-
Q2: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. How can I fix this?
A2: "Oiling out" typically occurs when the melting point of your compound is lower than the boiling point of the solvent at the point of saturation.[3] The compound separates as a liquid phase instead of forming a crystal lattice.
-
Expert Insight: This phenomenon indicates that the solubility of your compound changes too rapidly with a small decrease in temperature, or the solution is too concentrated.
-
Troubleshooting Steps:
-
Add More Solvent: The simplest solution is often to add more of the hot solvent to dissolve the oil, then allow it to cool more slowly.[3]
-
Use a Solvent Pair: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool slowly. Common solvent pairs for polar compounds include ethanol/water, methanol/diethyl ether, or ethyl acetate/hexane.[3]
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.[3]
-
Q3: My quinoline-2,4-diamine analog seems to be degrading on the column. How can I confirm this and prevent it?
A3: Some quinoline derivatives can be sensitive to the acidic nature of silica gel, leading to degradation.
-
Expert Insight: To quickly check for on-column degradation, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If your compound is stable, you should see a single spot on the diagonal. If it's degrading, you'll see additional spots off the diagonal.[1]
-
Preventative Measures:
-
Deactivate the Silica Gel: As mentioned in Q1, adding a base to the mobile phase can help.
-
Use an Alternative Stationary Phase: Florisil or alumina can be gentler alternatives to silica gel for sensitive compounds.[1]
-
Work Quickly: Minimize the time your compound spends on the column by using a faster flow rate if the separation allows.
-
II. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the purification and handling of quinoline-2,4-diamine analogs.
Q1: What are the best general-purpose starting conditions for column chromatography of a novel quinoline-2,4-diamine analog?
A1: A good starting point is a mobile phase of dichloromethane (DCM) and methanol (MeOH) on a silica gel column. The high polarity of the diamine functionality often requires a polar eluent system.
-
Recommended Starting Gradient:
-
Start with 100% DCM.
-
Gradually increase the percentage of MeOH (e.g., in 2-5% increments).
-
Add 1% triethylamine to the mobile phase to prevent streaking.
-
Q2: How can I effectively remove a highly polar impurity from my quinoline-2,4-diamine product?
A2: If the impurity is significantly more polar than your product, a few strategies can be employed:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate or DCM. Wash with a dilute aqueous acid (e.g., 1M HCl). Your basic quinoline-2,4-diamine will move into the aqueous layer as its hydrochloride salt, while less basic impurities may remain in the organic layer.[4][5] Then, basify the aqueous layer (e.g., with NaOH or NaHCO3) and extract your product back into an organic solvent.
-
Recrystallization from a Salt: If your product is a free base and difficult to crystallize, converting it to a salt (e.g., hydrochloride or sulfate) can often improve its crystallinity and allow for purification by recrystallization.[5][6] The salt form often has very different solubility properties than the free base.
Q3: What analytical techniques are best for assessing the purity of my final quinoline-2,4-diamine analog?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying purity and detecting trace impurities.[7] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) is a common setup.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is essential for confirming the structure of your compound and can also be used to assess purity by identifying impurity signals.[7]
-
Mass Spectrometry (MS): MS provides the molecular weight of your compound, confirming its identity.
Table 1: Recommended Purification Techniques for Quinoline-2,4-diamine Analogs
| Analog Characteristic | Primary Technique | Secondary Technique | Key Considerations |
| High Polarity | Reversed-Phase HPLC | Acid-Base Extraction | Normal phase chromatography may result in poor elution. |
| Moderate Polarity | Silica Gel Chromatography (with base) | Recrystallization | Add 1-2% Et3N or NH4OH to the mobile phase. |
| Low Solubility | Recrystallization | Salt Formation & Recrystallization | Test a variety of solvents and solvent pairs.[3] |
| Thermally Labile | Column Chromatography (at room temp) | Recrystallization | Avoid high temperatures during solvent removal. |
III. Detailed Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your starting mobile phase (e.g., 100% DCM with 1% Et3N).
-
Column Packing: Pour the slurry into the column and allow the silica to pack under a gentle flow of the mobile phase. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, adsorb the sample onto a small amount of silica gel ("dry loading"). Apply the sample carefully to the top of the column.
-
Elution: Begin eluting with the starting mobile phase. Gradually increase the polarity by adding more of the polar solvent (e.g., methanol).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent. Heat the mixture. A good solvent will dissolve the compound when hot but not when cold.[8]
-
Dissolution: Place the bulk of your crude product in an Erlenmeyer flask and add the chosen solvent portion-wise while heating until the solid is just dissolved. Use the minimum amount of hot solvent necessary.[8]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[3]
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Diagram: Experimental Workflow for Purification and Analysis
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. rubingroup.org [rubingroup.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Stability Testing of Quinoline-2,4-diamine
Welcome to the technical support center for Quinoline-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing of Quinoline-2,4-diamine in various solvents. As Senior Application Scientists, we have structured this resource to not only provide protocols but to explain the scientific rationale behind them, ensuring robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the stability assessment of Quinoline-2,4-diamine.
Q1: Why is stability testing for Quinoline-2,4-diamine so critical?
A1: Stability testing is fundamental to ensuring the integrity of your research and the safety and efficacy of potential drug products.[1] For a molecule like Quinoline-2,4-diamine, which serves as a versatile scaffold in medicinal chemistry, understanding its chemical stability is paramount.[2] It helps to:
-
Determine Intrinsic Stability: Reveals how the molecule behaves under various environmental conditions such as pH, temperature, light, and oxidation.[1][3]
-
Identify Degradation Pathways: Forced degradation studies help identify likely degradation products, which is crucial for safety assessment and for developing stability-indicating analytical methods.[1][4]
-
Establish Proper Storage and Handling: The data informs optimal storage conditions (e.g., temperature, solvent, protection from light) and helps define a suitable shelf-life for the compound and its formulated products.[4]
-
Support Regulatory Filings: For drug development professionals, this data is a mandatory component of regulatory submissions to agencies like the FDA.[1][5]
Q2: What are the most likely degradation pathways for Quinoline-2,4-diamine?
A2: While specific pathways for Quinoline-2,4-diamine must be determined experimentally, its structure—containing a quinoline core and two amino groups—suggests susceptibility to several degradation mechanisms:
-
Oxidation: The electron-rich amino groups at the C-2 and C-4 positions are prime targets for oxidation.[2] This can lead to the formation of nitroso, nitro, or imine derivatives, and may cause discoloration of the material (e.g., turning yellow or brown upon exposure to air).[6][7][8]
-
Hydrolysis: While the quinoline ring itself is generally stable to hydrolysis, the amino groups can influence its electronic properties. Under strongly acidic or basic conditions, changes to the molecule can occur, although this is typically less common than oxidation for this structure.
-
Photolysis: Aromatic systems like quinoline can be susceptible to degradation upon exposure to UV or visible light.[3] This can lead to complex reactions, including oxidation and polymerization.
-
Thermolysis: At elevated temperatures, thermal decomposition can occur, leading to the breakdown of the molecule.[4]
Q3: How do I select an appropriate solvent for my stability study?
A3: Solvent selection is a critical first step. The choice depends on the intended application and the need to avoid solvent-induced degradation. A good starting point is to assess the solubility of Quinoline-2,4-diamine in a range of solvents with varying polarities and protic/aprotic properties.
| Solvent Class | Recommended Solvents | Rationale & Considerations |
| Aprotic Polar | Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | ACN is often preferred for HPLC-based studies due to its UV transparency and compatibility with reverse-phase chromatography. DMSO is an excellent solubilizing agent but can be problematic for some analyses and may degrade at high temperatures. |
| Protic Polar | Methanol (MeOH), Ethanol (EtOH), Water | Alcohols are common, but be aware of potential reactions like ether formation under certain conditions. Water is essential for hydrolysis studies. The pH of the aqueous solution must be controlled with buffers (e.g., phosphate, acetate) as pH can significantly impact stability. |
| Non-Polar | Dichloromethane (DCM), Tetrahydrofuran (THF) | Generally used if the final formulation requires a non-polar environment. Ensure they are free of peroxides (especially THF), which can cause oxidative degradation. |
Causality: The choice of solvent can directly influence degradation pathways. For example, aqueous solutions are necessary to evaluate hydrolysis, while the presence of dissolved oxygen in any solvent can accelerate oxidation.
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: My HPLC results show a rapid loss of the Quinoline-2,4-diamine peak, even in control samples.
-
Potential Cause 1: Oxidative Degradation. The amino groups on the quinoline ring are susceptible to oxidation, which can be accelerated by dissolved oxygen in the solvent or exposure to light.
-
Solution: Prepare solutions using solvents that have been sparged with an inert gas (e.g., nitrogen or argon). Store stock solutions and samples in amber vials to protect them from light and consider blanketing the headspace with an inert gas. Adding a small amount of an antioxidant like ascorbic acid (e.g., 0.1% w/v) can also help stabilize the compound in solution.[2]
-
-
Potential Cause 2: Adsorption to Surfaces. Highly polar or charged molecules can adsorb to glass or plastic surfaces, leading to an apparent loss of concentration.
-
Solution: Use silanized glass vials or polypropylene autosampler vials to minimize adsorption. Include a surfactant in the mobile phase at a very low concentration if compatible with your analytical method.
-
-
Potential Cause 3: Inappropriate pH. The compound may be unstable at the pH of your solvent (e.g., unbuffered water).
-
Solution: Determine the pKa of Quinoline-2,4-diamine and use a buffer system to maintain the pH in a range where it is most stable. Prepare fresh solutions before each experiment.[9]
-
Issue 2: I see many new, small peaks in my chromatogram after stress testing, and I can't get good separation.
-
Potential Cause 1: Inadequate HPLC Method. Your current HPLC method may not be a "stability-indicating method," meaning it cannot resolve the parent peak from all potential degradation products.[1][5]
-
Solution: The analytical method needs to be re-developed and validated.
-
Screen Columns: Test different column chemistries (e.g., C18, C8, Phenyl-Hexyl).
-
Optimize Mobile Phase: Adjust the organic modifier (e.g., ACN, MeOH), pH, and gradient slope to improve resolution.
-
Use a Diode Array Detector (DAD): A DAD can help determine if co-eluting peaks are present by assessing peak purity.
-
-
-
Potential Cause 2: Excessive Degradation. The stress conditions may have been too harsh, leading to the complete breakdown of the primary degradants into numerous secondary products. The goal of a forced degradation study is typically to achieve 5-20% degradation, not 100%.[9]
-
Solution: Reduce the severity of the stress conditions. For example, lower the temperature, decrease the concentration of the acid/base/oxidizing agent, or shorten the exposure time.[9]
-
Experimental Workflows & Protocols
This section provides detailed, step-by-step methodologies for key stability experiments.
Workflow for Stability Testing of Quinoline-2,4-diamine
Caption: Workflow for a forced degradation study.
Protocol 1: Forced Degradation Study
This protocol outlines a general approach for conducting forced degradation studies on Quinoline-2,4-diamine. These studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[9]
-
Prepare Stock Solution: Accurately weigh and dissolve Quinoline-2,4-diamine in a suitable solvent like acetonitrile (ACN) to a final concentration of 1 mg/mL.
-
Set Up Stress Conditions: For each condition, dilute the stock solution with the stressor solution to a final concentration of approximately 100 µg/mL. Prepare a control sample by diluting the stock with the initial solvent (e.g., ACN/water).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂).
-
Thermal Degradation: Incubate a sample (in a stable solvent) in an oven set to 80°C.
-
Photolytic Degradation: Expose a sample to a calibrated light source according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil.
-
-
Incubation and Sampling: Incubate the samples at a controlled temperature (e.g., 60°C for hydrolysis/oxidation, or room temperature). Collect aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Quenching:
-
For acid hydrolysis samples, neutralize with an equivalent amount of 0.1 M NaOH.
-
For base hydrolysis samples, neutralize with an equivalent amount of 0.1 M HCl.
-
This step is crucial to stop the degradation reaction before analysis.
-
-
Analysis: Analyze all samples, including the time-zero and control samples, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
A robust HPLC method is critical for separating and quantifying Quinoline-2,4-diamine from its potential degradation products.
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV/DAD detector, monitoring at multiple wavelengths (e.g., 254 nm, and the λmax of the compound).
-
Column Temperature: 30°C.
-
-
Method Optimization:
-
Inject a mixture of stressed samples (e.g., an equal volume mix of acid, base, and peroxide-degraded samples) to create a complex sample containing multiple degradants.
-
Adjust the gradient slope, mobile phase pH (by changing the additive, e.g., to ammonium acetate), and organic solvent (e.g., methanol) to achieve a resolution (Rs) of >1.5 between the parent peak and all degradant peaks.
-
-
Method Validation (Specificity):
-
Analyze all individual stressed samples.
-
Use the DAD to perform peak purity analysis on the Quinoline-2,4-diamine peak in each chromatogram to ensure no degradants are co-eluting. The ability to separate the analyte from all degradation products confirms the method is "stability-indicating."
-
Troubleshooting Logic for Analytical Methods
Caption: Troubleshooting inconsistent HPLC results.
References
- Vertex AI Search. Quinoline-2,4-diamine|High-Qurity Research Chemical.
- MedCrave online. (2016). Forced Degradation Studies.
- ResearchGate. Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline.
- ResearchGate. Degradation pathway of quinoline by the strain C2.
- NIH. Development of forced degradation and stability indicating studies of drugs—A review.
- Pharma Focus Europe. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- BioPharm International. Forced Degradation Studies for Biopharmaceuticals.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product.
- ResearchGate. (2025). (PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents.
- Sciencemadness Wiki. Quinoline.
- NIH. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC.
- BenchChem. Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
- Wikipedia. Quinoline.
- JOCPR. Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol.
Sources
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addressing regio- and stereoselectivity in "Quinoline-2,4-diamine" synthesis
Welcome to the technical support center for the synthesis of quinoline-2,4-diamine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this important chemical scaffold. Quinoline-2,4-diamines are privileged structures in medicinal chemistry, forming the core of various therapeutic agents.[1] However, their synthesis is often challenging, demanding precise control over regiochemistry and, where applicable, stereochemistry.
This document moves beyond standard protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to explain the causality behind experimental choices, empowering you to diagnose issues and rationally design your synthetic strategies.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: Controlling Regioselectivity in Classical Syntheses
Question: I am attempting to synthesize a substituted 4-hydroxyquinoline (a precursor to the 4-aminoquinoline) using a Conrad-Limpach reaction with a substituted aniline and a β-ketoester. However, I am getting a mixture of the desired 4-hydroxyquinoline and the isomeric 2-hydroxyquinoline. Why is this happening, and how can I favor my desired product?
Answer: This is a classic regioselectivity challenge rooted in the mechanism of the Conrad-Limpach and Knorr quinoline syntheses. The outcome is dictated by the initial nucleophilic attack of the aniline on the β-ketoester, which has two electrophilic sites: the ketone carbonyl and the ester carbonyl. The reaction conditions determine which pathway is favored.
-
Causality: The reaction between anilines and β-ketoesters can proceed via two competing pathways.[2]
-
Kinetic Control (Conrad-Limpach Pathway): At lower temperatures (e.g., room temperature to ~100 °C), the reaction is under kinetic control. The more reactive ketone carbonyl is attacked by the aniline, leading to the formation of a β-aminoacrylate intermediate. Subsequent thermal cyclization (often at high temperatures, >200 °C) yields the 4-hydroxyquinoline (or 4-quinolone tautomer).[3][4][5]
-
Thermodynamic Control (Knorr Pathway): At higher initial reaction temperatures (e.g., >140 °C), the reaction is under thermodynamic control. The attack occurs at the ester carbonyl, which is less reactive but leads to a more stable β-keto anilide intermediate.[4] Cyclization of this anilide then furnishes the thermodynamically preferred 2-hydroxyquinoline (or 2-quinolone tautomer).[4][6]
-
Troubleshooting & Optimization Protocol:
-
Temperature Management is Key: To favor the 4-hydroxyquinoline product, ensure the initial condensation of the aniline and β-ketoester is performed under kinetic conditions.
-
Step 1A: Combine the aniline and β-ketoester in a suitable solvent (e.g., ethanol, or neat) at room temperature. A catalytic amount of acid (e.g., HCl, H₂SO₄) can facilitate the formation of the enamine intermediate.[4]
-
Step 1B: Monitor the reaction (e.g., by TLC or LC-MS) for the consumption of the aniline and the formation of the β-aminoacrylate.
-
Step 1C: Once the intermediate is formed, remove the initial solvent and catalyst if used.
-
-
High-Temperature Cyclization: The second step requires high temperatures to induce the 6-π electrocyclic ring-closing.
-
Step 2A: Heat the crude β-aminoacrylate intermediate in a high-boiling point solvent (e.g., Dowtherm A, mineral oil) or neat to ~250 °C.[3]
-
Step 2B: Maintain this temperature until the cyclization is complete, monitoring by TLC or LC-MS.
-
Step 2C: Cool the reaction mixture and purify the resulting 4-hydroxyquinoline. The product often precipitates upon cooling and can be collected by filtration.
-
Diagram: Regiochemical Control in Conrad-Limpach-Knorr Synthesis
Caption: Kinetic vs. Thermodynamic control dictates the regiochemical outcome.
FAQ 2: Selective Diamination of a Pre-formed Quinoline Core
Question: I have a 2,4-dichloroquinoline scaffold and want to introduce two different amines selectively. When I try to react it with my first amine, I get a mixture of mono- and di-substituted products, and poor selectivity between the C2 and C4 positions. How can I achieve controlled, sequential amination?
Answer: This is a common challenge that can be effectively addressed using modern palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination. The key to selectivity lies in exploiting the differential reactivity of the C2 and C4 positions, or by using starting materials with different halogens (e.g., 2-chloro-4-bromoquinoline).
-
Causality: The C4 position of a 2,4-dichloroquinoline is generally more electrophilic and susceptible to nucleophilic aromatic substitution (SₙAr) than the C2 position. However, in Pd-catalyzed reactions, the relative rates of oxidative addition can be exploited. For a di-halo-quinoline like 6-bromo-2-chloroquinoline, the C-Br bond is significantly more reactive towards Pd(0) oxidative addition than the C-Cl bond. This allows for highly selective amination at the C6 position first.[7] A similar principle can apply to 2-chloro-4-bromoquinoline, where the C-Br bond at C4 would react first. After the first amination, reaction conditions can be changed (e.g., different ligand, higher temperature) to facilitate the coupling at the less reactive C-Cl position.[7][8]
Experimental Protocol: Sequential Buchwald-Hartwig Amination
This protocol assumes the use of a substrate like 2-chloro-4-bromoquinoline to maximize selectivity.
Part A: Selective Amination at C4 (C-Br bond)
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-chloro-4-bromoquinoline (1.0 eq), your first amine (Amine 1, 1.1 eq), a suitable palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., XPhos, RuPhos, 4-5 mol%).
-
Solvent and Base: Add a dry, degassed solvent (e.g., Toluene or Dioxane) followed by a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq). The choice of base and ligand is crucial and may require screening.[9]
-
Reaction: Stir the mixture at a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS. The C-Br bond should react selectively.
-
Workup and Purification: Upon completion, cool the reaction, quench with water or saturated NH₄Cl, and extract the product with an organic solvent (e.g., Ethyl Acetate). Purify the resulting 4-amino-2-chloroquinoline by column chromatography.
Part B: Amination at C2 (C-Cl bond)
-
Reaction Setup: Using the purified 4-amino-2-chloroquinoline from Part A (1.0 eq), set up a new reaction with your second amine (Amine 2, 1.2 eq), a palladium precursor, a suitable ligand (often a more electron-rich, sterically hindered ligand is needed for C-Cl activation, e.g., SPhos or BrettPhos), and a base.
-
Reaction: This step typically requires more forcing conditions. Heat the reaction at a higher temperature (e.g., 110-120 °C).
-
Workup and Purification: Follow the same workup and purification procedure as in Part A to isolate the final 2,4-diamine product.
Diagram: Sequential Amination Workflow
Caption: Workflow for selective synthesis of unsymmetrical quinoline-2,4-diamines.
FAQ 3: Achieving Stereoselectivity in Quinoline Synthesis
Question: My target molecule is a specific enantiomer of a quinoline-2,4-diamine derivative with a chiral center in one of the substituent groups. My current synthesis results in a 1:1 racemic mixture. How can I introduce stereocontrol?
Answer: Achieving stereoselectivity requires employing asymmetric synthesis strategies. This typically involves using a chiral catalyst, a chiral auxiliary, or starting from a chiral pool material. For building the quinoline core itself in a stereocontrolled manner, an asymmetric catalytic reaction is a powerful approach.
-
Causality & Strategy: An effective method is to use a chiral Lewis acid to catalyze a key bond-forming reaction, such as an inverse-electron-demand Diels-Alder (IED-DA) reaction, which can be used to construct the quinoline core.[10] The chiral catalyst creates a chiral environment around the reactants, forcing the reaction to proceed through a lower-energy transition state for one enantiomer over the other. This difference in activation energy leads to the preferential formation of one enantiomer.
Conceptual Protocol: Asymmetric IED Diels-Alder Reaction
-
Catalyst Preparation: Prepare the chiral catalyst in situ. For example, a chiral Ti(IV) complex can be formed by reacting TiCl₄ with a chiral diol ligand under inert conditions.[10]
-
Reaction Setup: In a separate flask under an inert atmosphere, dissolve the dienophile (e.g., an electron-rich alkene) and the diene (e.g., an electron-poor aza-diene) in a dry, non-coordinating solvent (e.g., Dichloromethane). Add molecular sieves to ensure anhydrous conditions.[10]
-
Asymmetric Cycloaddition: Cool the reaction mixture to a low temperature (e.g., -20 °C to 0 °C) and add the pre-formed chiral catalyst solution. Low temperatures often enhance enantioselectivity.
-
Monitoring and Workup: Stir the reaction at the low temperature, monitoring for the formation of the tetrahydroquinoline product. Once complete, quench the reaction (e.g., with saturated NaHCO₃ solution) and perform a standard aqueous workup.
-
Purification and Analysis: Purify the product by column chromatography. Crucially, analyze the enantiomeric excess (e.e.) of the product using a chiral stationary phase HPLC or SFC.
-
Optimization: If the e.e. is low, screen different chiral ligands, catalyst metals, solvents, and temperatures to optimize the stereochemical outcome.
Data Summary: Factors Influencing Selectivity
| Parameter | Influence on Regioselectivity | Influence on Stereoselectivity | Common Troubleshooting Step |
| Temperature | High. Determines kinetic vs. thermodynamic product in classical syntheses.[5] | High. Lower temperatures generally improve enantiomeric excess in catalytic reactions. | Carefully control reaction temperature with a cryostat or ice/salt baths. |
| Catalyst/Ligand | Moderate. Can influence rates at different positions in cross-coupling. | Critical. The choice of chiral ligand is the primary determinant of enantioselectivity.[10] | Screen a library of ligands to find the optimal match for the substrate. |
| Base | Moderate. Can affect equilibrium and side reactions. | Moderate. Can influence catalyst activity and stability. | Screen different bases (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) for optimal results. |
| Solvent | Moderate. Can influence solubility and reaction rates. | High. Solvent polarity and coordinating ability can significantly impact enantioselectivity. | Test a range of aprotic solvents (Toluene, THF, DCM, Dioxane). |
References
- Conrad-Limpach Synthesis - SynArchive. (n.d.).
- Conrad–Limpach synthesis - Wikipedia. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.).
- Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. (n.d.).
- Conrad-Limpach Reaction. (n.d.).
- New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - RSC Publishing. (n.d.).
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. (2008).
- Quinoline-2,4-diamine|High-Qurity Research Chemical. (n.d.).
- Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction - Indian Academy of Sciences. (n.d.).
- Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | The Journal of Organic Chemistry - ACS Publications. (2008).
- First asymmetric synthesis of quinoline derivatives by inverse electron demand (IED) Diels-Alder reaction using chiral Ti(IV) complex - PubMed. (2001).
- Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. (2022).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. synarchive.com [synarchive.com]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 6. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ias.ac.in [ias.ac.in]
- 10. First asymmetric synthesis of quinoline derivatives by inverse electron demand (IED) Diels-Alder reaction using chiral Ti(IV) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of Quinoline-2,4-diamine Derivatives
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Quinoline-2,4-diamine derivatives. This scaffold holds significant promise for developing novel therapeutics, particularly in oncology and infectious diseases.[1][2] However, achieving optimal cellular permeability is a frequent and critical challenge in translating potent enzymatic or target-based activity into cellular efficacy.
This guide is designed to provide practical, in-depth solutions to the common permeability issues encountered during your experiments. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and rationally design next-generation compounds with improved pharmacokinetic profiles.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Permeability
This section addresses the foundational questions regarding the physicochemical properties that govern a compound's ability to cross the cell membrane.
Q1: What are the primary reasons my Quinoline-2,4-diamine derivative exhibits low cell permeability?
A1: Low cell permeability in this class of compounds typically stems from a suboptimal balance of several key physicochemical properties. The quinoline core itself is relatively rigid and aromatic, but the diamine substitutions at the 2- and 4-positions are critical modulators. The primary factors are:
-
Lipophilicity (LogP/LogD): There is a "Goldilocks" zone for lipophilicity. If your compound is too hydrophilic (low LogP), it will be highly soluble in the aqueous extracellular space but will not partition effectively into the lipid bilayer of the cell membrane. Conversely, if it is excessively lipophilic (high LogP), it may get trapped within the membrane, exhibit poor aqueous solubility leading to precipitation in assay media, or show high non-specific binding.[3]
-
Polar Surface Area (PSA): The two amine groups are significant contributors to the molecule's PSA. A high PSA (generally >140 Ų) is associated with poor membrane permeability due to the high energy penalty of shedding water molecules (desolvation) to enter the lipophilic membrane interior.
-
Molecular Weight (MW): While not a rigid rule, larger molecules (MW > 500 Da) often face greater difficulty in passive diffusion across the cell membrane.
-
Hydrogen Bond Donors (HBD): The primary and secondary amines in the 2,4-diamine structure act as hydrogen bond donors. A high number of HBDs (generally >5) can negatively impact permeability by forming strong interactions with water that must be broken.
-
Active Efflux: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are cellular pumps that actively remove foreign substances from the cell, thereby reducing net intracellular accumulation.[4][5]
Q2: My compound shows potent activity against its isolated enzyme target but is inactive in a cell-based assay. Is this definitely a permeability issue?
A2: This is a classic and highly indicative scenario for poor cell permeability. While other factors could be at play (e.g., rapid intracellular metabolism, inaccurate cytotoxicity assessment), a significant drop in potency between a biochemical and a cellular assay strongly suggests that the compound is not reaching its intracellular target at a sufficient concentration.[3] The first step is to quantify its permeability directly using the assays described later in this guide.
Q3: What is the difference between passive diffusion and active transport, and why is it critical for my compound?
A3: Understanding this difference is fundamental to troubleshooting.
-
Passive Diffusion is the movement of a substance across a membrane down its concentration gradient, without the help of a transport protein. This process is governed by the physicochemical properties discussed in Q1 (lipophilicity, size, polarity).
-
Active Transport involves membrane proteins (influx or efflux transporters) that move substances against their concentration gradient, a process that requires energy. If your compound is a substrate for an efflux pump (like P-gp), it will be actively pumped out of the cell, even if its properties are favorable for passive diffusion into the cell.[6] This is why a simple passive permeability assay may sometimes be misleading.
Part 2: Troubleshooting Guide - From Problem to Solution
This section addresses specific experimental scenarios in a question-and-answer format.
| Problem / Observation | Potential Cause(s) | Recommended Action(s) |
| High permeability in PAMPA assay, but low permeability in Caco-2 assay. | Active Efflux: The compound is likely a substrate for an efflux transporter (e.g., P-gp) present in Caco-2 cells but absent in the artificial PAMPA membrane.[4] | Perform a bi-directional Caco-2 assay. An efflux ratio (Papp B→A / Papp A→B) > 2 is a strong indicator of active efflux. Confirm by running the assay with a known P-gp inhibitor (e.g., verapamil). |
| Low permeability in all assays , despite an optimal calculated LogP. | 1. High PSA: The LogP value doesn't account for the spatial arrangement of polar atoms. 2. Poor Aqueous Solubility: The compound may be precipitating in the assay buffer, reducing the effective concentration available for transport. | 1. Calculate the Polar Surface Area (PSA). If high, consider medicinal chemistry strategies to mask polar groups (see Part 4). 2. Measure the compound's kinetic solubility in the assay buffer. If low, consider using co-solvents (with caution, as they can affect cell monolayers) or formulation strategies.[7] |
| High variability or poor reproducibility in Caco-2 results. | 1. Compromised Monolayer Integrity: The Caco-2 cells have not formed a tight, confluent monolayer. 2. Compound Cytotoxicity: The test compound is damaging the cell monolayer during the experiment. | 1. Routinely measure Transepithelial Electrical Resistance (TEER) before and after the assay. Ensure values are within the lab's established range. Include a paracellular marker like Lucifer Yellow to check for leaks.[3] 2. Perform a preliminary cytotoxicity assay (e.g., MTT or LDH release) at the highest test concentration to ensure it does not compromise cell viability over the assay's time course. |
| The compound appears to degrade during the permeability assay. | Metabolic Instability: The compound is being metabolized by enzymes present in the Caco-2 cells. | Analyze samples from both donor and receiver wells at the end of the experiment using LC-MS/MS to look for metabolites. If metabolism is confirmed, medicinal chemistry approaches may be needed to block the metabolic soft spots. |
Part 3: Key Experimental Protocols
Here we provide detailed, self-validating protocols for the two most common and informative permeability assays.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This cell-free assay is a high-throughput method to evaluate passive permeability. It is an excellent primary screen.
Objective: To determine the effective permeability (Pe) of a compound based on its ability to diffuse from a donor well, through a lipid-infused artificial membrane, to an acceptor well.
Materials:
-
PAMPA plate system (e.g., Millipore MultiScreen-IP, Corning Gentest)
-
Phospholipid solution (e.g., 2% w/v lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (high permeability: caffeine; low permeability: mannitol)
-
Plate reader or LC-MS/MS system for quantification
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate Membrane: Carefully add 5 µL of the phospholipid solution to the membrane of each well in the donor plate. Allow it to impregnate the membrane for at least 5 minutes.
-
Prepare Donor Solutions: Dissolve test and control compounds in PBS to a final concentration (e.g., 100 µM). Ensure the final DMSO concentration is <1% to avoid disrupting the lipid membrane.
-
Start Assay: Add 200 µL of the donor solutions to the coated donor plate.
-
Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells makes contact with the solution in the acceptor wells.
-
Incubation: Cover the plate sandwich and incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sampling: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.
-
Quantification: Determine the concentration of the compound in the donor (CD(t)) and acceptor (CA(t)) wells, as well as the initial donor concentration (CD(0)), using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS.
Data Analysis: The effective permeability coefficient (Pe) is calculated using the following equation[8]:
Papp (cm/s) = (dQ/dt) / (A * C0)
ER = Papp (B→A) / Papp (A→B)
Caption: A decision tree for troubleshooting low cell permeability.
Strategies for Enhancing Permeability
Once the problem is identified, you can employ targeted strategies.
1. Medicinal Chemistry Approaches:
-
Reduce H-Bond Donors: Convert primary/secondary amines to tertiary amines or amides, if pharmacologically tolerated. This can significantly reduce the PSA and desolvation energy penalty.
-
Tune Lipophilicity (LogP/LogD): Systematically modify substituents on the quinoline core. Adding small, lipophilic groups (e.g., methyl, chloro) can increase LogP, while adding polar groups can decrease it. The goal is to find the optimal balance. [9]* Prodrug Strategy: Temporarily mask polar functional groups (like amines) with a lipophilic moiety that is cleaved by intracellular enzymes to release the active parent drug.
-
Conformational Rigidity: Reducing the number of rotatable bonds can sometimes improve permeability by lowering the entropic penalty of entering the ordered lipid membrane.
2. Formulation-Based Strategies: For compounds with promising activity but persistent permeability or solubility issues, formulation can provide a solution.
-
Lipid-Based Formulations: Incorporating the compound into lipid vehicles like self-emulsifying drug delivery systems (SEDDS) can enhance absorption by presenting the drug in a solubilized state. [10][11]* Amorphous Solid Dispersions: Creating a solid dispersion of the drug in a polymer matrix can prevent crystallization and maintain a supersaturated state upon dissolution, increasing the concentration gradient for absorption. [12]* Nanoparticle Formulations: Encapsulating the drug in nanoparticles can protect it from degradation and alter its uptake mechanism. [13]* Use of Permeation Enhancers: These are excipients that reversibly open tight junctions or disrupt the membrane to increase permeability. This is an advanced strategy that requires careful toxicological evaluation. [14]
Visualizing Factors Influencing Permeability
Caption: Key pathways governing compound entry into the cell.
This guide provides a comprehensive framework for diagnosing and overcoming cell permeability challenges with Quinoline-2,4-diamine derivatives. By combining systematic experimental evaluation with rational medicinal chemistry and formulation strategies, you can significantly improve the chances of advancing your most promising compounds toward clinical development.
References
-
Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979-987. [Link]
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Shafiq, S., Shakeel, F., Talegaonkar, S., Ahmad, F. J., Khar, R. K., & Ali, M. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2007. [Link]
-
Hecq, J., Siepmann, F., & Siepmann, J. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(9), 1385. [Link]
-
Le, T. P. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
BioIVT. (n.d.). Cell Permeability Assay. BioIVT. [Link]
-
Hudson, L., et al. (2023). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling, 63(22), 6948-6964. [Link]
-
Slanina, T., & Resaul, J. (2020). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Methods and Protocols, 3(3), 57. [Link]
-
Pharmaron. (n.d.). Permeability. Pharmaron. [Link]
-
Shaffer, C. L., et al. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. Journal of Medicinal Chemistry, 54(18), 6386-6401. [Link]
-
Singh, P., & Kumar, V. (2020). Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles. Mini-Reviews in Medicinal Chemistry, 20(14), 1335-1361. [Link]
-
van der Westhuyzen, R., et al. (2021). Challenges in Permeability Assessment for Oral Drug Product Development. Pharmaceutics, 13(11), 1836. [Link]
-
Sharma, P., & Kumar, V. (2020). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. Bioorganic & Medicinal Chemistry, 28(19), 115682. [Link]
-
Abad-Grillo, T., et al. (2011). New insights into the structural requirements for pro-apoptotic agents based on 2,4-diaminoquinazoline, 2,4-diaminopyrido[2,3-d]pyrimidine and 2,4-diaminopyrimidine derivatives. European Journal of Medicinal Chemistry, 46(12), 5892-5906. [Link]
-
Labinsights. (2023, May 8). Method for Determination of Drug Permeability. Labinsights. [Link]
-
Swift, R. V., & Amaro, R. E. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B, 121(19), 4976-4987. [Link]
-
Baragana, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(23), 9280-9295. [Link]
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Validation & Comparative
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Quinoline-2,4-diamines
The quinoline-2,4-diamine core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the design of therapeutic agents with a broad spectrum of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of quinoline-2,4-diamine derivatives, offering a comparative overview of their performance as anticancer, antimalarial, and antitubercular agents. We will delve into the key structural modifications that govern their potency and selectivity, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The Quinoline-2,4-diamine Core: A Gateway to Diverse Bioactivities
The fundamental quinoline-2,4-diamine structure, characterized by a fused benzene and pyridine ring system with amino groups at the C2 and C4 positions, provides a unique combination of steric and electronic features. These amino groups serve as crucial hydrogen bond donors and acceptors, enabling interactions with various biological targets. Furthermore, the aromatic ring system allows for π-π stacking and hydrophobic interactions. The true potential of this scaffold, however, lies in the strategic placement of substituents at the N2 and N4 positions, as well as on the quinoline ring itself. These modifications allow for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, ultimately dictating its pharmacological profile.
Comparative Analysis of Biological Activities
The versatility of the quinoline-2,4-diamine scaffold is evident in its demonstrated efficacy against a range of diseases. Below, we compare its application in three major therapeutic areas, highlighting key SAR insights.
Anticancer Activity: Targeting Proliferation and Survival
Quinoline derivatives have long been investigated for their anticancer properties, with mechanisms including the inhibition of receptor tyrosine kinases (RTKs) like EGFR, DNA intercalation, and induction of apoptosis.[1][2] For quinoline-2,4-diamine analogs, substitutions on the amino groups and the quinoline nucleus are critical for cytotoxic potency.
Key SAR Insights for Anticancer Activity:
-
N4-Substitution: Introduction of an aryl or heteroaryl group at the N4 position is often crucial for activity. The nature and substitution pattern of this aromatic ring significantly influence potency.
-
N2-Substitution: The substituent at the N2 position can modulate the overall lipophilicity and steric bulk of the molecule, impacting its ability to fit into the target's binding pocket.
-
Quinoline Ring Substitution: Electron-withdrawing or electron-donating groups on the quinoline core can alter the electronic properties of the entire molecule, influencing its interaction with biological targets.
Comparative Cytotoxicity Data:
| Compound/Analog | N2-Substituent | N4-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | -H | 4-Fluorobenzyl | MCF-7 (Breast) | 9.1-12.0 | [1] |
| Analog B | Piperidin-1-yl | 4-Fluorobenzyl | HCT-116 (Colon) | 9.1-12.0 | [1] |
| Analog C | -H | 3-Nitrobenzyl | HePG-2 (Liver) | >20 | [1] |
| Analog D | Morpholin-4-yl | 4-Chlorobenzyl | HFB4 (Skin) | 15.2 | [3] |
Note: The data presented is a synthesis from multiple sources and may represent ranges or specific values for illustrative compounds.
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"Quinoline-2,4-diamine Core" -> "N4-Aryl/Heteroaryl" [label="Crucial for Potency"]; "Quinoline-2,4-diamine Core" -> "N2-Modulation" [label="Fine-tunes Activity"]; "Quinoline-2,4-diamine Core" -> "Ring_Substituents" [label="Electronic Effects"]; "N4-Aryl/Heteroaryl" -> "Anticancer_Activity"; "N2-Modulation" -> "Anticancer_Activity"; "Ring_Substituents" -> "Anticancer_Activity"; }
Anticancer SAR of Quinoline-2,4-diamines
Antimalarial Activity: A Battle Against Resistance
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of novel antimalarials. Quinoline-based compounds, such as chloroquine, have been mainstays in malaria treatment, and the quinoline-2,4-diamine scaffold offers a promising avenue for new drug candidates. The mechanism of action often involves the inhibition of hemozoin formation in the parasite's food vacuole.
Key SAR Insights for Antimalarial Activity:
-
4-Amino Side Chain: The nature of the substituent at the C4-amino position is a critical determinant of antimalarial activity. A flexible diamine side chain is often favored.[4]
-
Stereochemistry: The stereochemistry of substituents can significantly impact potency, with one enantiomer often being more active than the other.[5]
-
Lipophilicity: A balance of hydrophilicity and lipophilicity is essential for the compound to cross biological membranes and reach its target within the parasite.
Comparative Antiplasmodial Activity:
| Compound/Analog | N4-Side Chain | P. falciparum Strain | IC50 (nM) | Reference |
| Analog E | N,N-diethyl-1,4-pentanediamine | 3D7 (sensitive) | 10-50 | [6] |
| Analog F | N,N-dimethyl-1,2-ethanediamine | W2 (resistant) | 50-100 | [5] |
| (S)-Analog G | 5-carbon aminoalcohol | 3D7 | 12.7 | [5] |
| (R)-Analog G | 5-carbon aminoalcohol | 3D7 | >25 | [5] |
Note: The data presented is a synthesis from multiple sources and may represent ranges or specific values for illustrative compounds.
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"Quinoline_Core" -> "C4_Amino_Side_Chain" [label="Critical for Activity"]; "C4_Amino_Side_Chain" -> "Stereochemistry" [label="Influences Potency"]; "C4_Amino_Side_Chain" -> "Lipophilicity" [label="Membrane Permeation"]; "Stereochemistry" -> "Antimalarial_Activity"; "Lipophilicity" -> "Antimalarial_Activity"; }
Antimalarial SAR of Quinoline Derivatives
Antitubercular Activity: Combating a Persistent Pathogen
Tuberculosis, caused by Mycobacterium tuberculosis, remains a global health threat. The 2,4-diaminoquinazoline class of compounds, structurally very similar to quinoline-2,4-diamines, has been identified as effective inhibitors of M. tuberculosis growth.[7][8] The proposed mechanism for some analogs involves activation by a putative dioxygenase, suggesting they may act as pro-drugs.[7][9]
Key SAR Insights for Antitubercular Activity:
-
N4-Benzylamine: A benzylic amine at the 4-position is a key determinant of activity.[8]
-
N2-Piperidine: A piperidine ring at the 2-position often leads to potent compounds.[8]
-
Quinazoline N1: The nitrogen at position 1 of the quinazoline ring is important for activity.[8]
Comparative Antitubercular Activity:
| Compound/Analog | N2-Substituent | N4-Substituent | M. tuberculosis Strain | MIC (µM) | Reference |
| DAQ Analog 1 | Piperidin-1-yl | 4-Fluorobenzyl | H37Rv | 0.16-0.64 | [10] |
| DAQ Analog 2 | Morpholin-4-yl | 4-Fluorobenzyl | H37Rv | >10 | [8] |
| DAQ Analog 3 | Piperidin-1-yl | Benzyl | H37Rv | 0.5 | [8] |
| SQ109 | (Adamantan-1-yl)(2-aminoethyl)amine | - | H37Rv | 0.16-0.64 | [10] |
Note: DAQ refers to Diaminoquinazoline. The data presented is a synthesis from multiple sources and may represent ranges or specific values for illustrative compounds.
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"Diaminoquinazoline_Core" [fillcolor="#202124"]; "N4_Benzylamine" [fillcolor="#34A853"]; "N2_Piperidine" [fillcolor="#FBBC05"]; "N1_Atom" [fillcolor="#EA4335"]; "Antitubercular_Activity" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
"Diaminoquinazoline_Core" -> "N4_Benzylamine" [label="Key for Activity"]; "Diaminoquinazoline_Core" -> "N2_Piperidine" [label="Potency Enhancer"]; "Diaminoquinazoline_Core" -> "N1_Atom" [label="Essential"]; "N4_Benzylamine" -> "Antitubercular_Activity"; "N2_Piperidine" -> "Antitubercular_Activity"; }
Antitubercular SAR of Diaminoquinazolines
Experimental Protocols
To facilitate the evaluation of novel quinoline-2,4-diamine derivatives, we provide detailed, step-by-step methodologies for key in vitro assays.
Synthesis of N2,N4-Disubstituted Quinoline-2,4-diamines
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"Anthranilic_Acid" -> "Quinazoline-2,4-dione" [label="Urea"]; "Quinazoline-2,4-dione" -> "2,4-Dichloroquinazoline" [label="POCl3"]; "2,4-Dichloroquinazoline" -> "4-Amino-2-chloroquinazoline" [label="Amine 1 (R1-NH2)"]; "4-Amino-2-chloroquinazoline" -> "N2,N4-Disubstituted_Quinazoline-2,4-diamine" [label="Amine 2 (R2-NH2)"]; }
General Synthetic Workflow
Step 1: Synthesis of Quinazoline-2,4-dione
-
A mixture of anthranilic acid and urea is heated at 180-190 °C for several hours.
-
The reaction mixture is cooled, and the solid product is washed with water and recrystallized to yield quinazoline-2,4-dione.[11]
Step 2: Synthesis of 2,4-Dichloroquinazoline
-
Quinazoline-2,4-dione is refluxed with phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of N,N-dimethylaniline.
-
After completion of the reaction, the excess POCl₃ is removed under reduced pressure.
-
The residue is poured onto crushed ice, and the precipitated 2,4-dichloroquinazoline is filtered, washed with water, and dried.[11]
Step 3: Synthesis of 4-Amino-2-chloroquinazoline
-
2,4-Dichloroquinazoline is dissolved in a suitable solvent (e.g., isopropanol).
-
The first amine (R¹-NH₂) is added, and the mixture is stirred at room temperature or heated to reflux.
-
The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the product is purified by column chromatography.[11]
Step 4: Synthesis of N²,N⁴-Disubstituted Quinoline-2,4-diamine
-
The 4-amino-2-chloroquinazoline intermediate is dissolved in a suitable solvent.
-
The second amine (R²-NH₂) is added, and the mixture is heated to reflux.
-
After the reaction is complete, the product is isolated and purified by crystallization or column chromatography to yield the final N²,N⁴-disubstituted quinoline-2,4-diamine.[11]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.[3]
In Vitro Antimalarial Activity: SYBR Green I-based Assay
This assay measures the proliferation of P. falciparum by quantifying parasitic DNA using the fluorescent dye SYBR Green I.[13]
Protocol:
-
Parasite Culture: Maintain a synchronized culture of P. falciparum in human erythrocytes.
-
Drug Plate Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.
-
Infection: Add the parasitized red blood cells (1-2% parasitemia, 2% hematocrit) to the drug plate and incubate for 72 hours under a gas mixture of 5% O₂, 5% CO₂, and 90% N₂.[14]
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark for 1 hour.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
IC50 Determination: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration.[13]
In Vitro Antitubercular Activity: Mycobacterial Growth Inhibition Assay (MGIA)
The MGIA is a functional assay that measures the ability of compounds to inhibit the growth of M. tuberculosis.[1][15]
Protocol:
-
Bacterial Culture: Grow M. tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well plate.
-
Inoculation: Inoculate each well with the bacterial suspension to a final volume of 200 µL.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
Growth Assessment: Determine the minimum inhibitory concentration (MIC) visually as the lowest concentration of the compound that completely inhibits bacterial growth. Alternatively, a resazurin-based assay can be used for colorimetric determination of viability.[7]
Conclusion and Future Directions
The quinoline-2,4-diamine scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the core structure can lead to significant changes in biological activity and target selectivity. The comparative data and detailed protocols provided herein are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of new quinoline-2,4-diamine derivatives with improved potency and drug-like properties.
Future research in this area should focus on exploring novel substitutions at the N2 and N4 positions, as well as on the quinoline ring, to further optimize activity and overcome resistance mechanisms. The application of computational modeling and structure-based drug design will be instrumental in guiding these efforts. Moreover, a deeper understanding of the mechanisms of action of these compounds will be crucial for their successful clinical translation. The continued exploration of the quinoline-2,4-diamine scaffold holds great promise for the discovery of next-generation therapies for cancer, malaria, and tuberculosis.
References
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ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Fidock, D. A., et al. (n.d.). Antimalarial efficacy screening: in vitro and in vivo protocols. Retrieved from [Link]
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- Protopopova, M., et al. (2005). Drug Therapy of Experimental Tuberculosis (TB): Improved Outcome by Combining SQ109, a New Diamine Antibiotic, with Existing TB Drugs. Journal of Antimicrobial Chemotherapy, 56(5), 968-974.
- Rosowsky, A., et al. (1998). Antimalarial Activities of New Pyrrolo[3,2-f]Quinazoline-1,3-Diamine Derivatives. Antimicrobial Agents and Chemotherapy, 42(11), 2829-2834.
- Wenzel, N. I., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 15(1), 1-20.
- Van Horn, K. S., et al. (2025). Antibacterial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-Diamines. Journal of Medicinal Chemistry, 68(1), 1-15.
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- The Journal of Phytopharmacology. (2023). In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. The Journal of Phytopharmacology, 12(1), 1-6.
- Barenne, M., et al. (2014). Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. Malaria Journal, 13, 22.
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- Onajole, O. K., et al. (2010). Identification of new diamine scaffolds with activity against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 20(18), 5578–5581.
- Southeast Asian J Trop Med Public Health. (1986). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian J Trop Med Public Health, 17(4), 523-529.
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ResearchGate. (2022). In Vitro Determination of Anti-Plasmodial Activity of Artemisia Annua Leaf Extract on Plasmodium Parasite. Retrieved from [Link]
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- Kumar, A., et al. (2017). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Organic & Biomolecular Chemistry, 15(38), 8156-8164.
- Taddese, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(42), 25014–25038.
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- Sławiński, J., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. International Journal of Molecular Sciences, 24(6), 5262.
- Wang, Y., et al. (2020). Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Journal of Medicinal Chemistry, 63(8), 4147–4167.
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- Sriram, D., et al. (2010). New quinoline derivatives: synthesis and investigation of antibacterial and antituberculosis properties. European Journal of Medicinal Chemistry, 45(10), 4559-4564.
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A Comparative Guide to Quinoline-Based Kinase Inhibitors: Evaluating Derivatives of the Quinoline-2,4-diamine Scaffold
Abstract: Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a cornerstone of many diseases, particularly cancer. The quinoline chemical scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.[1][2] This guide provides a comparative analysis of kinase inhibitors derived from the versatile Quinoline-2,4-diamine scaffold. We will objectively compare their performance and mechanistic profiles with established, clinically relevant kinase inhibitors that also feature quinoline or the closely related quinazoline core. This analysis is supported by a review of experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a robust framework for evaluating novel kinase inhibitors.
The Quinoline Scaffold: A Cornerstone of Kinase Inhibitor Design
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a highly versatile and "druggable" scaffold in medicinal chemistry.[1] Its prevalence in FDA-approved kinase inhibitors is a testament to its favorable properties. Structurally, the quinoline core can mimic the adenine hinge-binding region of ATP, allowing derivatives to act as competitive inhibitors at the kinase ATP-binding site. This fundamental mechanism blocks the transfer of phosphate to substrate proteins, thereby interrupting the downstream signaling cascades that drive oncogenic processes like cell proliferation and survival.[3][4]
Several successful drugs, including Bosutinib (BCR-ABL/Src inhibitor) and Cabozantinib (c-MET/VEGFR2 inhibitor), are built upon the quinoline core, highlighting its clinical importance.[5][6][7] The closely related quinazoline scaffold is found in EGFR inhibitors like Gefitinib and Erlotinib .[3][8][9] The Quinoline-2,4-diamine structure serves as a key precursor for synthesizing novel compounds where substitutions at the 2- and 4-positions are a common strategy to optimize potency and pharmacokinetic profiles.[10]
Profile and Comparative Analysis of Quinoline-Based Inhibitors
The efficacy of a kinase inhibitor is defined by its potency (how much of the drug is needed to inhibit the target) and its selectivity (how specifically it inhibits the target kinase over the ~500 other kinases in the human kinome). Below, we compare derivatives based on quinoline scaffolds against established clinical agents.
Table 1: Comparative Performance of Quinoline-Based Kinase Inhibitors
| Compound ID | Core Scaffold | Primary Target(s) | IC50 (nM) | Key Cellular Activity/Indication | Reference(s) |
| Gefitinib | Quinazoline | EGFR | 2-37 | Effective in non-small cell lung cancer (NSCLC) with activating EGFR mutations.[3][11][12] | [13] |
| Bosutinib | Quinoline | BCR-ABL, Src | 1.2 (Src), <50 (BCR-ABL) | Approved for Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML).[5][14] | [14] |
| Cabozantinib | Quinoline | VEGFR2, c-MET | 0.035 (VEGFR2), 1.3 (c-MET) | Approved for medullary thyroid cancer and renal cell carcinoma; potent anti-angiogenic activity.[15][16][17][18] | [16][18] |
| Compound 14 (RIPK2) | 4-Aminoquinoline | RIPK2 | 5.1 | Potent and selective experimental inhibitor of RIPK2, a key regulator of immune signaling. | [19] |
| Compound 9h (HPK1) | Quinazoline-2,5-diamine | HPK1 | 1.11 | Potent experimental inhibitor of HPK1, a negative regulator of T-cell receptor signaling. | [20] |
Note: IC50 values can vary based on assay conditions. The data presented is for comparative purposes.
This comparison highlights the versatility of the quinoline and quinazoline scaffolds. While FDA-approved drugs like Gefitinib, Bosutinib, and Cabozantinib demonstrate potent activity against well-validated cancer targets, novel derivatives built from related diamine scaffolds show promise against emerging targets in immuno-oncology (HPK1) and inflammation (RIPK2).[19][20] The sub-nanomolar to low-nanomolar potency of these compounds underscores the power of this chemical class.
Mechanistic Insights: Targeting Oncogenic Signaling Pathways
To understand how these inhibitors function, it is crucial to visualize their points of intervention within the complex web of cellular signaling.
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway is a primary driver of cell proliferation and survival in many cancers.[21][22] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, which initiates multiple downstream cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways.[23][24] Inhibitors like Gefitinib block this initial phosphorylation step.
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
The BCR-ABL Signaling Pathway
In Chronic Myeloid Leukemia (CML), the Philadelphia chromosome results in the BCR-ABL fusion protein, a constitutively active tyrosine kinase.[25] This oncoprotein drives uncontrolled cell proliferation and survival by activating several pathways, including the RAS/MAPK and PI3K/AKT cascades.[26][27][28] Bosutinib directly inhibits the kinase activity of BCR-ABL.[5]
Caption: BCR-ABL signaling cascade and the inhibitory action of Bosutinib.
Experimental Protocols for Comparative Evaluation
Objective comparison of kinase inhibitors requires standardized and robust experimental methodologies. The causality behind these experimental choices is to build a tiered system of validation, moving from a direct, isolated enzymatic interaction to a complex cellular response.
Caption: Tiered workflow for evaluating novel kinase inhibitors.
Protocol 1: In Vitro Biochemical Kinase Activity Assay (ADP-Glo™)
Purpose: To determine the direct inhibitory effect of a compound on the catalytic activity of a purified kinase enzyme and calculate its IC50 value. This assay is chosen for its high sensitivity and universal applicability to nearly all kinases.[29] It measures the amount of ADP produced, which is a direct product of kinase activity.[30]
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitor (e.g., Quinoline-2,4-diamine derivative) in DMSO, then dilute further in kinase assay buffer. Final DMSO concentration should be kept constant (e.g., <1%).
-
Prepare solutions of purified kinase enzyme, substrate (specific peptide or protein), and ATP in kinase assay buffer. The ATP concentration is typically set near the Michaelis-Menten constant (Km) for the specific kinase to ensure competitive inhibitors can be accurately assessed.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test inhibitor dilution or control (DMSO for 0% inhibition, potent known inhibitor for 100% inhibition).[31]
-
Add 5 µL of a master mix containing the kinase enzyme and its specific substrate.[31]
-
Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes). The duration is optimized to ensure the reaction is in the linear range (<10-20% ATP consumption).
-
-
Signal Detection:
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent. This reagent converts the ADP generated into ATP, which then fuels a luciferase reaction, producing light.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Convert luminescence signals to percent inhibition relative to controls.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation/Viability Assay
Purpose: To assess the functional consequence of kinase inhibition on cancer cell lines whose growth is dependent on the target kinase.[32] This assay moves beyond the purified enzyme to a more biologically relevant system, testing the compound's ability to cross the cell membrane and engage its target in a complex intracellular environment.
Methodology:
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., A549 for EGFR, K562 for BCR-ABL) under standard conditions (37°C, 5% CO₂).
-
Harvest cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Allow cells to adhere and resume growth overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test inhibitor in the appropriate cell culture medium.
-
Remove the old medium from the cell plate and add 100 µL of the medium containing the test inhibitor or control (medium with DMSO).
-
Incubate the plate for 72 hours. This duration allows for multiple cell doubling times, making antiproliferative effects apparent.
-
-
Viability Measurement (MTT Assay Example):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Carefully aspirate the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration relative to the DMSO-treated control cells.
-
Plot the percentage of inhibition against the log concentration of the inhibitor to calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Conclusion and Future Directions
The quinoline scaffold and its close analog, quinazoline, are undeniably powerful core structures for the development of potent and selective kinase inhibitors.[2] Clinically approved drugs like Bosutinib and Cabozantinib validate the utility of the quinoline core in targeting established oncogenic drivers such as BCR-ABL and VEGFR2/c-MET.[5][15]
Derivatives of the Quinoline-2,4-diamine scaffold and related structures are demonstrating exciting potential against a new wave of kinase targets. The structure-activity relationship (SAR) studies on these compounds reveal that strategic modifications to the core can precisely tune their potency and selectivity.[13][33] The challenge and opportunity for researchers lie in optimizing these novel compounds to improve their drug-like properties, including metabolic stability and oral bioavailability, while maintaining high on-target potency. As our understanding of kinase signaling in disease continues to expand, scaffolds like Quinoline-2,4-diamine will remain an essential tool in the arsenal of medicinal chemists, paving the way for the next generation of targeted therapies.
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Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. Available at: [Link]
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Al-Ostoot, F. H., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]
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Validating Therapeutic Targets of Quinoline-2,4-diamine Derivatives: A Comparative Guide for Drug Discovery
In the landscape of modern drug discovery, the identification and validation of novel therapeutic targets are paramount to developing next-generation medicines. The quinoline-2,4-diamine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile foundation for the synthesis of a multitude of biologically active compounds.[1][2] This guide provides an in-depth, comparative analysis of the validation process for therapeutic targets of molecules derived from this promising chemical starting point. We will move beyond theoretical discussions to provide actionable insights and experimental protocols, empowering researchers to rigorously assess the therapeutic potential of their quinoline-based compounds.
The Quinoline-2,4-diamine Scaffold: A Launchpad for Therapeutic Innovation
The quinoline core, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of numerous approved drugs, including antimalarials like chloroquine and anticancer agents.[2][3] The 2,4-diamino substitution pattern, in particular, has given rise to compounds with a diverse range of activities, from inhibiting Mycobacterium tuberculosis growth to modulating key signaling pathways in cancer.[1][4] It is crucial to understand that "Quinoline-2,4-diamine" itself is not the therapeutic target but rather the foundational chemical structure from which potent and selective modulators of various biological targets are developed.
The Imperative of Rigorous Target Validation
The journey from a hit compound to a clinical candidate is fraught with challenges, with a significant portion of drugs failing in clinical trials due to a lack of efficacy.[5] This underscores the critical need for robust preclinical target validation. The primary goal of target validation is to build a strong body of evidence demonstrating that engaging a specific biological target with a small molecule will lead to a desired therapeutic outcome.[5][6][7] An ideal therapeutic target plays a pivotal role in the pathophysiology of a disease and can be modulated with a favorable toxicity profile.[6]
A Comparative Look at Validating Targets of Quinoline-2,4-diamine Derivatives
Derivatives of the quinoline-2,4-diamine scaffold have been shown to interact with a variety of target classes, including enzymes and transcription factors. The validation strategy for each target class has unique considerations.
| Target Class | Key Validation Considerations | Example Target for Quinoline-2,4-diamine Derivatives |
| Enzymes (e.g., Kinases) | - Direct measurement of enzymatic activity inhibition (IC50).- Confirmation of target engagement in cells (e.g., CETSA, phospho-protein western blotting).- Assessment of downstream pathway modulation.- High-throughput screenability.[6] | p21-activated kinase 4 (PAK4)[8] |
| Transcription Factors | - Confirmation of direct binding to the target protein.- Measurement of downstream gene expression changes (e.g., qPCR, RNA-seq).- Phenotypic assays to confirm modulation of cellular processes (e.g., proliferation, apoptosis).- Often more challenging for direct enzymatic assays. | Lymphoid enhancer-binding factor 1 (Lef1)[9] |
| Other Proteins | - Diverse validation methods depending on protein function.- May involve binding assays, functional readouts, or phenotypic screens.- Elucidation of the precise mechanism of action can be complex. | Aldehyde dehydrogenase 1 (ALDH1), Quinone reductase 2 (QR2)[10] |
Experimental Workflow: Validating a Kinase Target for a Novel Quinoline-2,4-diamine Derivative
Let's consider a hypothetical scenario where a novel quinoline-2,4-diamine derivative, "Compound Q," is identified from a phenotypic screen as having potent anti-proliferative effects in a cancer cell line. A subsequent kinome scan suggests that Compound Q may be an inhibitor of p21-activated kinase 4 (PAK4), a known oncogene. The following workflow outlines the steps to validate PAK4 as the therapeutic target of Compound Q.
Phase 1: In Vitro Target Engagement and Selectivity
-
Biochemical Kinase Assay:
-
Objective: To determine the direct inhibitory activity of Compound Q on purified PAK4 enzyme.
-
Method: A radiometric or fluorescence-based in vitro kinase assay is performed with recombinant human PAK4. A dose-response curve is generated to calculate the IC50 value.
-
Rationale: This initial step confirms direct interaction and quantifies the potency of the compound against the purified target protein.
-
-
Kinase Selectivity Profiling:
-
Objective: To assess the selectivity of Compound Q against a broad panel of other kinases.
-
Method: Compound Q is screened at a fixed concentration (e.g., 1 µM) against a panel of several hundred human kinases.
-
Rationale: High selectivity is a desirable attribute for a therapeutic candidate as it minimizes the potential for off-target effects and associated toxicities.
-
Phase 2: Cellular Target Engagement and Pathway Modulation
-
Cellular Thermal Shift Assay (CETSA):
-
Objective: To confirm that Compound Q directly binds to PAK4 in a cellular context.
-
Method:
-
Treat intact cells with Compound Q or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge to separate aggregated (denatured) proteins from the soluble fraction.
-
Analyze the amount of soluble PAK4 at each temperature by Western blotting.
-
-
Rationale: The binding of a ligand (Compound Q) stabilizes the target protein (PAK4) against thermal denaturation, resulting in a shift in its melting curve. This provides strong evidence of target engagement in a physiological setting.
dot
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
-
-
Phospho-protein Analysis:
-
Objective: To determine if Compound Q inhibits the catalytic activity of PAK4 in cells.
-
Method: Treat cells with Compound Q and analyze the phosphorylation status of known PAK4 substrates (e.g., LIMK1) by Western blotting using phospho-specific antibodies.
-
Rationale: A reduction in the phosphorylation of downstream substrates provides functional evidence of target inhibition.[8]
-
Phase 3: Cellular Phenotypic Analysis
-
Cell Proliferation and Apoptosis Assays:
-
Objective: To correlate target inhibition with the observed anti-proliferative phenotype.
-
Method: Perform dose-response studies with Compound Q in cell lines with varying levels of PAK4 expression or in isogenic cell lines (wild-type vs. PAK4 knockout). Measure cell viability (e.g., MTT assay) and apoptosis (e.g., caspase-3/7 activity assay).
-
Rationale: A stronger anti-proliferative effect in PAK4-dependent cells or rescue of the phenotype in knockout cells strengthens the link between target and effect.
-
-
Migration and Invasion Assays:
-
Objective: To assess the impact of Compound Q on other cancer-related phenotypes regulated by PAK4.
-
Method: Utilize transwell migration and invasion assays to measure the effect of Compound Q on cell motility.[8]
-
Rationale: PAK4 is known to be involved in cell migration and invasion; therefore, inhibition of these processes by Compound Q would provide further evidence for on-target activity.[8]
-
Phase 4: In Vivo Proof-of-Concept
-
Xenograft Tumor Model:
-
Objective: To evaluate the in vivo efficacy of Compound Q in a preclinical animal model.
-
Method: Implant human cancer cells expressing high levels of PAK4 into immunocompromised mice. Once tumors are established, treat the mice with Compound Q or a vehicle control. Monitor tumor growth over time.
-
Rationale: A significant reduction in tumor growth in the treated group compared to the control group provides in vivo validation of the therapeutic hypothesis.[7][11]
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
Objective: To correlate drug exposure with target modulation and efficacy in vivo.
-
Method: Collect plasma and tumor samples from the xenograft study at various time points. Measure Compound Q concentrations (PK) and the levels of a biomarker of PAK4 activity (e.g., p-LIMK1) in the tumors (PD).
-
Rationale: Establishing a clear relationship between drug exposure, target engagement, and the anti-tumor response is a cornerstone of a robust preclinical validation package.[7][11]
dot
Caption: Logical Flow of Target Validation Experiments.
-
Alternative Therapeutic Strategies and Comparative Validation
The versatility of the quinoline-2,4-diamine scaffold allows for the development of compounds targeting diverse pathways. For instance, a different derivative might be found to inhibit the Wnt/β-catenin signaling pathway by targeting the transcription factor Lef1, as has been shown for the related 2,4-diaminoquinazoline scaffold.[9] The validation of a transcription factor inhibitor would rely less on direct enzymatic assays and more on biophysical methods to confirm binding, along with extensive gene expression analysis (e.g., RNA-sequencing) to demonstrate on-target pathway modulation.
| Feature | Kinase Inhibitor (e.g., PAK4) | Transcription Factor Inhibitor (e.g., Lef1) |
| Primary Validation Assay | In vitro kinase activity assay | Biophysical binding assay (e.g., SPR, MST) |
| Cellular Activity Readout | Phosphorylation of downstream substrates | Expression of target genes (e.g., MYC, AXIN2)[9] |
| Key Challenge | Achieving selectivity across the kinome | Demonstrating direct binding and functional modulation in the nucleus |
| In Vivo Biomarker | Phospho-protein levels in tumor tissue | mRNA or protein levels of target genes in tumor tissue |
Conclusion
The validation of a therapeutic target for a novel compound derived from the quinoline-2,4-diamine scaffold is a multi-faceted process that requires a logical and stepwise accumulation of evidence. By employing a suite of in vitro, cellular, and in vivo experiments, researchers can build a compelling case for the therapeutic potential of their molecule and its intended target. This guide provides a framework for these validation studies, emphasizing the importance of demonstrating not only that a compound can bind to its target, but that this interaction translates into a meaningful biological effect in a disease-relevant context. The ultimate goal is to increase the probability of success in the clinic by ensuring that only the most promising and well-validated therapeutic candidates advance through the drug development pipeline.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Quinoline-2,4-Diamine Compounds
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] Among its many derivatives, the quinoline-2,4-diamine class has emerged as a particularly promising chemotype, demonstrating significant potential in oncology and infectious diseases.[1][2][3] This guide provides a comparative analysis of the preclinical efficacy of these compounds, bridging the critical gap between laboratory assays (in vitro) and whole-organism studies (in vivo). We will delve into the mechanistic underpinnings of a key example, CBL0137, and provide standardized protocols to illustrate the rigorous evaluation process these compounds undergo.
The In Vitro to In Vivo Translation Challenge
A fundamental challenge in drug development is the translation of promising in vitro activity—the effect of a drug on isolated cells or molecules in a controlled laboratory setting—to in vivo efficacy, which is the drug's performance in a living organism. High potency in a cell-based assay does not always guarantee success in an animal model. Factors such as absorption, distribution, metabolism, excretion (ADME), and off-target toxicity can dramatically alter a compound's therapeutic window. This guide will use the well-documented anticancer agent CBL0137, a second-generation curaxin with a quinoline core, to illustrate this translational journey.
Case Study: CBL0137 - A FACT Inhibitor
CBL0137 is a small molecule that exerts its anticancer effects primarily by targeting the Facilitates Chromatin Transcription (FACT) complex.[4] This complex is crucial for chromatin remodeling, a process that cancer cells heavily rely on for transcription, replication, and DNA repair. By binding to DNA and trapping the FACT complex, CBL0137 disrupts these essential cellular processes, leading to the activation of tumor suppressor pathways like p53 and the inhibition of pro-survival pathways such as NF-κB.[4][5][6]
In Vitro Efficacy Profile of CBL0137
The initial assessment of a compound's potential begins with in vitro studies. For CBL0137, these assays are designed to confirm its mechanism of action and determine its potency against various cancer cell lines.
Key In Vitro Findings:
-
Target Engagement: Cell-based reporter assays demonstrate that CBL0137 activates p53 and inhibits NF-κB with EC50 values in the sub-micromolar range (0.37 µM and 0.47 µM, respectively).[6]
-
Antiproliferative Activity: CBL0137 effectively inhibits the proliferation of a wide range of cancer cells. For example, the half-maximal inhibitory concentration (IC50) against various breast cancer cell lines (MCF7, MDA-MB-231, SKBR3) was determined to be approximately 1 µM after 72 hours of exposure.[[“]]
-
Mechanism of Action: Flow cytometry analyses confirm that CBL0137 induces apoptosis (programmed cell death) and causes cell cycle arrest, typically at the G2/M phase, in treated cancer cells.[[“]][8] RNA sequencing and western blot analyses further validate that these effects are linked to the disruption of DNA damage repair pathways.[4]
Table 1: Summary of In Vitro Efficacy Data for CBL0137
| Assay Type | Cell Line(s) | Endpoint Measured | Result (IC50 / EC50) | Reference(s) |
| p53 Reporter Assay | N/A (Cell-based) | p53 Activation | 0.37 µM | [6] |
| NF-κB Reporter Assay | N/A (Cell-based) | NF-κB Inhibition | 0.47 µM | [6] |
| Cell Viability (MTT Assay) | Breast Cancer (MCF7, etc.) | Inhibition of Proliferation | ~1.0 µM (72h) | [[“]] |
| Cell Viability | NKTCL | Inhibition of Proliferation | Potent Inhibition | [4] |
| Apoptosis Assay (Annexin V) | AML and MM cell lines | Induction of Apoptosis | Active Induction | [8] |
| Cell Cycle Analysis | Breast Cancer (MCF7, etc.) | Cell Cycle Arrest | G2/M Arrest | [[“]] |
NKTCL: NK/T-cell lymphoma; AML: Acute Myeloid Leukemia; MM: Multiple Myeloma.
In Vivo Efficacy Profile of CBL0137
Following promising in vitro results, the evaluation moves to in vivo models to assess the compound's efficacy and safety in a complex biological system. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard approach.
Key In Vivo Findings:
-
Tumor Growth Inhibition: CBL0137 has demonstrated significant antitumor activity across numerous xenograft models, including those for pancreatic cancer, NKTCL, and triple-negative breast cancer (TNBC).[4][9] In a patient-derived xenograft (PDX) model of pancreatic cancer, CBL0137's efficacy correlated with the overexpression of the FACT complex in the tumors.[9]
-
Blood-Brain Barrier Penetration: Importantly for brain tumors, studies have shown that CBL0137 can cross the blood-brain barrier and is effective in orthotopic glioblastoma models.[5][6]
-
Combination Therapy: The efficacy of CBL0137 is enhanced when used in combination with other agents. It shows synergistic antitumor effects with immune checkpoint inhibitors (anti-PD-1) and significantly increases the sensitivity of cancer cells to traditional chemotherapies like cisplatin.[4][5]
Table 2: Summary of In Vivo Efficacy Data for CBL0137
| Cancer Model | Animal Model | Dosing & Route | Outcome | Reference(s) |
| NK/T-cell Lymphoma | Xenograft | N/A | Significant tumor growth inhibition | [4] |
| Pancreatic Cancer (PANC-1) | Orthotopic | N/A | Effective against gemcitabine-resistant tumors | [9] |
| Pancreatic Cancer | PDX | N/A | Efficacy correlated with FACT overexpression | [9] |
| Glioblastoma | Orthotopic | Oral or IV | Prolonged survival; effective against TMZ-resistant models | [5][6] |
| Triple-Negative Breast Cancer | Xenograft | N/A | Inhibition of primary tumor growth | [4] |
| Acute Myeloid Leukemia | Murine Model | N/A | Significant anticancer effects (assessed by spleen and liver changes) | [8] |
PDX: Patient-Derived Xenograft; TMZ: Temozolomide.
Experimental Protocols
To ensure scientific integrity, the methods used to generate efficacy data must be robust and reproducible. Below are representative, step-by-step protocols for key assays.
Protocol 1: In Vitro Cell Viability (MTT Assay)
This protocol outlines a standard method for assessing a compound's effect on cancer cell proliferation.
Objective: To determine the IC50 value of a Quinoline-2,4-diamine compound.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the test compound (e.g., CBL0137) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: In Vivo Tumor Xenograft Study
This protocol describes a common animal model for evaluating the antitumor efficacy of a compound.
Objective: To assess the ability of a Quinoline-2,4-diamine compound to inhibit tumor growth in mice.
Methodology:
-
Animal Acclimatization: Acclimate immunocompromised mice (e.g., NOD-SCID) for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., MOLM-13) suspended in a solution like Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound (e.g., BPR1K871 at 1, 3, or 10 mg/kg) via the determined route (e.g., intravenous injection) according to the planned schedule. The control group receives the vehicle solution.[10]
-
Efficacy Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor body weight as an indicator of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration.
-
Data Analysis: Plot the mean tumor volume for each group over time. Statistically compare the tumor growth between the treated and control groups to determine efficacy.
Visualizing Mechanisms and Workflows
Diagrams are essential for conceptualizing complex biological pathways and experimental processes.
Signaling Pathway of CBL0137
This diagram illustrates how CBL0137 modulates key cancer-related pathways.
Caption: Mechanism of action for CBL0137.
Drug Discovery Workflow: From In Vitro to In Vivo
This diagram outlines the logical progression from initial screening to preclinical validation.
Caption: Preclinical drug discovery workflow.
Conclusion
The journey of a Quinoline-2,4-diamine compound from a laboratory curiosity to a potential therapeutic is a multi-stage process that relies on a strong correlation between in vitro and in vivo data. As exemplified by CBL0137, potent in vitro activity against cancer cell lines, driven by a clear mechanism of action like FACT inhibition, provides a strong rationale for advancing to animal models. Subsequent success in these in vivo studies, demonstrating significant tumor growth inhibition and manageable toxicity, is the critical validation needed to justify further development. This guide underscores the indispensable nature of both research phases in identifying and validating the next generation of targeted therapies.
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Antitumor effect of curaxin CBLC137 in xenograft mouse models of... ResearchGate. Available from: [Link]
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A Comparative Analysis of Quinoline-2,4-diamine and Quinazoline-2,4-diamines for Drug Discovery
A Senior Application Scientist's Guide to Two Privileged Scaffolds
In the landscape of medicinal chemistry, the quinoline and quinazoline scaffolds have long been recognized as "privileged structures" due to their ability to bind to a wide range of biological targets with high affinity. This guide provides a comprehensive comparative analysis of two closely related diamino-derivatives: Quinoline-2,4-diamine and Quinazoline-2,4-diamines. We will delve into their chemical properties, synthetic routes, and biological activities, supported by experimental data and protocols to aid researchers in drug development.
Structural and Physicochemical Distinctions
At first glance, the two scaffolds appear remarkably similar. Both are bicyclic aromatic systems containing two nitrogen atoms. However, the arrangement of these nitrogens imparts distinct electronic and steric properties that profoundly influence their biological activity.
-
Quinoline-2,4-diamine : This scaffold consists of a benzene ring fused to a pyridine ring, with amino groups at positions 2 and 4. The nitrogen at position 1 draws electron density, influencing the reactivity and basicity of the amino substituents.
-
Quinazoline-2,4-diamine : In this isomer, a benzene ring is fused to a pyrimidine ring, with nitrogens at positions 1 and 3.[1] This arrangement in the quinazoline core is crucial for its role in developing Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[2]
The difference in nitrogen placement affects the overall electron distribution, hydrogen bonding capabilities, and conformational flexibility of derivatives, leading to different structure-activity relationships (SAR).
A Comparative Overview of Synthesis Strategies
The synthetic accessibility of a scaffold is a critical consideration in drug discovery. Both quinoline and quinazoline diamines can be prepared through multi-step sequences, often starting from commercially available precursors.
Synthesis of Quinoline-2,4-diamines
The synthesis of the quinoline core can be achieved through several named reactions, such as the Skraup, Combes, or Doebner-von Miller syntheses.[3][4] However, these classical methods are often harsh and may not be suitable for substrates with multiple amino groups.[5] A more common and versatile approach for generating 2,4-disubstituted quinolines involves the use of a pre-functionalized quinoline, such as a dichloro-derivative.
Proposed Synthetic Workflow for Quinoline-2,4-diamine Derivatives
Caption: Proposed workflow for synthesizing quinoline-2,4-diamine derivatives.
Synthesis of Quinazoline-2,4-diamines
The synthesis of quinazoline-2,4-diamines is well-established and typically begins with anthranilic acid or a derivative.[6][7]
Typical Synthetic Workflow for Quinazoline-2,4-diamine Derivatives
Caption: Common synthetic pathway for quinazoline-2,4-diamine derivatives.
Biological Activity and Therapeutic Potential: A Head-to-Head Comparison
While both scaffolds exhibit a broad spectrum of biological activities, their primary therapeutic applications and mechanisms of action often diverge.
| Feature | Quinoline-2,4-diamine Derivatives | Quinazoline-2,4-diamine Derivatives |
| Primary Therapeutic Areas | Antimalarial, Anticancer, Antimicrobial[8][9][10] | Anticancer, Antimicrobial, Anti-inflammatory, Antiviral[11][12] |
| Key Mechanisms of Action | DNA intercalation, Apoptosis induction, Cell cycle arrest[5] | EGFR inhibition, Wnt signaling inhibition, Dihydrofolate reductase (DHFR) inhibition[2][6][13] |
| Notable Examples | Mefloquine analogues (antimalarial)[10] | Gefitinib, Erlotinib (EGFR inhibitors for cancer), Trimetrexate (DHFR inhibitor)[2] |
Anticancer Activity
Both quinoline and quinazoline derivatives have been extensively investigated as anticancer agents.[2][5]
-
Quinazolines as Kinase Inhibitors : The quinazoline scaffold is particularly renowned for its role in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[2] The nitrogen atoms at positions 1 and 3 are crucial for hydrogen bonding interactions within the ATP-binding pocket of the EGFR kinase domain.
-
Quinolines in Oncology : Quinoline derivatives exhibit anticancer properties through various mechanisms, including the induction of apoptosis and cell cycle arrest.[5] Some derivatives have also been shown to inhibit tubulin polymerization.[2]
Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives
Caption: EGFR signaling inhibition by quinazoline derivatives.
Antimicrobial and Antimalarial Activity
-
Quinoline's Legacy in Antimalarials : The quinoline scaffold is the backbone of some of the most important antimalarial drugs, such as chloroquine and mefloquine.[14] Diamine quinoline methanols have been designed based on the mefloquine scaffold, showing potent antimalarial activity.[10]
-
Quinazolines as Broad-Spectrum Antimicrobials : Quinazoline-2,4-diamines have demonstrated potent activity against a range of pathogens, including bacteria, fungi, and Leishmania.[6][15] Some derivatives act by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism.[6]
Experimental Protocols
To facilitate further research, we provide detailed, step-by-step methodologies for key experiments.
General Protocol for the Synthesis of N2,N4-Disubstituted Quinazoline-2,4-diamines
This protocol is adapted from established procedures.[6][7]
Step 1: Synthesis of 2,4-Dichloroquinazoline
-
To a suspension of quinazoline-2,4(1H,3H)-dione (1 equivalent) in phosphorus oxychloride (10 equivalents), add N,N-dimethylaniline (0.5 equivalents) dropwise.
-
Heat the mixture to 120°C and stir for 24 hours.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain 2,4-dichloroquinazoline.
Step 2: Regioselective Substitution at C4
-
Dissolve 2,4-dichloroquinazoline (1 equivalent) in n-butanol.
-
Add the primary amine (R1-NH2, 1.1 equivalents) and diisopropylethylamine (DIEA, 1.5 equivalents).
-
Stir the mixture at 40°C for 2 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the 4-amino-2-chloroquinazoline derivative.
Step 3: Substitution at C2
-
To a solution of the 4-amino-2-chloroquinazoline derivative (1 equivalent) in n-butanol, add the second amine (R2-NH2, 1.2 equivalents) and DIEA (1.5 equivalents).
-
Heat the mixture to 120°C and stir overnight.
-
Cool the reaction to room temperature and remove the solvent in vacuo.
-
Purify the crude product by column chromatography to obtain the final N2,N4-disubstituted quinazoline-2,4-diamine.
Protocol for Evaluating Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric method to assess cell viability.[1][8][14][16]
Materials:
-
96-well microplates
-
Cancer cell line of interest
-
Complete culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding : Seed cells in a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[1] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.[1]
-
Incubation : Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[16]
-
Formazan Solubilization : Carefully remove the medium and add 100 µL of the solubilization solution to each well.[16] Allow the plate to stand overnight in the incubator to ensure complete solubilization of the purple formazan crystals.[16]
-
Data Acquisition : Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[16]
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.[1]
Experimental Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Conclusion and Future Directions
Both quinoline-2,4-diamine and quinazoline-2,4-diamine scaffolds are invaluable tools in the arsenal of medicinal chemists. Quinazolines have a more established clinical track record, particularly as EGFR inhibitors in oncology.[2] In contrast, quinolines are renowned for their historical and ongoing importance in combating malaria and are emerging as versatile anticancer agents with diverse mechanisms of action.[2][14]
The choice between these two scaffolds will ultimately depend on the specific molecular target and the desired pharmacological profile. The synthetic routes and biological evaluation protocols provided in this guide offer a solid foundation for researchers to explore and exploit the therapeutic potential of these two remarkable heterocyclic systems.
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A Comparative Guide to the Cross-Reactivity Profiling of Quinoline-2,4-diamine Against a Kinase Panel
In the landscape of modern drug discovery, particularly in oncology, the quinoline scaffold has emerged as a privileged structure in the design of kinase inhibitors.[1][2] Its derivatives have shown significant potential in targeting a wide array of kinases, which are pivotal regulators of cellular processes often found dysregulated in various diseases.[3][4] This guide provides an in-depth technical comparison of "Quinoline-2,4-diamine," a key pharmacophore, against a panel of kinases to elucidate its selectivity profile. For researchers and drug development professionals, understanding the cross-reactivity of such a compound is paramount for predicting potential therapeutic efficacy and off-target effects.[5][6]
The Imperative of Kinase Selectivity
The human kinome consists of over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding sites.[6] While targeting a specific kinase responsible for a disease state is the primary goal, the promiscuity of small molecule inhibitors can lead to the modulation of unintended kinases.[6][7] This can result in unforeseen side effects or, in some cases, beneficial polypharmacology.[8] Therefore, comprehensive profiling of a kinase inhibitor candidate across a diverse panel of kinases is a critical step in its preclinical evaluation.[9][10]
Designing the Kinase Profiling Study
A robust kinase profiling study is designed to provide a comprehensive overview of a compound's inhibitory activity across the kinome. The selection of the kinase panel is a crucial first step. A well-curated panel should include representatives from all major kinase families to provide a broad view of selectivity.[11][12] For this guide, we will consider a hypothetical screening of Quinoline-2,4-diamine against a panel of 96 kinases, a common practice in initial profiling screens.
The choice of assay technology is also critical for generating reliable data. Radiometric assays, such as those utilizing ³²P-labeled ATP, are considered the gold standard for their direct measurement of substrate phosphorylation.[13][14] Alternatively, fluorescence and luminescence-based assays, which often measure ADP production as a surrogate for kinase activity, offer higher throughput and are well-suited for large-scale screening.[12][14]
The following diagram outlines a typical workflow for in vitro kinase profiling.
Caption: A generalized workflow for in vitro kinase inhibitor profiling.
Interpreting the Data: A Comparative Analysis
The primary output of a kinase profiling screen is typically the percentage of inhibition at a single compound concentration (e.g., 1 µM). This initial screen helps to identify potential "hits" for further investigation. For Quinoline-2,4-diamine, a hypothetical single-point screen might reveal significant inhibition of a small subset of kinases.
| Kinase Target | Family | % Inhibition @ 1 µM |
| Pim-1 | CAMK | 95% |
| Src | TK | 88% |
| VEGFR2 | TK | 85% |
| CDK2 | CMGC | 45% |
| EGFR | TK | 30% |
| p38α | CMGC | 25% |
| ... (and 90 other kinases) | ... | <20% |
This is a hypothetical representation of screening data for illustrative purposes.
From this initial screen, Pim-1, Src, and VEGFR2 are identified as primary potential targets of Quinoline-2,4-diamine. The subsequent step is to determine the potency of the compound against these kinases by generating dose-response curves and calculating the IC50 values.[9]
| Compound | Pim-1 IC50 (nM) | Src IC50 (nM) | VEGFR2 IC50 (nM) |
| Quinoline-2,4-diamine | 50 | 120 | 150 |
| Reference Inhibitor A (Pim-1 selective) | 10 | >10,000 | >10,000 |
| Reference Inhibitor B (Multi-targeted) | 80 | 100 | 200 |
This is a hypothetical representation of IC50 data for illustrative purposes.
This comparative data suggests that Quinoline-2,4-diamine is a potent inhibitor of Pim-1 kinase and also exhibits significant activity against Src and VEGFR2, indicating a multi-targeted profile. When compared to a highly selective Pim-1 inhibitor (Reference Inhibitor A), Quinoline-2,4-diamine demonstrates a broader spectrum of activity. Its profile is more akin to a multi-targeted inhibitor like Reference Inhibitor B.
Mechanistic Insights and Signaling Pathways
The identified primary targets of Quinoline-2,4-diamine—Pim-1, Src, and VEGFR2—are all implicated in cancer cell proliferation, survival, and angiogenesis.[1][15] Understanding the signaling pathways in which these kinases operate provides a rationale for the compound's potential anti-cancer activity.
Caption: Inhibition of key oncogenic kinases by Quinoline-2,4-diamine.
This multi-targeted profile can be advantageous in cancer therapy by simultaneously blocking redundant or compensatory signaling pathways, potentially leading to a more durable anti-tumor response.[15]
Self-Validating Protocols and Trustworthiness
To ensure the scientific integrity of the profiling data, several self-validating measures are incorporated into the experimental design:
-
Positive and Negative Controls: Each assay plate includes known potent inhibitors for the respective kinases as positive controls and a vehicle control (e.g., DMSO) as a negative control.[9]
-
Z'-factor Calculation: This statistical parameter is used to assess the quality of the assay, with a value greater than 0.5 indicating a robust and reliable assay.
-
Orthogonal Assays: Confirmation of primary hits using a different assay technology (e.g., a binding assay to complement an activity assay) can increase confidence in the results.
Detailed Experimental Protocol: In Vitro Kinase Assay (Luminescence-based)
This protocol describes a common method for determining the in vitro potency of an inhibitor against a purified kinase.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Quinoline-2,4-diamine in 100% DMSO.
-
Perform serial dilutions in an appropriate buffer to create a 10-point concentration gradient.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 5 µL of the diluted compound to each well.
-
Add 10 µL of a solution containing the kinase and its specific substrate in kinase buffer.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for compound binding to the kinase.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding 10 µL of a solution containing ATP (at a concentration close to the Km for each kinase) and MgCl₂.[11]
-
Incubate the plate at 30°C for the optimized reaction time.
-
-
Signal Detection:
-
Stop the reaction and detect the amount of ADP produced by adding a luminescence-based ADP detection reagent (e.g., ADP-Glo™).
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The cross-reactivity profiling of Quinoline-2,4-diamine reveals a multi-targeted inhibitor with potent activity against Pim-1, Src, and VEGFR2 kinases. This profile suggests its potential as an anti-cancer agent by simultaneously modulating multiple key oncogenic signaling pathways. The methodologies described in this guide provide a robust framework for the accurate and reliable assessment of kinase inhibitor selectivity, a critical component in the journey of a compound from a chemical scaffold to a potential therapeutic. Further investigation into the cellular activity and in vivo efficacy of Quinoline-2,4-diamine is warranted to fully elucidate its therapeutic potential.
References
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Martens, S. (2023). In vitro kinase assay. Protocols.io. Available from: [Link].
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Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. (2025). Available from: [Link].
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In vitro NLK Kinase Assay. PMC. (n.d.). Available from: [Link].
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Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science. Available from: [Link].
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Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. Available from: [Link].
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Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. (n.d.). Available from: [Link].
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Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. Available from: [Link].
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In vitro kinase assay v1. ResearchGate. (2023). Available from: [Link].
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Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. (n.d.). Available from: [Link].
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Features of Selective Kinase Inhibitors. ResearchGate. (2025). Available from: [Link].
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Targeted Kinase Selectivity from Kinase Profiling Data. PMC. (n.d.). Available from: [Link].
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (2024). Available from: [Link].
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Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. (n.d.). Available from: [Link].
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Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. (n.d.). Available from: [Link].
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Strategy toward Kinase-Selective Drug Discovery. ACS Publications. (2023). Available from: [Link].
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Odingo, J., et al. (2014). Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. Bioorganic & Medicinal Chemistry. Available from: [Link].
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. (n.d.). Available from: [Link].
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Kinase Panel Screening and Profiling Service. Reaction Biology. (n.d.). Available from: [Link].
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In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the nek family of kinases. bioRxiv. (2017). Available from: [Link].
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Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. (n.d.). Available from: [Link].
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Strategy toward Kinase-Selective Drug Discovery. PMC. (2023). Available from: [Link].
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Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. PubMed. (2011). Available from: [Link].
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Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ResearchGate. (n.d.). Available from: [Link].
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Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry. (n.d.). Available from: [Link].
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KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. (n.d.). Available from: [Link].
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Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). NIH. (n.d.). Available from: [Link].
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Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. (2025). Available from: [Link].
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Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. NIH. (2022). Available from: [Link].
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Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. PubMed Central. (n.d.). Available from: [Link].
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Trends in Kinase Selectivity Insights for Target Class-Focused Library Screening. ResearchGate. (2025). Available from: [Link].
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A Comparative Guide to the Antibacterial Spectrum of Quinoline-2,4-Diamine Derivatives
In the landscape of antibacterial drug discovery, the quest for novel scaffolds that circumvent existing resistance mechanisms is paramount. Among the privileged heterocyclic structures, the quinoline core has historically been a fruitful starting point. This guide, however, pivots to a closely related and highly active analogue: the quinazoline-2,4-diamine scaffold. While the user's interest was in "quinoline-2,4-diamine," the available scientific literature points to a more extensive and potent antibacterial profile for its isomeric cousin, the quinazoline-2,4-diamine. This guide will, therefore, provide a detailed comparative analysis of the antibacterial spectrum of N²,N⁴-disubstituted quinazoline-2,4-diamine derivatives, a class of compounds demonstrating significant promise against multidrug-resistant pathogens.
The Rationale: Targeting Dihydrofolate Reductase (DHFR)
The antibacterial efficacy of quinazoline-2,4-diamine derivatives is primarily rooted in their potent inhibition of dihydrofolate reductase (DHFR).[1][2][3] This enzyme is a critical component of the folate biosynthesis pathway, which is essential for the production of nucleotides and certain amino acids. By blocking DHFR, these compounds effectively starve the bacteria of essential building blocks for DNA replication and survival, leading to a bactericidal effect.[1][2] This mechanism is analogous to that of the well-established antibiotic trimethoprim, but the novel scaffold of quinazoline-2,4-diamines offers the potential to overcome trimethoprim resistance.[2]
Caption: Workflow for MIC determination via broth microdilution.
Comparative Antibacterial Spectrum
The antibacterial activity of N²,N⁴-disubstituted quinazoline-2,4-diamines has been evaluated against a panel of clinically significant Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains. The following tables summarize the MIC values for representative derivatives, highlighting key structure-activity relationships (SAR).
Core Scaffold
Caption: Core structure of the N²,N⁴-disubstituted quinazoline-2,4-diamine scaffold.
Activity Against Gram-Positive Bacteria
This class of compounds has demonstrated particularly potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). [4][5]
| Compound ID | R⁶ | R² Substituent | R⁴ Substituent | S. aureus (MRSA) MIC (µM) | Reference |
|---|---|---|---|---|---|
| 1 | H | Benzyl | Methyl | > 30 | [3] |
| 2 | 6-Cl | Benzyl | Methyl | 1.9 | [3] |
| 3 | 6-CH₃ | Benzyl | Methyl | 3.8 | [3] |
| 4 | 6-F | Benzyl | Methyl | 1.9 | [3]|
Analysis: Substitution at the 6-position of the quinazoline ring with a halide (e.g., Cl, F) or a small alkyl group (e.g., CH₃) significantly enhances the antibacterial activity against MRSA compared to the unsubstituted analogue. [3]
Activity Against Gram-Negative Bacteria
While many antibacterial agents struggle to permeate the outer membrane of Gram-negative bacteria, optimized quinazoline-2,4-diamines have shown remarkable efficacy against challenging MDR Gram-negative pathogens like Acinetobacter baumannii. [1][2][3]
| Compound ID | R⁶ | R² Substituent | R⁴ Substituent | A. baumannii (MDR) MIC (µM) | Reference |
|---|---|---|---|---|---|
| 5 | 6-Cl | Benzyl | Methyl | 0.5 - 1.9 | [3] |
| 6 | 6-Br | Benzyl | Methyl | 0.9 - 1.9 | [3] |
| 7 | 6-CH₃ | Benzyl | Methyl | 0.9 - 3.8 | [3] |
| 8 | 7-Cl | Benzyl | Methyl | 7.5 | [3]|
Analysis: Similar to the trend observed with Gram-positive bacteria, substitution at the 6-position is critical for potent activity against A. baumannii. Halogen substitutions (Cl, Br) and methyl groups at this position yield compounds with MIC values in the low micromolar, and even sub-micromolar, range. [3]Substitution at the 7-position appears to be less favorable for activity. [3]
Structure-Activity Relationship (SAR) Insights
The accumulated data allows for the formulation of key SAR principles for the development of quinazoline-2,4-diamine derivatives as antibacterial agents:
-
The Quinazoline Core is Essential: The bicyclic heteroaromatic system is the foundational pharmacophore responsible for binding to DHFR.
-
N² and N⁴ Substitutions Modulate Potency and Properties: The nature of the substituents at the 2- and 4-amino positions influences the compound's potency, selectivity, and physicochemical properties. A benzyl group at R² and a methyl group at R⁴ are commonly found in potent analogues. [3][4]* Substitution at the 6-Position is a Potency Hotspot: The introduction of small, lipophilic groups such as halogens (F, Cl, Br) or a methyl group at the C6 position of the quinazoline ring consistently and dramatically improves antibacterial activity against both Gram-positive and Gram-negative bacteria. [1][3]This suggests a crucial interaction within the active site of the target enzyme.
-
Limited Resistance Development: Studies have shown that bacteria develop resistance to these quinazoline-2,4-diamine derivatives at a significantly lower frequency compared to conventional folate synthesis inhibitors like trimethoprim and sulfamethoxazole. [2]
Conclusion and Future Directions
The N²,N⁴-disubstituted quinazoline-2,4-diamine scaffold represents a highly promising platform for the development of novel antibacterial agents. Their potent, bactericidal activity against a broad spectrum of pathogens, including challenging multidrug-resistant strains like MRSA and A. baumannii, underscores their therapeutic potential. [1][4]The well-defined structure-activity relationships, particularly the critical role of substitution at the 6-position, provide a clear roadmap for further optimization. Future research should focus on refining the substituents at the N² and N⁴ positions to enhance pharmacokinetic profiles and further improve the safety index, paving the way for the clinical development of this exciting new class of antibiotics.
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Antifolate and antibacterial activities of 5-substituted 2,4-diaminoquinazolines. Journal of Medicinal Chemistry. [Link]
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Characterizing the Antimicrobial Activity of N 2 , N 4 -Disubstituted Quinazoline-2,4-Diamines Towards Multidrug Resistant Acinetobacter baumannii. ResearchGate. [Link]
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Characterizing the Antimicrobial Activity of N2, N4-Disubstituted Quinazoline-2,4-Diamines toward Multidrug-Resistant Acinetobacter baumannii. PubMed. [Link]
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Characterizing the Antimicrobial Activity of N2,N4-Disubstituted Quinazoline-2,4-Diamines toward Multidrug-Resistant Acinetobacter baumannii. National Institutes of Health. [Link]
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Antibacterial activity of a series of N2,N4-disubstituted quinazoline-2,4-diamines. PubMed. [Link]
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Antibacterial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. ACS Publications. [Link]
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Characterizing the Antimicrobial Activity of N2,N4-Disubstituted Quinazoline-2,4-Diamines toward Multidrug-Resistant Acinetobacter baumannii. ASM Journals. [Link]
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Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. National Institutes of Health. [Link]
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The Rise of 2,4-Diaminoquinazolines: A Head-to-Head Battle Against Approved EGFR Inhibitors in Non-Small Cell Lung Cancer
For Immediate Release
In the landscape of targeted cancer therapy, the quinoline scaffold has long been a cornerstone in the development of potent kinase inhibitors. This guide provides a detailed, head-to-head comparison of emerging 2,4-diaminoquinazoline derivatives against the established epidermal growth factor receptor (EGFR) inhibitors, gefitinib and afatinib, for the treatment of non-small cell lung cancer (NSCLC). This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical efficacy, mechanisms of action, and the experimental data underpinning these novel compounds.
The Central Role of EGFR in Non-Small Cell Lung Cancer
The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] In a significant subset of NSCLC patients, activating mutations in the EGFR gene lead to constitutive kinase activity, driving oncogenesis.[2] This molecular dependency has paved the way for the development of targeted therapies, with EGFR tyrosine kinase inhibitors (TKIs) revolutionizing the treatment paradigm for EGFR-mutant NSCLC.
First-generation EGFR TKIs, such as gefitinib, and second-generation inhibitors, like afatinib, have demonstrated significant clinical efficacy.[2][3] However, the emergence of drug resistance, often through secondary mutations like the T790M "gatekeeper" mutation, necessitates the development of novel inhibitors with improved potency and broader activity against resistant variants.[4] The 2,4-diaminoquinazoline scaffold has emerged as a promising platform for the design of next-generation EGFR inhibitors.
Mechanism of Action: A Tale of Reversible and Irreversible Inhibition
Both the 2,4-diaminoquinazoline derivatives and the approved drugs, gefitinib and afatinib, exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR. They function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing the autophosphorylation and activation of downstream signaling pathways, such as the RAS/RAF/MAPK and PI3K/AKT cascades, which are crucial for cancer cell proliferation and survival.[1][5]
Gefitinib , a first-generation inhibitor, binds reversibly to the EGFR kinase domain.[6] In contrast, afatinib , a second-generation inhibitor, forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site, leading to irreversible inhibition of not only EGFR (ErbB1) but also other members of the ErbB family of receptors, including HER2 (ErbB2) and HER4 (ErbB4).[7][8][9] This irreversible binding is thought to provide a more sustained and potent inhibition of EGFR signaling.
Many of the novel 2,4-diaminoquinazoline derivatives are designed to mimic this irreversible binding mechanism, often incorporating a reactive "warhead" that can form a covalent bond with Cys797. Others are being explored as potent reversible inhibitors with improved affinity for mutant forms of EGFR.
Visualizing the EGFR Signaling Pathway and TKI Inhibition
Caption: EGFR signaling pathway and the point of inhibition by TKIs.
Head-to-Head Preclinical Performance: A Quantitative Comparison
The true potential of novel 2,4-diaminoquinazoline derivatives lies in their preclinical performance against established EGFR inhibitors. The following tables summarize the in vitro inhibitory activity (IC50 values) of representative compounds against EGFR kinase and various NSCLC cell lines, directly compared with gefitinib and afatinib.
Table 1: Comparative EGFR Kinase Inhibitory Activity (IC50, nM)
| Compound/Drug | EGFR (Wild-Type) IC50 (nM) | EGFR (L858R/T790M Mutant) IC50 (nM) | Reference |
| Gefitinib | 25.42 | >1000 | [10] |
| Afatinib | 0.6 | 3.5 | [11] |
| Compound 8 | 0.8 | 2.7 | [11] |
| Compound 14 | 6.3 | 8.4 | [12] |
| Compound 44 | 0.4 | 100 | [12] |
| Compound 7i | 17.32 | Not Reported | [10] |
Note: Lower IC50 values indicate greater potency.
Table 2: Comparative Anti-proliferative Activity in NSCLC Cell Lines (IC50, µM)
| Compound/Drug | A549 (EGFR wild-type) IC50 (µM) | HCC827 (EGFR exon 19 del) IC50 (µM) | NCI-H1975 (L858R/T790M) IC50 (µM) | Reference |
| Gefitinib | >10.0 | ~0.01 | >10.0 | [13] |
| Afatinib | ~8.0 | ~0.001 | ~0.01 | [4] |
| Compound 13 | 7.35 | Not Reported | 3.01 | [11] |
| Compound 7i | 2.25 | Not Reported | Not Reported | [10] |
Note: Lower IC50 values indicate greater potency in inhibiting cancer cell growth.
The data presented in these tables highlight that several novel 2,4-diaminoquinazoline derivatives exhibit potent inhibitory activity against both wild-type and, crucially, mutant forms of EGFR. For instance, Compound 8 shows comparable potency to afatinib against the resistant T790M mutant.[11] Furthermore, compounds like Compound 13 and Compound 7i demonstrate superior anti-proliferative activity in certain cancer cell lines compared to gefitinib.[10][11]
Experimental Protocols: Methodologies for Comparative Evaluation
To ensure the scientific rigor of these comparisons, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to evaluate the efficacy of EGFR inhibitors.
In Vitro EGFR Kinase Assay (Biochemical Assay)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of EGFR.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant EGFR kinase.
Materials:
-
Recombinant human EGFR (active kinase domain)
-
Test compound (e.g., a 2,4-diaminoquinazoline derivative)
-
Reference inhibitors (Gefitinib, Afatinib)
-
ATP (Adenosine 5'-triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl2, 1 mM DTT, 15 mM MgCl2)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microtiter plates
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in DMSO.
-
In a 384-well plate, add a small volume of each compound dilution.
-
Add the recombinant EGFR enzyme to each well and pre-incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent. The luminescent signal is proportional to the kinase activity.
-
Plot the percentage of EGFR inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.[14][15]
Cell Proliferation Assay (Cell-Based Assay)
This assay measures the ability of a compound to inhibit the growth and proliferation of cancer cells.
Objective: To determine the IC50 of a test compound in NSCLC cell lines (e.g., A549, HCC827, NCI-H1975).
Materials:
-
NSCLC cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound and reference inhibitors
-
Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed the NSCLC cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound and reference inhibitors in the complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of the compounds.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well and incubate for a further 1-4 hours. The reagent is metabolically converted by viable cells into a fluorescent or colored product.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot this against the logarithm of the compound concentration to determine the IC50 value.[16][17][18]
Visualizing the Experimental Workflow
Caption: Workflow for in vitro evaluation of EGFR inhibitors.
Future Directions and Conclusion
The preclinical data presented in this guide strongly suggest that 2,4-diaminoquinazoline derivatives represent a promising new frontier in the development of EGFR inhibitors for NSCLC. Several of these novel compounds demonstrate comparable or even superior potency to approved drugs like gefitinib and afatinib, particularly against clinically relevant resistance mutations such as T790M.
The continued exploration of this chemical scaffold, focusing on optimizing pharmacokinetic properties and evaluating in vivo efficacy in relevant animal models, is crucial. The detailed experimental protocols provided herein offer a framework for the standardized evaluation of these and other emerging EGFR inhibitors, facilitating robust and reproducible data generation. As our understanding of the molecular intricacies of EGFR signaling and drug resistance evolves, the versatility of the 2,4-diaminoquinazoline core will undoubtedly fuel the discovery of next-generation targeted therapies for NSCLC and other EGFR-driven malignancies.
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- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the On-Target Effects of Quinoline-2,4-diamine in Cellular Models
In the landscape of modern drug discovery, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous therapeutic agents with applications ranging from anticancer to antimalarial and antibacterial therapies.[1][2] Quinoline-2,4-diamine, a key intermediate and a pharmacophore in its own right, represents a promising starting point for the development of novel targeted therapies.[1] However, the journey from a promising chemical entity to a validated therapeutic candidate is contingent on a rigorous and multi-faceted approach to confirming its on-target effects within a cellular context. Mischaracterization of a compound's mechanism of action can lead to failed clinical trials and wasted resources.[3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust experimental workflows for validating the on-target effects of Quinoline-2,4-diamine and its derivatives in cellular models. We will delve into the core principles of target engagement, explore orthogonal biochemical and biophysical assays, and provide detailed, field-tested protocols to ensure the scientific integrity of your findings.
The Imperative of On-Target Validation
The central dogma of targeted therapy is the specific interaction of a small molecule with its intended biological target, typically a protein, to elicit a desired pharmacological response. However, the complex intracellular environment presents a multitude of potential off-target interactions that can confound experimental results and lead to unforeseen toxicity. Therefore, unequivocally demonstrating that a compound binds to its intended target in living cells and that this binding event is responsible for the observed phenotype is a critical step in drug development. This process, known as on-target validation, is not a single experiment but rather a suite of complementary approaches that, when taken together, build a compelling case for a specific mechanism of action.
A Multi-pronged Strategy for Validating On-Target Effects
A robust on-target validation strategy for Quinoline-2,4-diamine should be built on three pillars: direct target engagement, downstream signaling analysis, and phenotypic rescue. This guide will focus on the cutting-edge methodologies that form the foundation of the first two pillars.
Part 1: Demonstrating Direct Target Engagement in a Cellular Milieu
Confirming that a compound physically interacts with its intended target within the complex and crowded environment of a cell is the foundational step in on-target validation. Several powerful techniques have been developed to assess this in a label-free manner, preserving the native state of the target protein.
Cellular Thermal Shift Assay (CETSA): A Gold Standard for In-Cell Target Binding
The Cellular Thermal Shift Assay (CETSA) is a biophysical method that leverages the principle of ligand-induced thermal stabilization.[4][5][6] When a protein binds to a ligand, its conformational stability often increases, resulting in a higher melting temperature.[7] CETSA allows for the detection of this thermal shift in a cellular context, providing direct evidence of target engagement.[3]
Causality Behind the Experimental Choice: CETSA is a powerful initial assay because it directly measures the physical interaction between the drug and its target in intact cells or cell lysates, without the need for compound labeling or protein modification, which could alter binding kinetics.[5][7]
Experimental Workflow: CETSA
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Microplate-Based CETSA for High-Throughput Screening
This protocol is adapted for a 96-well plate format, suitable for screening multiple concentrations of Quinoline-2,4-diamine.
Materials:
-
Cell line of interest expressing the target protein
-
Quinoline-2,4-diamine stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
96-well PCR plates
-
Thermal cycler with a gradient function
-
Centrifuge with a plate rotor
-
Western blot apparatus or access to mass spectrometry facility
-
Primary antibody against the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Compound Treatment: Treat cells with a serial dilution of Quinoline-2,4-diamine or vehicle (DMSO) for the desired time (e.g., 1-4 hours).
-
Cell Harvesting: Aspirate the medium and wash the cells once with PBS.
-
Heat Shock: Resuspend the cells in a small volume of PBS and transfer to a 96-well PCR plate. Place the plate in a thermal cycler and apply a temperature gradient (e.g., 40-70°C) for 3 minutes.
-
Cell Lysis: Add lysis buffer to each well and incubate on ice for 30 minutes with gentle agitation.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the plate at 4,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Collection: Carefully collect the supernatant (soluble fraction) and transfer to a new 96-well plate.
-
Protein Quantification and Analysis: Determine the protein concentration of each sample. Analyze the levels of the target protein in the soluble fraction by Western blot or mass spectrometry.
-
Data Analysis: For each treatment group, plot the percentage of soluble target protein against the temperature. A shift in the melting curve to a higher temperature in the presence of Quinoline-2,4-diamine indicates target engagement.[4][5]
Part 2: Profiling Target Selectivity and Identifying Off-Targets
While CETSA confirms binding to a specific target, it is crucial to understand the broader interaction landscape of Quinoline-2,4-diamine. Chemoproteomic approaches, such as Kinobeads competition binding assays, provide a global view of a compound's interactions with a specific protein family, such as kinases.
Kinobeads Competition Binding Assay: Unveiling the Kinase Interactome
The Kinobeads assay is a powerful chemical proteomics tool for profiling the selectivity of kinase inhibitors.[8][9] It utilizes a set of immobilized, broad-spectrum kinase inhibitors ("kinobeads") to enrich for kinases from a cell lysate.[10][11] By pre-incubating the lysate with a free compound of interest, one can assess its ability to compete with the beads for kinase binding, thus revealing its kinase targets.[9]
Causality Behind the Experimental Choice: This method is invaluable for assessing the selectivity of Quinoline-2,4-diamine, especially if its intended target is a kinase. It can simultaneously identify the primary target and potential off-target kinases, providing critical information for lead optimization and predicting potential side effects.[11][12]
Experimental Workflow: Kinobeads Competition Binding
Caption: A schematic of the Kinobeads competition binding workflow.
Detailed Protocol: Kinobeads Competition Binding Assay
Materials:
-
Cell lysate
-
Quinoline-2,4-diamine
-
Kinobeads (commercially available or prepared in-house)
-
Wash buffers
-
Trypsin
-
LC-MS/MS instrumentation
Procedure:
-
Lysate Preparation: Prepare a high-quality cell lysate, ensuring the preservation of native protein conformations.
-
Compound Incubation: Incubate the cell lysate with varying concentrations of Quinoline-2,4-diamine or a DMSO control.
-
Kinobeads Pulldown: Add the kinobeads to the lysate and incubate to allow for the binding of kinases that are not occupied by the test compound.
-
Washing: Pellet the beads and wash extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer containing trypsin and incubate overnight to digest the bound proteins into peptides.
-
Peptide Elution and Desalting: Elute the peptides from the beads and desalt them prior to mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the peptide samples by LC-MS/MS to identify and quantify the proteins that were pulled down by the kinobeads.
-
Data Analysis: Compare the abundance of each identified kinase between the Quinoline-2,4-diamine-treated samples and the DMSO control. A dose-dependent decrease in the amount of a specific kinase pulled down by the beads indicates that it is a target of the compound.[8][12]
Part 3: Assessing Downstream Signaling Consequences
Confirming direct target engagement is a crucial first step, but it is equally important to demonstrate that this binding event leads to a functional consequence on downstream signaling pathways. Phosphoproteomics is an unbiased and powerful approach to map the global changes in cellular signaling induced by a compound.
Phosphoproteomics: A Global View of Kinase Inhibition
Phosphoproteomics involves the enrichment and mass spectrometry-based identification and quantification of phosphorylated peptides from a biological sample.[13][14] This technique provides a snapshot of the activity of cellular signaling networks.[15]
Causality Behind the Experimental Choice: If Quinoline-2,4-diamine is hypothesized to be a kinase inhibitor, phosphoproteomics can provide unbiased, global evidence of its downstream effects. A change in the phosphorylation status of known substrates of the target kinase provides strong evidence for on-target activity.[16] This method can also uncover novel signaling pathways affected by the compound.
Experimental Workflow: Phosphoproteomics
Caption: A typical workflow for a phosphoproteomics experiment.
Detailed Protocol: Phosphopeptide Enrichment and Analysis
Materials:
-
Cell lysate from treated and control cells
-
Trypsin
-
Phosphopeptide enrichment materials (e.g., TiO2 or Fe-NTA beads)
-
Wash and elution buffers
-
LC-MS/MS instrumentation
Procedure:
-
Protein Digestion: Digest the protein lysates with trypsin to generate peptides.[17]
-
Phosphopeptide Enrichment: Incubate the peptide mixture with TiO2 or IMAC beads to specifically capture phosphopeptides.[13][14]
-
Washing: Wash the beads to remove non-phosphorylated peptides.
-
Elution: Elute the bound phosphopeptides from the beads.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptide sample by LC-MS/MS.
-
Data Analysis: Use specialized software to identify and quantify the phosphopeptides. Compare the abundance of phosphopeptides between the Quinoline-2,4-diamine-treated and control samples. A significant change in the phosphorylation of a known substrate of the target kinase is a strong indicator of on-target activity.
Comparison with Alternative Approaches
While the methods detailed above represent the state-of-the-art for on-target validation, it is important to consider alternative and complementary techniques.
| Technique | Principle | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization of the target protein.[4][5] | Label-free, applicable in intact cells, direct measure of binding.[3][7] | Not all ligand binding events result in a thermal shift, can be low-throughput for target identification. |
| Kinobeads Competition Binding | Competition between a free compound and immobilized ligands for binding to a protein family (e.g., kinases).[8][9] | Unbiased profiling of a protein family, identifies on- and off-targets.[12] | Limited to the protein families captured by the beads, indirect measure of binding in a lysate.[9] |
| Phosphoproteomics | Global analysis of protein phosphorylation changes in response to a compound.[13][14] | Unbiased, provides a functional readout of signaling pathway modulation.[15] | Indirect measure of target engagement, can be complex to analyze. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a purified protein. | Provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS). | Requires purified protein, not in a cellular context, can be material-intensive. |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index at a sensor surface upon binding of an analyte to an immobilized ligand. | Real-time kinetics (kon, koff), high sensitivity. | Requires purified protein, immobilization can affect protein conformation. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled ligand upon binding to a protein. | Homogeneous assay, suitable for high-throughput screening. | Requires a fluorescently labeled ligand, potential for artifacts from compound fluorescence. |
Conclusion: A Pathway to Confident On-Target Validation
Validating the on-target effects of Quinoline-2,4-diamine in cellular models is a critical endeavor that requires a thoughtful and multi-faceted experimental approach. By combining direct target engagement assays like CETSA with selectivity profiling methods such as Kinobeads and functional readouts from phosphoproteomics, researchers can build a robust and compelling case for a specific mechanism of action. This rigorous validation is not merely a checkbox in the drug discovery process; it is the foundation upon which successful and safe therapeutics are built. The methodologies and protocols outlined in this guide provide a clear roadmap for navigating the complexities of on-target validation and advancing promising compounds like Quinoline-2,4-diamine with confidence.
References
-
National Center for Biotechnology Information (NCBI). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]
-
PubMed Central. A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology. [Link]
-
MDPI. Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells. [Link]
-
PubMed Central. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. [Link]
-
News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]
-
CETSA. CETSA. [Link]
-
Semantic Scholar. Optimized chemical proteomics assay for kinase inhibitor profiling. [Link]
-
UKM Medical Molecular Biology Institute. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]
-
PubMed Central. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. [Link]
-
PubMed. Enzymatic assays for 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline, a promising new "nonclassical" antifolate. [Link]
-
PubMed Central. The target landscape of clinical kinase drugs. [Link]
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Safety Operating Guide
Comprehensive Guide to the Safe Disposal of Quinoline-2,4-diamine
This guide provides essential safety and logistical procedures for the proper disposal of quinoline-2,4-diamine. As a substituted aromatic amine belonging to the quinoline family, this compound requires careful handling due to the inherent toxicological and environmental hazards associated with its structural class. Specific disposal and safety data for quinoline-2,4-diamine is limited; therefore, this protocol is grounded in a conservative approach, adhering to the established guidelines for the parent compound, quinoline, and the general class of aromatic amines. This ensures the highest level of safety for laboratory personnel and environmental protection.
Hazard Assessment & Risk Mitigation: The "Why" Behind the Protocol
Understanding the potential hazards of quinoline-2,4-diamine is fundamental to appreciating the necessity of these disposal procedures. The causality behind each safety measure is rooted in the known toxicological profiles of its parent structures.
Inferred Toxicological Profile
Quinoline-2,4-diamine should be handled as a substance with significant health risks. The parent compound, quinoline, is classified as toxic if swallowed, harmful in contact with skin, a cause of serious eye irritation, a suspected mutagen, and a potential carcinogen[1][2]. Animal studies have shown that quinoline may cause liver cancer[3]. Aromatic amines as a class are known for their ability to be absorbed through the skin and can pose respiratory and cardiovascular health risks[4]. Given these facts, quinoline-2,4-diamine must be handled with extreme caution to minimize any potential for exposure.
Environmental Hazards
Aromatic amines and quinoline derivatives are recognized as environmental hazards. Quinoline is classified as toxic to aquatic life with long-lasting effects[1][5]. Improper disposal, such as discarding into a sink or general waste, can lead to the contamination of groundwater and ecosystems, posing a significant threat to aquatic organisms[6]. Therefore, under no circumstances should quinoline-2,4-diamine or its containers be released into drains or the environment[7].
Mandatory Personal Protective Equipment (PPE)
A robust defense against chemical exposure is non-negotiable. The use of appropriate PPE is required at all times when handling quinoline-2,4-diamine, from initial use to final waste packaging. The OSHA Personal Protective Equipment Standard (29 CFR 1910.132) mandates that employers determine the appropriate PPE for each hazard[3].
| Protective Equipment | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards. | Protects against splashes and airborne particles, preventing serious eye irritation[8]. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®) tested to EN 374. | Prevents dermal absorption, as the compound is presumed to be harmful upon skin contact[2][5]. |
| Body Protection | Impervious lab coat, and for larger quantities, fire/flame-resistant and impervious clothing. | Minimizes skin contact and protects from spills[9]. |
| Respiratory Protection | Use only in a certified chemical fume hood. If exposure limits may be exceeded, a NIOSH-approved respirator is required. | Protects against inhalation of potentially toxic dust or aerosols[8]. |
Waste Segregation & Containment: A Self-Validating System
Proper containment is the first step in the disposal chain of custody. This system is designed to be self-validating, ensuring that hazardous waste is clearly identified and secured from the moment it is generated.
Waste Classification
All waste containing quinoline-2,4-diamine, including the pure compound, contaminated materials, and solutions, must be classified and handled as hazardous waste . Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company for specific local and federal regulations[3][6].
Segregation Protocol
Isolate all quinoline-2,4-diamine waste from other laboratory waste streams.
-
Rationale: Aromatic amines can react violently with incompatible substances such as strong oxidizing agents, acids, dinitrogen tetraoxide, and maleic anhydride[3][10]. Segregation prevents accidental and dangerous chemical reactions in the waste container.
Containerization Protocol
-
Select an Appropriate Container: Use a dedicated, sealable, and chemically compatible container for all quinoline-2,4-diamine waste. The container must be in good condition, with no leaks or cracks.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The full chemical name: "Quinoline-2,4-diamine"
-
The words "Hazardous Waste"
-
Associated hazards (e.g., "Toxic," "Carcinogen," "Environmental Hazard")
-
Accumulation start date
-
-
Storage: Keep the sealed waste container in a designated, well-ventilated satellite accumulation area, away from heat sources and incompatible materials[6].
Step-by-Step Disposal Procedures
Follow these procedural steps to ensure safe handling and disposal of different forms of quinoline-2,4-diamine waste.
Disposal of Unused or Expired Pure Compound (Solid Waste)
-
Work Area: Conduct all handling within a certified chemical fume hood.
-
Packaging: Carefully place the original container with the unused compound into a larger, sealable bag or secondary container.
-
Labeling: Ensure the outer container is clearly labeled as hazardous waste containing quinoline-2,4-diamine.
-
Transfer: Transfer the packaged waste to your designated hazardous waste accumulation area.
-
Documentation: Log the waste in your laboratory's chemical inventory and waste disposal records.
Disposal of Contaminated Materials (Solid Waste)
This includes items such as gloves, weighing paper, pipette tips, and absorbent pads used during spill cleanup.
-
Collection: Place all contaminated solid materials directly into the designated and pre-labeled hazardous waste container.
-
Do Not Overfill: Ensure the container is not overfilled to allow for safe sealing.
-
Sealing and Storage: Tightly seal the container and move it to the satellite accumulation area. Do not store unsealed waste containers.
Disposal of Solutions Containing Quinoline-2,4-diamine (Liquid Waste)
-
Waste Stream: Dedicate a specific, labeled hazardous waste container for liquid waste containing quinoline-2,4-diamine. Do not mix with other solvent waste unless approved by your EHS department.
-
Transfer: Using a funnel, carefully pour the liquid waste into the designated container within a chemical fume hood.
-
Avoid Splashing: Pour slowly to avoid splashing and aerosol generation.
-
Sealing: Securely cap the container immediately after adding waste.
-
Final Disposal: Once full, transfer the container to your main hazardous waste storage area for pickup by a licensed disposal company[11].
Emergency Procedures for Spills
In the event of an accidental release, prompt and correct action is critical to mitigate exposure and environmental contamination.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don the appropriate PPE as detailed in the table above.
-
Containment: For small spills, cover with an inert absorbent material like vermiculite, sand, or spill pillows[4][7]. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully scoop the absorbed material and place it into a labeled hazardous waste container[2].
-
Decontamination: Clean the spill area with a suitable decontamination solution and wash thoroughly. All cleaning materials must also be disposed of as hazardous waste.
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.
Final Disposal Pathway
The ultimate destination for quinoline-2,4-diamine waste is a licensed chemical destruction plant or a permitted hazardous waste facility. This is typically achieved through controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts like nitrogen oxides[9][12]. Never attempt to treat or neutralize this chemical waste in the lab without a validated and EHS-approved protocol.
The following flowchart outlines the mandatory decision-making process for managing waste from generation to final disposal.
Caption: Waste Management Decision Flowchart for Quinoline-2,4-diamine.
References
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Safety Data Sheet: quinoline. Chemos GmbH & Co.KG. [Link]
-
New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Press. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
SAFETY DATA SHEET: Aromatic Amine DECONtamination Solution. SKC Inc. [Link]
-
SAFETY DATA SHEET: Aromatic Amine Cleaning Developing Solution. SKC Inc. [Link]
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Quinoline and Groundwater. Minnesota Department of Health. [Link]
-
Quinoline - SAFETY DATA SHEET. Penta chemicals. [Link]
-
Quinoline | C9H7N | CID 7047. PubChem - NIH. [Link]
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Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
